Product packaging for 2-Methylchromone(Cat. No.:CAS No. 5751-48-4)

2-Methylchromone

Numéro de catalogue: B1594121
Numéro CAS: 5751-48-4
Poids moléculaire: 160.17 g/mol
Clé InChI: PXPNSQMWVPLERM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylchromone (CAS 5751-48-4) is an organic compound with the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol . It is characterized by a benzopyran-4-one core structure with a methyl substituent at the 2-position, serving as a fundamental building block in heterocyclic chemistry and medicinal research . This compound acts as a key precursor for synthesizing a wide array of biologically active molecules and complex heterocyclic systems, such as chromeno[2,3-b]pyridines and pyrido[1,2-a]benzimidazoles . Its reactivity is defined by two electron-deficient centers (C-2 and C-4), which allow for nucleophilic attack, often leading to ring-opening and recyclization processes that enable significant molecular diversification . Research Applications and Value: this compound is a privileged scaffold in drug discovery and chemical biology. Its derivatives are investigated for a broad spectrum of biological activities, including serving as promising anti-tumor agents . Synthetic this compound-7-O-rutinosides, for instance, have been studied for their in vitro cytotoxicity against human tumor cell lines such as MCF-7, LS174T, and K562 . Furthermore, specific derivatives like 5,7-dihydroxy-2-methylchromone have been patented for potential use in skin care applications, highlighting the versatility of this chemical family . The core chromone structure is also associated with other researched properties, including anti-inflammatory, antioxidant, and antiviral activities . Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B1594121 2-Methylchromone CAS No. 5751-48-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPNSQMWVPLERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291313
Record name 2-Methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5751-48-4
Record name 4H-1-Benzopyran-4-one, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylchromone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylchromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1-BENZOPYRAN-4-ONE, 2-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7V3QT2MW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylchromone from 2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 2-methylchromone, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 2-hydroxyacetophenone. This document delves into the core synthetic strategies, providing not just procedural steps but also the underlying mechanistic principles and practical insights essential for successful laboratory execution.

Introduction: The Significance of the Chromone Scaffold

Chromones, and their derivatives, represent a privileged class of heterocyclic compounds integral to a wide array of natural products and pharmacologically active molecules.[1] The this compound core, in particular, serves as a crucial building block in the development of new therapeutic agents, with applications ranging from anticancer to neuroprotective agents.[2] The strategic synthesis of this scaffold from 2-hydroxyacetophenone is a cornerstone of medicinal chemistry, and a thorough understanding of the available synthetic routes is paramount for researchers in the field.

This guide will focus on two primary and historically significant methods for the synthesis of this compound from 2-hydroxyacetophenone: the Baker-Venkataraman Rearrangement and the Kostanecki-Robinson Reaction. Each method will be explored in detail, from reaction mechanism to a step-by-step experimental protocol.

Core Synthetic Methodologies

The synthesis of this compound from 2-hydroxyacetophenone primarily involves the formation of a 1,3-diketone intermediate, which then undergoes an acid-catalyzed cyclization to yield the chromone ring. The two key methodologies, the Baker-Venkataraman Rearrangement and the Kostanecki-Robinson Reaction, offer different approaches to achieve this transformation.

The Baker-Venkataraman Rearrangement: A Two-Step Approach

The Baker-Venkataraman rearrangement is a robust and widely used method for the synthesis of chromones and flavones.[3] The reaction proceeds in two distinct steps: the O-acylation of 2-hydroxyacetophenone to form an ester, followed by a base-catalyzed intramolecular acyl migration to yield a 1,3-diketone. This diketone is then cyclized under acidic conditions to afford the final this compound.[4][5]

The synthesis begins with the acylation of the phenolic hydroxyl group of 2-hydroxyacetophenone with an acetylating agent, typically acetic anhydride or acetyl chloride, in the presence of a base like pyridine. This forms the ester intermediate, 2-acetylphenyl acetate.

The core of the Baker-Venkataraman rearrangement is the subsequent base-catalyzed intramolecular acyl transfer. A strong base, such as potassium hydroxide or sodium hydride, is used to deprotonate the α-carbon of the ketone, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, forming a cyclic intermediate. Ring-opening of this intermediate yields the more stable phenoxide of the 1,3-diketone, 1-(2-hydroxyphenyl)butane-1,3-dione.[4]

Finally, the 1,3-diketone is subjected to acid-catalyzed cyclization. The acidic conditions promote the intramolecular condensation and subsequent dehydration to form the stable pyrone ring of this compound.[6]

Diagram 1: Baker-Venkataraman Rearrangement and Cyclization

Baker_Venkataraman cluster_0 Step 1: O-Acylation cluster_1 Step 2: Baker-Venkataraman Rearrangement cluster_2 Step 3: Acid-Catalyzed Cyclization 2-Hydroxyacetophenone 2-Hydroxyacetophenone 2-Acetylphenyl_acetate 2-Acetylphenyl acetate 2-Hydroxyacetophenone->2-Acetylphenyl_acetate Acetic Anhydride, Pyridine 1,3-Diketone 1-(2-Hydroxyphenyl)butane-1,3-dione 2-Acetylphenyl_acetate->1,3-Diketone KOH, Pyridine This compound This compound 1,3-Diketone->this compound H2SO4, Acetic Acid

Caption: Overall workflow of this compound synthesis via the Baker-Venkataraman rearrangement.

Step 1: Synthesis of 2-Acetylphenyl acetate

  • In a round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) in pyridine (5-10 vol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and dry to obtain 2-acetylphenyl acetate.

Step 2: Synthesis of 1-(2-Hydroxyphenyl)butane-1,3-dione

  • To a solution of 2-acetylphenyl acetate (1.0 eq) in anhydrous pyridine (5-10 vol), add powdered potassium hydroxide (3.0 eq).

  • Heat the mixture at 50-60 °C with stirring for 1-2 hours.

  • Cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the base.

  • Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone.

Step 3: Synthesis of this compound

  • Dissolve the crude 1-(2-hydroxyphenyl)butane-1,3-dione from the previous step in glacial acetic acid (5-10 vol).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the this compound.

  • Filter the solid, wash with water until the washings are neutral, and dry.

  • The crude product can be purified by recrystallization.

The Kostanecki-Robinson Reaction: A One-Pot Approach

The Kostanecki-Robinson reaction offers a more direct, one-pot synthesis of chromones from o-hydroxyaryl ketones.[7] This method involves the reaction of 2-hydroxyacetophenone with an aliphatic acid anhydride and its corresponding sodium salt at elevated temperatures.[8]

In the synthesis of this compound, 2-hydroxyacetophenone is heated with acetic anhydride and sodium acetate. The reaction proceeds through a series of steps within a single pot. Initially, the phenolic hydroxyl group is acylated by acetic anhydride to form 2-acetylphenyl acetate. The sodium acetate then acts as a base to catalyze an intramolecular aldol-type condensation, leading to the formation of a hydroxydihydrochromone intermediate. Subsequent elimination of a water molecule under the reaction conditions yields the final this compound product.[7]

Diagram 2: Kostanecki-Robinson Reaction Mechanism

Kostanecki_Robinson 2-Hydroxyacetophenone 2-Hydroxyacetophenone O-Acylation O-acylation intermediate 2-Hydroxyacetophenone->O-Acylation Acetic Anhydride Intramolecular_Aldol Intramolecular aldol condensation O-Acylation->Intramolecular_Aldol Sodium Acetate (base) Dehydration Dehydration Intramolecular_Aldol->Dehydration Heat This compound This compound Dehydration->this compound

Caption: Key stages in the one-pot Kostanecki-Robinson synthesis of this compound.

  • In a round-bottom flask, place a mixture of 2-hydroxyacetophenone (1.0 eq), anhydrous sodium acetate (2.5 eq), and acetic anhydride (5.0 eq).

  • Heat the reaction mixture in an oil bath at 170-180 °C for 8-10 hours.

  • After cooling, pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

  • The precipitated solid is collected by filtration and washed thoroughly with water.

  • To hydrolyze any unreacted anhydride and O-acetylated byproducts, the crude solid can be boiled in water for 15-20 minutes.

  • Filter the hot solution, and allow the filtrate to cool to crystallize the this compound.

  • The product can be further purified by recrystallization.

Comparative Data of Synthetic Methodologies

The choice between the Baker-Venkataraman and Kostanecki-Robinson methods often depends on the desired scale, available reagents, and tolerance for higher temperatures.

ParameterBaker-Venkataraman RearrangementKostanecki-Robinson Reaction
Number of Steps 2-3 (Isolation of intermediates)1 (One-pot)
Reaction Temperature Moderate (50-100 °C)High (170-180 °C)
Typical Reagents Acetic anhydride, pyridine, KOH, H₂SO₄Acetic anhydride, sodium acetate
Typical Yield 60-80%40-60%
Advantages Milder conditions, generally higher yields.[4][9]One-pot procedure, simpler reagents.[6]
Disadvantages Multi-step process, requires isolation of intermediates.High temperatures, potentially lower yields.

Purification and Characterization of this compound

Regardless of the synthetic route, the final product requires purification to remove byproducts and unreacted starting materials. Following purification, a comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Purification Techniques

Recrystallization: This is the most common and effective method for purifying solid this compound.[10]

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for chromones include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[10][11]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • Perform a hot filtration to remove any insoluble impurities and charcoal.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Column Chromatography: For more challenging purifications or to separate closely related impurities, column chromatography is a powerful technique.[12][13]

  • Stationary Phase: Silica gel is the most commonly used stationary phase.

  • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted to achieve optimal separation, which is typically determined by thin-layer chromatography (TLC).[5][14] An Rf value of 0.25-0.35 for the product on TLC is often targeted for good separation on a column.[5]

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.[15]

    • Expected ¹H NMR Data (CDCl₃, 400 MHz):

      • δ ~8.20 (dd, 1H, H-5)

      • δ ~7.65 (ddd, 1H, H-7)

      • δ ~7.40 (m, 2H, H-6, H-8)

      • δ ~6.15 (s, 1H, H-3)

      • δ ~2.40 (s, 3H, -CH₃)

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.[15]

    • Expected ¹³C NMR Data (CDCl₃, 100 MHz):

      • δ ~178.0 (C-4, C=O)

      • δ ~165.0 (C-2)

      • δ ~156.0 (C-8a)

      • δ ~134.0 (C-7)

      • δ ~125.5 (C-5)

      • δ ~124.0 (C-4a)

      • δ ~123.5 (C-6)

      • δ ~118.0 (C-8)

      • δ ~110.0 (C-3)

      • δ ~20.0 (-CH₃)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected IR Data (KBr pellet, cm⁻¹):

    • ~3050-3100 (C-H aromatic stretch)

    • ~2920-2980 (C-H aliphatic stretch)

    • ~1640-1660 (C=O ketone stretch, characteristic of the γ-pyrone ring)

    • ~1600, 1470 (C=C aromatic ring stretches)

    • ~1200-1300 (C-O-C ether stretch)

Conclusion

The synthesis of this compound from 2-hydroxyacetophenone is a well-established and versatile transformation in organic synthesis. Both the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction provide reliable pathways to this important heterocyclic scaffold. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. A thorough understanding of the reaction mechanisms, coupled with meticulous experimental technique and appropriate purification and characterization, will ensure the successful synthesis of this compound for its application in drug discovery and development.

References

Spectroscopic Elucidation of 2-Methylchromone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2-Methylchromone

This compound (CAS No. 5751-48-4) is a heterocyclic compound belonging to the chromone family, a class of benzopyran derivatives.[1][2] The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[3] Accurate structural confirmation and purity assessment are paramount in the development of chromone-based therapeutics. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering field-proven insights into data acquisition and interpretation.

The structural integrity of any molecule intended for research or drug development hinges on unambiguous characterization. Spectroscopic techniques provide a detailed fingerprint of a molecule's atomic and electronic environment. This guide is designed to serve as a practical reference for scientists, enabling a thorough understanding of the causality behind the spectral features of this compound.

Molecular Structure

A clear understanding of the molecular architecture is essential before delving into its spectroscopic signatures. The structure, with standardized atom numbering for NMR assignments, is presented below.

2-Methylchromone_Fragmentation M [C₁₀H₈O₂]⁺• m/z = 160 (Molecular Ion) F132 [C₉H₈O]⁺• m/z = 132 M->F132 - CO F120 [C₈H₄O]⁺• m/z = 120 (Benzofuran cation) M->F120 - C₂H₂O (RDA) F92 [C₇H₄]⁺• m/z = 92 F120->F92 - CO

References

An In-depth Technical Guide to 2-Methylchromone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Methylchromone (CAS No. 5751-48-4), a key heterocyclic compound within the benzopyran family.[1] Chromone derivatives are recognized as privileged scaffolds in medicinal chemistry, serving as foundational structures for a wide array of pharmacologically active agents.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of this compound. Furthermore, it explores its role as a versatile building block in the development of novel therapeutic molecules, supported by detailed experimental protocols and a thorough review of its biological significance.

Introduction to this compound

This compound, systematically named 2-methyl-4H-1-benzopyran-4-one, is a naturally scarce but synthetically vital organic compound.[4][5] It belongs to the chromone class of compounds, which feature a benzo-annelated γ-pyrone ring.[6] While the broader chromone family is abundant in nature and known for diverse biological activities, 2-methylchromones are particularly significant as synthetic precursors.[5][7] Their chemical structure allows for facile modification, especially at the C-2 methyl group and the C-3 position, making them ideal starting materials for constructing more complex, biologically active molecules.[2][6] The chromone nucleus is a cornerstone in the design of drugs with applications ranging from anti-inflammatory and anticancer to neuroprotective agents, underscoring the importance of understanding the fundamental properties of key derivatives like this compound.[3][8]

Physicochemical Properties

The physical and chemical characteristics of this compound define its behavior in experimental settings, from solubility and storage to reactivity. Key properties are summarized in the table below. The compound typically appears as a light yellow to yellow solid at room temperature.[4] Its melting point of 72-73 °C confirms its solid state under standard conditions.[4][9][10]

PropertyValueSource(s)
CAS Number 5751-48-4[1][4][9][11]
IUPAC Name 2-methylchromen-4-one[1]
Molecular Formula C₁₀H₈O₂[1][9][11]
Molecular Weight 160.17 g/mol [1][4][9]
Appearance Light yellow to yellow solid[4]
Melting Point 72-73 °C[4][9][10]
Boiling Point 249.5 ± 33.0 °C (Predicted)[4]
Density 1.185 - 1.2 g/cm³ (Predicted)[4][9]
LogP 1.97 - 2.3[1][9]
Topological Polar Surface Area 26.3 Ų[1][9][11]
Hydrogen Bond Acceptors 2[9][11]
Storage Sealed in dry, Room Temperature[4]

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. The following sections detail its signature spectral features.

UV-Visible Spectroscopy

In methanol, this compound exhibits a significant absorption peak at a wavelength (λmax) of 223 nm, with a molar absorptivity (ε) of 21,000.[12] This absorption corresponds to π → π* electronic transitions within the conjugated benzopyran system.[13] Like other carbonyl-containing compounds, a weaker n → π* transition is also expected at a longer wavelength, typically in the 280-300 nm range.[13] These UV-Vis characteristics are fundamental for quantitative analysis and for monitoring reactions involving the chromone scaffold.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by vibrations characteristic of its functional groups. Key absorption bands include:

  • C=O (γ-pyrone carbonyl) stretch: A strong, sharp band typically appears in the 1640-1660 cm⁻¹ region. For derivatives, this peak is noted around 1648 cm⁻¹.[14] This is a hallmark feature of the chromone ring.

  • C=C (aromatic and pyrone) stretch: Multiple bands are observed in the 1580-1610 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds in both the benzene and pyrone rings.[14]

  • C-H (aromatic and aliphatic) stretch: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is found just below 3000 cm⁻¹.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of each proton and carbon atom.

  • ¹H NMR: The proton NMR spectrum of this compound shows distinct signals.[15] The methyl protons (–CH₃) appear as a singlet at approximately δ 2.3-2.4 ppm. The vinylic proton at the C-3 position typically resonates as a singlet around δ 6.1-6.2 ppm. The four aromatic protons on the benzo ring appear as a complex multiplet pattern between δ 7.3 and 8.2 ppm, with the proton at C-5 being the most deshielded due to the anisotropic effect of the adjacent carbonyl group.[14]

  • ¹³C NMR: The carbon spectrum provides further confirmation of the structure.[1] The methyl carbon gives a signal in the upfield region (~18-20 ppm). The carbonyl carbon (C-4) is significantly deshielded, appearing far downfield at ~178 ppm. The olefinic carbons (C-2 and C-3) and the aromatic carbons resonate in the range of ~110-160 ppm.[14]

Mass Spectrometry (MS)

Under electron ionization (EI), this compound shows a distinct molecular ion peak [M]⁺ at m/z = 160, corresponding to its molecular weight.[1] The fragmentation pattern is characteristic of the chromone nucleus and can provide structural confirmation.[16]

Synthesis and Reactivity

Synthesis of this compound

Several synthetic routes to 2-methylchromones have been developed, often involving the cyclization of a phenolic precursor.[17] A highly practical and common method is the acid-catalyzed cyclization of o-hydroxyacetophenone with acetic anhydride, followed by hydrolysis. This approach, a variation of the Baker-Venkataraman rearrangement pathway, is efficient for generating the chromone core.[17]

Synthesis_Workflow cluster_1 A o-Hydroxyacetophenone C o-Acetoxy- acetylacetophenone (Intermediate) A->C Acylation B Acetic Anhydride + Sodium Acetate E This compound C->E Intramolecular Cyclization & Dehydration D Acid Catalyst (e.g., H₂SO₄ or HCl)

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity Profile

This compound is a versatile substrate for further chemical transformations, offering multiple reactive sites.

  • Reactions at the C-2 Methyl Group: The methyl group is weakly acidic and can be deprotonated by a strong base. The resulting anion can participate in aldol-type condensation reactions with various aldehydes (e.g., benzaldehydes) to synthesize 2-styrylchromones (2-SCs), a class of compounds with significant biological activities.[2][6][18]

  • Reactions at the C-3 Position: The C-3 position is susceptible to electrophilic substitution reactions such as the Vilsmeier-Haack reaction (formylation) to introduce an aldehyde group.[5]

  • Ring-Opening Reactions: The electron-deficient pyrone ring can act as a Michael acceptor and is susceptible to nucleophilic attack.[2] Strong nucleophiles, such as hydrazines or active methylene compounds, can open the pyrone ring, often followed by a recyclization step to form new heterocyclic systems like pyrazoles or pyridines.[14][19][20]

  • Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo standard electrophilic substitution reactions (e.g., nitration, halogenation). The substitution pattern is directed by the activating ether oxygen and the deactivating carbonyl group.

Applications in Research and Drug Development

The chromone scaffold is a cornerstone of modern medicinal chemistry, and this compound is a pivotal starting material in this field.[3][21]

Biological Activities of Derivatives

While this compound itself has limited reported biological activity, its derivatives are a rich source of pharmacological potential. The chromone core is associated with a wide spectrum of activities, including:

  • Antioxidant and Anti-inflammatory [5][18]

  • Antimicrobial and Antifungal [7][22]

  • Antiviral and Anticancer [7][18]

  • Neuroprotective [8][18]

Condensation of this compound with aldehydes yields 2-styrylchromones, which have demonstrated potent antitumor, antiallergic, and neuroprotective properties, as well as affinity for adenosine receptors.[6][18]

Role as a Central Scaffold

In drug discovery, this compound serves as a key intermediate for building molecular complexity. Its reactivity allows for the synthesis of extensive libraries of compounds for high-throughput screening. By modifying the substituents on the chromone core, chemists can fine-tune the pharmacological properties of the resulting molecules to optimize potency, selectivity, and pharmacokinetic profiles.

Applications_Diagram cluster_derivatives Chemical Transformations cluster_classes Resulting Compound Classes cluster_activities Associated Biological Activities A This compound (Central Scaffold) B Aldol Condensation A->B C Ring Opening/ Recyclization A->C D Electrophilic Substitution A->D E 2-Styrylchromones B->E F Chromeno[2,3-b]pyridines C->F G Substituted Chromones D->G H Anticancer E->H I Neuroprotective E->I J Anti-inflammatory E->J K Antimicrobial F->K G->J

Caption: Role of this compound as a scaffold in drug discovery.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and characterization of this compound.

Protocol 6.1: Synthesis of this compound

Objective: To synthesize this compound from 2'-hydroxyacetophenone. This procedure is based on established methods of chromone synthesis.[17]

Materials:

  • 2'-Hydroxyacetophenone

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Concentrated sulfuric acid (or hydrochloric acid)

  • Ethanol

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Acylation: In a round-bottom flask, combine 1 mole equivalent of 2'-hydroxyacetophenone with 3 mole equivalents of acetic anhydride and 1.2 mole equivalents of anhydrous sodium acetate.

  • Heating: Gently heat the mixture under reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis of Intermediate: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. This hydrolyzes the excess acetic anhydride and precipitates the crude product.

  • Cyclization: Isolate the crude intermediate (o-acetoxy-acetylacetophenone) by filtration. Resuspend the solid in ethanol and add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reflux: Heat the mixture to reflux for 1-2 hours to induce intramolecular cyclization and dehydration.

  • Isolation: Cool the reaction mixture and pour it into ice water. The solid this compound will precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from a suitable solvent, such as aqueous ethanol or ligroin, to yield pure this compound as a crystalline solid.[4][9]

Protocol 6.2: Characterization of this compound

Objective: To confirm the identity and purity of the synthesized this compound.

Methodology:

  • Melting Point Determination: Measure the melting point of the recrystallized product. A sharp melting point at 72-73 °C indicates high purity.[4][9]

  • TLC Analysis: Dissolve a small amount of the product in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using a solvent system like hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spot under UV light (254 nm). A single spot confirms the purity.

  • NMR Spectroscopy: Prepare a sample by dissolving ~10-15 mg of the product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra. Compare the obtained chemical shifts and coupling patterns with literature values to confirm the structure.[1][15]

  • FT-IR Spectroscopy: Prepare a KBr pellet or a thin film of the sample. Record the IR spectrum and identify the characteristic absorption bands for the carbonyl (C=O) and other functional groups as described in Section 3.2.[14]

  • Mass Spectrometry: Analyze the sample using a mass spectrometer (e.g., with EI source) to confirm the molecular weight by identifying the molecular ion peak at m/z = 160.[1]

Conclusion

This compound is a heterocyclic compound of significant value to synthetic and medicinal chemists. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an indispensable building block for the creation of novel molecules. Its role as a precursor to pharmacologically potent compounds, particularly 2-styrylchromones and complex fused heterocycles, solidifies its importance in modern drug discovery programs targeting a wide range of diseases. This guide has consolidated the core technical information required by researchers to effectively utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to 2-Methylchromone (CAS: 5751-48-4)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Chromone Core and the Significance of the 2-Methyl Moiety

The chromone (4H-1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include, but are not limited to, anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties.[1][2] Within this versatile family, 2-Methylchromone (CAS: 5751-48-4) emerges as a fundamental building block. Its strategic importance lies not in its own biological potency, which is modest, but in the reactive potential of its C-2 methyl group. This group serves as a synthetic handle, enabling a diverse range of chemical transformations, particularly condensation reactions, to build more complex and pharmacologically active molecules.[3][4] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and role as a precursor in drug discovery.

Physicochemical and Structural Characteristics

This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder. Its core structure consists of a fused benzene and γ-pyrone ring, which defines the chromone family.[5]

Chemical Structure

The IUPAC name for this compound is 2-methylchromen-4-one.[6]

Caption: Chemical structure of this compound (C₁₀H₈O₂).

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 5751-48-4[6][7]
Molecular Formula C₁₀H₈O₂[6][8]
Molecular Weight 160.17 g/mol [6][8]
Appearance White to light yellow crystalline powder
Melting Point 72-73 °C[7]
Boiling Point 249.5 ± 33.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Flash Point 108.6 ± 18.9 °C
LogP 1.97
Solubility Soluble in organic solvents (ethanol, ether); limited solubility in water.[5]

Spectroscopic Profile for Structural Elucidation

Accurate characterization of this compound is essential for verifying synthesis outcomes and ensuring purity. The following data provides a reference for standard spectroscopic techniques.[9][10][11]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinyl proton on the pyrone ring, and the methyl protons. The aromatic protons typically appear as a complex multiplet between δ 7.3-8.2 ppm. The vinylic proton at C-3 shows a singlet around δ 6.2 ppm. The most characteristic signal is the singlet for the C-2 methyl group, which appears upfield around δ 2.4 ppm.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will display 10 distinct signals. The carbonyl carbon (C-4) is the most downfield, typically appearing around δ 178 ppm. The aromatic carbons resonate in the δ 117-156 ppm range. The olefinic carbons of the pyrone ring (C-2 and C-3) are found around δ 164 ppm and δ 112 ppm, respectively. The methyl carbon (C-11) provides a signal in the upfield region, typically around δ 20 ppm.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the C=O (ketone) stretch of the γ-pyrone ring, typically observed around 1640-1660 cm⁻¹. Additional significant peaks include C=C stretching vibrations from the aromatic and pyrone rings in the 1500-1600 cm⁻¹ region and C-O-C stretching around 1200-1300 cm⁻¹.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) will be observed at m/z = 160, corresponding to the molecular weight of the compound.[6][12] A prominent fragment is often observed at m/z = 120, resulting from a retro-Diels-Alder (RDA) fragmentation, a characteristic pathway for chromones, which involves the loss of acetylene (C₂H₂) from the pyrone ring.

Synthesis and Chemical Reactivity

General Synthesis Pathway

The most classical and widely adopted synthesis of this compound involves the acid-catalyzed cyclization of a 1,3-dicarbonyl precursor, which is itself formed from an o-hydroxyacetophenone.[13][14] This is a variation of the Baker-Venkataraman rearrangement and subsequent cyclodehydration.

Synthesis_Pathway Start o-Hydroxyacetophenone Intermediate1 o-Acetoacetylphenol (1,3-Diketone Intermediate) Start->Intermediate1  1. Acetic Anhydride, Pyridine  2. Base (e.g., KOH) (Baker-Venkataraman Rearrangement) Product This compound Intermediate1->Product  Acid Catalyst (e.g., H₂SO₄) (Cyclodehydration)

Caption: General synthesis pathway for this compound.

The process begins with the acylation of o-hydroxyacetophenone with acetic anhydride, followed by a base-catalyzed rearrangement to form the key intermediate, o-acetoacetylphenol. This diketone is then subjected to strong acid, which catalyzes an intramolecular condensation (cyclodehydration) to close the pyrone ring, yielding this compound.[14]

Chemical Reactivity: The C-2 Methyl Group as a Synthetic Hub

The true utility of this compound in drug development stems from the reactivity of its C-2 methyl group and the electrophilic nature of the pyrone ring.[3]

  • Aldol Condensation: The methyl group is weakly acidic and can be deprotonated by a base to form a nucleophilic enolate. This enolate readily undergoes Claisen-Schmidt or aldol-type condensation reactions with various aldehydes (aromatic and aliphatic). This is the primary method for synthesizing 2-styrylchromones, a class of compounds with significant biological activities.[2][4]

  • Ring-Opening Reactions: The pyrone ring can be opened by strong nucleophiles. For example, reaction with hydrazine or its derivatives can lead to the formation of pyrazole-containing heterocyclic systems, transforming the chromone core into a different scaffold.[15]

  • Electrophilic Substitution: The benzene portion of the chromone ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), although the pyrone ring is deactivating.

Reactivity_Diagram Core This compound Styrylchromone 2-Styrylchromone Derivatives Core->Styrylchromone Aldol Condensation RingOpened Ring-Opened Products (e.g., Pyrazoles) Core->RingOpened Nucleophilic Attack Substituted Ring-Substituted Derivatives Core->Substituted Electrophilic Substitution Aldehyde Aldehyde (R-CHO) + Base Aldehyde->Styrylchromone Nucleophile Strong Nucleophile (e.g., Hydrazine) Nucleophile->RingOpened Electrophile Electrophile (e.g., HNO₃/H₂SO₄) Electrophile->Substituted

Caption: Key reactivity pathways of this compound.

Biological Activities & Applications in Drug Discovery

While this compound itself is primarily a synthetic intermediate, the chromone scaffold it provides is central to many biologically active molecules.[1][16] Its derivatives have been investigated for a range of therapeutic applications.

  • Anticancer Agents: Many 2-styrylchromone derivatives, synthesized via aldol condensation from this compound, have shown potent cytotoxic activity against various cancer cell lines.[4] The extended conjugation and varied substitution patterns allow for fine-tuning of activity.

  • Enzyme Inhibition: The chromone nucleus serves as a scaffold for designing inhibitors of enzymes like monoamine oxidase (MAO), which is relevant for neurodegenerative diseases.[17]

  • Antimicrobial and Antioxidant Properties: Derivatives have been reported to possess antimicrobial and antioxidant activities, making them of interest for treating infectious diseases and conditions related to oxidative stress.[1][5]

  • Fluorescent Probes: The chromone system exhibits fluorescence, which can be exploited in the development of probes for biochemical assays.[5]

Key Experimental Protocols

The following protocols are provided as a foundational reference. Researchers must adapt them based on available laboratory equipment and safety standards.

Protocol: Synthesis of this compound

This protocol describes a common two-step synthesis from o-hydroxyacetophenone.

Step 1: Formation of 1-(2-hydroxyphenyl)butane-1,3-dione

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine o-hydroxyacetophenone (1.0 eq) and ethyl acetate (as both reactant and solvent, ~5-10 eq).

  • Reaction Initiation: Add sodium metal (approx. 2.0 eq) portion-wise to the solution under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic.

  • Reflux: Once the initial reaction subsides, heat the mixture to reflux and maintain for 2-3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Cautiously quench the excess sodium with ethanol, followed by the addition of ice-cold water. Acidify the aqueous solution with dilute HCl until a yellow precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. This crude product is the 1,3-diketone intermediate.

Step 2: Cyclodehydration to this compound

  • Reagents & Setup: Place the dried diketone intermediate from Step 1 into a beaker or flask.

  • Cyclization: Add a small amount of concentrated sulfuric acid (catalytic) or polyphosphoric acid to the solid and stir. The reaction is often rapid and exothermic.

  • Workup: Pour the reaction mixture onto crushed ice. A solid precipitate of this compound will form.

  • Purification: Collect the crude product by vacuum filtration. Wash thoroughly with water to remove any residual acid, then with a dilute sodium bicarbonate solution, and finally with water again. The product can be further purified by recrystallization from a suitable solvent like ligroin or an ethanol-water mixture.[7]

Protocol: Standard Characterization Workflow

This workflow outlines the analytical steps to confirm the identity and purity of the synthesized this compound.

Characterization_Workflow Start Synthesized Crude Product Purification Recrystallization Start->Purification TLC TLC Analysis (Purity Check) Purification->TLC MeltingPoint Melting Point Determination (Compare to 72-73 °C) TLC->MeltingPoint Spectroscopy Spectroscopic Analysis MeltingPoint->Spectroscopy NMR ¹H and ¹³C NMR Spectroscopy->NMR MS Mass Spectrometry (MS) Spectroscopy->MS IR Infrared (IR) Spectroscopy Spectroscopy->IR Final Confirmed Pure this compound Spectroscopy->Final

Caption: Standard workflow for the characterization of this compound.

  • Purity Assessment (TLC): Dissolve a small sample in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Elute with a hexane/ethyl acetate system. A pure compound should show a single spot.

  • Melting Point: Determine the melting point of the purified solid. A sharp melting point matching the literature value (72-73 °C) is a strong indicator of purity.[7]

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight (m/z 160).[12]

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). Confirm the presence of all expected peaks, chemical shifts, and integrations as described in Section 2.

  • IR Spectroscopy: Obtain an IR spectrum and verify the presence of the characteristic C=O ketone stretch around 1650 cm⁻¹.

References

A Technical Guide to the Natural Occurrence, Biosynthesis, and Isolation of 2-Methylchromone in Plants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylchromone (C₁₀H₈O₂) serves as a foundational scaffold for a class of oxygen-containing heterocyclic compounds that, while relatively scarce in their simplest form, are part of a broader family of chromone derivatives widely distributed throughout the plant kingdom.[1][2] These natural products are biosynthesized via the polyketide pathway and exhibit a remarkable spectrum of biological activities, positioning them as privileged structures in medicinal chemistry and drug discovery.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of this compound and its derivatives in plants, elucidates their biosynthetic pathway, presents detailed protocols for their extraction and characterization, and discusses their pharmacological significance. The content is structured to provide researchers and drug development professionals with a comprehensive understanding of this important class of phytochemicals.

Introduction: The this compound Core

The chromone ring system, a benzo-γ-pyrone, is a recurring motif in numerous natural products.[3] The 2-methyl derivative, 2-Methyl-4H-1-benzopyran-4-one, represents a key structural variant. While simple chromones are less common than their flavonoid cousins, their derivatives are found in various plant families and even in fungi.[2][5]

The significance of the this compound scaffold lies in its versatile biological activity. The core structure is frequently embellished with hydroxyl, methoxy, and glycosyl groups, which modulate its pharmacological profile. These compounds have demonstrated potent anti-inflammatory, antimicrobial, antioxidant, and antitumor activities, making them attractive starting points for synthetic modification and drug development programs.[5][6]

Chemical Profile:

  • IUPAC Name: 2-methylchromen-4-one[7]

  • Molecular Formula: C₁₀H₈O₂[7]

  • Molecular Weight: 160.17 g/mol [7]

  • SMILES: CC1=CC(=O)C2=CC=CC=C2O1[7]

Natural Distribution in the Plant Kingdom

Although the parent compound this compound is infrequently isolated, its derivatives are well-documented in a variety of plant species. These compounds often play roles in plant defense and signaling.[2] The structural complexity of naturally occurring 2-methylchromones ranges from simple hydroxylated forms to complex glycosides.

Table 1: Selected Natural Occurrences of this compound Derivatives

Compound NameDerivative of this compoundPlant SourcePlant PartReference(s)
Isobellidifolin5,8-dihydroxy-2-methylchromone-7-O-glucosideGentiana verna-[1]
Biflorin5,7-dihydroxy-2-methylchromoneEugenia caryophyllata (Clove)Ethanolic Extract[1]
Isobiflorin5,7-dihydroxy-2-methylchromone-8-C-β-d-glucopyranosideEugenia caryophyllata (Clove)Ethanolic Extract[1]
Aloesin (Aloesone 8-C-glucoside)8-C-β-d-glucopyranosyl-7-hydroxy-5-methyl-2-(2-oxopropyl)chromoneAloe species-[8]
2-isopropyl-6-methoxy chromoneIsopropyl and methoxy substituted chromoneAlangium salvifoliumAerial Parts[9]
7-Hydroxy-2,5-dimethyl-4H-chromen-4-oneHydroxy and dimethyl substituted chromonePaecilomyces variotii (Fungus)-[2]
Unnamed Chromone5,7-dihydroxy-6-methoxy-2,8-dimethylchromonePancratium maritimumBulbs[1]

Biosynthesis via the Polyketide Pathway

The biosynthesis of the this compound core is a classic example of the acetate-malonate (polyketide) pathway, a fundamental process in the generation of secondary metabolites in plants and fungi.[8]

The key enzyme orchestrating this process is Pentaketide Chromone Synthase (PCS) , a type III polyketide synthase.[8] The synthesis proceeds through the following key steps:

  • Initiation: The pathway begins with a starter molecule, typically acetyl-CoA.

  • Elongation: The starter unit undergoes a series of five decarboxylative condensations with malonyl-CoA molecules. This chain elongation builds a linear polyketide intermediate.[8]

  • Cyclization and Aromatization: The polyketide chain undergoes an intramolecular Claisen condensation, a type of cyclization reaction, to form the aromatic ring system characteristic of chromones.[8] This process results in the formation of the key intermediate, 5,7-dihydroxy-2-methylchromone .[8]

This core structure then serves as a substrate for a variety of tailoring enzymes, such as glycosyltransferases, methyltransferases, and hydroxylases, which generate the vast diversity of this compound derivatives found in nature. For instance, Aloesone Synthase (ALS) catalyzes the formation of a heptaketide aromatic pyrone from acetyl-CoA and six molecules of malonyl-CoA, leading to derivatives like aloesin.[8]

Biosynthetic Pathway of this compound Core cluster_0 Polyketide Assembly cluster_1 Cyclization & Tailoring Acetyl_CoA Acetyl-CoA (Starter) PCS Pentaketide Chromone Synthase (PCS) Acetyl_CoA->PCS Malonyl_CoA 5 x Malonyl-CoA (Extender Units) Malonyl_CoA->PCS Polyketide Linear Pentaketide Intermediate PCS->Polyketide Decarboxylative Condensation Core_Structure 5,7-Dihydroxy-2-methylchromone Polyketide->Core_Structure Claisen Cyclization & Aromatization Tailoring_Enzymes Tailoring Enzymes (e.g., Glycosyltransferases, Methyltransferases) Core_Structure->Tailoring_Enzymes Derivatives Diverse this compound Derivatives (e.g., Aloesin) Tailoring_Enzymes->Derivatives Modification Extraction and Isolation Workflow Start 1. Plant Material (Dried, Powdered) Extraction 2. Solvent Extraction (e.g., Methanol, Chloroform) Maceration or Soxhlet Start->Extraction Filtration 3. Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation 4. Liquid-Liquid Fractionation (e.g., Hexane, EtOAc, BuOH) Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Column_Chrom 5. Column Chromatography (Silica Gel or Sephadex) Fractions->Column_Chrom TLC Monitor Fractions by TLC Column_Chrom->TLC Purified_Fractions Purified Fractions Column_Chrom->Purified_Fractions HPLC 6. Preparative HPLC (Final Purification) Purified_Fractions->HPLC Pure_Compound Pure this compound Derivative HPLC->Pure_Compound Characterization 7. Structural Elucidation (NMR, MS, UV-Vis) Pure_Compound->Characterization

References

2-Methylchromone: A Comprehensive Technical Guide to Synthesis and Reactivity for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the 2-Methylchromone Scaffold

The chromone ring system, a benzopyran-4-one core, represents a "privileged structure" in medicinal chemistry, frequently appearing in a vast array of pharmacologically active compounds.[1][2] Among its derivatives, this compound (C₁₀H₈O₂) stands out as a foundational building block, though it is relatively scarce in nature.[3][4][5] Its synthetic accessibility and the versatile reactivity of its constituent parts—the methyl group, the pyrone ring, and the benzene ring—make it an invaluable starting point for the synthesis of complex heterocyclic systems and novel drug candidates.[3][6] These derivatives have shown significant biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][7]

This guide provides an in-depth exploration of the synthesis and reactivity of this compound, intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to explain the underlying principles and strategic considerations that guide synthetic choices and reaction design.

Part 1: The Synthesis of the this compound Core: Classical Foundations and Modern Innovations

The construction of the this compound scaffold can be approached through several established methodologies, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

The Baker-Venkataraman Rearrangement: A Cornerstone of Chromone Synthesis

The Baker-Venkataraman rearrangement is a classic and widely used method for the synthesis of 1,3-diketones, which are key precursors to chromones.[8][9][10] The reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone.

Mechanism and Rationale:

The reaction proceeds through the formation of an enolate, followed by an intramolecular acyl transfer.[8] A strong base is required to abstract the α-hydrogen of the acetophenone, initiating the rearrangement. The subsequent acid-catalyzed cyclization of the resulting 1,3-diketone yields the this compound.

Experimental Protocol: Synthesis of this compound via Baker-Venkataraman Rearrangement

Step 1: Acylation of 2'-hydroxyacetophenone

  • To a solution of 2'-hydroxyacetophenone in a suitable solvent (e.g., pyridine or acetone), add an equimolar amount of acetic anhydride.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Work up the reaction by pouring it into ice-water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 2'-acetoxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the 2'-acetoxyacetophenone in a dry, aprotic solvent like pyridine or THF.

  • Add a strong base, such as potassium hydroxide or sodium hydride, portion-wise while stirring.

  • Heat the mixture to induce the rearrangement. The reaction progress can be monitored by TLC.

  • After completion, neutralize the reaction with a dilute acid and extract the 1-(2-hydroxyphenyl)butane-1,3-dione.

Step 3: Acid-Catalyzed Cyclization

  • Dissolve the 1-(2-hydroxyphenyl)butane-1,3-dione in glacial acetic acid.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[11]

  • Heat the mixture under reflux for a few hours.

  • Cool the reaction mixture and pour it into ice-water to precipitate the this compound. The solid is then filtered, washed, and can be purified by recrystallization.

Baker_Venkataraman start 2'-Hydroxyacetophenone step1 Acylation (Acetic Anhydride, Base) start->step1 intermediate1 2'-Acetoxyacetophenone step1->intermediate1 step2 Baker-Venkataraman Rearrangement (Strong Base, e.g., KOH) intermediate1->step2 intermediate2 1-(2-Hydroxyphenyl)butane-1,3-dione step2->intermediate2 step3 Acid-Catalyzed Cyclization (e.g., H₂SO₄, Acetic Acid) intermediate2->step3 end This compound step3->end

Figure 1: Workflow for this compound Synthesis via Baker-Venkataraman Rearrangement.

The Kostanecki-Robinson Reaction: A Direct Approach

The Kostanecki-Robinson reaction offers a more direct route to 2-methylchromones by reacting an o-hydroxyaryl ketone with an aliphatic acid anhydride in the presence of its sodium salt.[12]

Mechanism and Rationale:

This reaction involves the O-acylation of the phenol, followed by an intramolecular aldol condensation and subsequent dehydration to form the chromone ring.[12] The use of the sodium salt of the acid corresponding to the anhydride acts as the base to facilitate the condensation.

Experimental Protocol: Synthesis of this compound via Kostanecki-Robinson Reaction

  • A mixture of 2'-hydroxyacetophenone, acetic anhydride, and anhydrous sodium acetate is heated at a high temperature (typically 150-180 °C) for several hours.

  • The reaction mixture is then cooled and treated with water to hydrolyze the excess anhydride.

  • The crude product is often purified by steam distillation or recrystallization from a suitable solvent like ethanol.

Kostanecki_Robinson start 2'-Hydroxyacetophenone step1 Heating (150-180 °C) start->step1 reagents Acetic Anhydride & Sodium Acetate reagents->step1 end This compound step1->end

Figure 2: Simplified Workflow of the Kostanecki-Robinson Reaction.

Modern Synthetic Methodologies

While classical methods are robust, modern organic synthesis has introduced milder and more efficient approaches. These include:

  • Palladium-Catalyzed Carbonylative Cyclization: This method involves the reaction of o-iodophenols with terminal alkynes under a carbon monoxide atmosphere, catalyzed by a palladium complex. This approach offers good yields and functional group tolerance.[13]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields in classical syntheses like the Kostanecki-Robinson reaction.[11]

Synthetic Method Key Reagents Advantages Disadvantages
Baker-Venkataraman 2'-Hydroxyacetophenone, Acylating Agent, Strong Base, AcidWell-established, versatile for various substitutions.Multi-step, can require harsh conditions.
Kostanecki-Robinson o-Hydroxyaryl Ketone, Acid Anhydride, Sodium Salt of AcidMore direct, one-pot reaction.Often requires high temperatures, yields can be moderate.
Palladium-Catalyzed o-Iodophenol, Terminal Alkyne, CO, Palladium CatalystMilder conditions, good functional group tolerance.Requires specialized catalyst and CO gas handling.

Part 2: The Reactivity Landscape of this compound

The reactivity of this compound is a rich tapestry woven from the individual reactivities of its methyl group, the pyrone ring, and the aromatic benzene ring. Understanding these reactive sites is crucial for the strategic design of novel derivatives.

Reactions at the 2-Methyl Group

The methyl group at the C-2 position is activated by the adjacent electron-withdrawing carbonyl group and the pyrone ring, making its protons acidic. This allows for a variety of condensation reactions.

  • Aldol Condensation: The 2-methyl group readily undergoes condensation with aromatic aldehydes in the presence of a base to form 2-styrylchromones. These products are valuable intermediates for further transformations.[4]

  • Vilsmeier-Haack Reaction: While typically an electrophilic substitution on an activated aromatic ring, under certain conditions, the Vilsmeier-Haack reagent (POCl₃/DMF) can react with the active methyl group.[5][6]

Reactions of the Pyrone Ring

The pyrone ring is the heart of this compound's reactivity, participating in nucleophilic additions, ring-opening reactions, and cycloadditions.

  • Nucleophilic Attack: The C-2 and C-4 positions of the pyrone ring are electrophilic. Strong nucleophiles can attack these positions, often leading to ring-opening. For instance, reaction with hydrazines can lead to the formation of pyrazole derivatives.[14]

  • Ring Opening and Recyclization: The pyrone ring can be opened by strong nucleophiles like hydroxide or amines, followed by recyclization to form different heterocyclic systems.[15] For example, 2-methylchromones react with cyanoacetamide in the presence of sodium ethoxide to yield pyridinone derivatives.[3][4]

  • Diels-Alder Reactions: The diene system within the pyrone ring can participate in Diels-Alder reactions, particularly when activated by electron-withdrawing groups.[4][16] This provides a powerful tool for the construction of complex polycyclic structures.

  • [2+2] Photocycloaddition: Upon irradiation, the double bond of the pyrone ring can undergo [2+2] cycloaddition reactions with alkenes, leading to the formation of cyclobutane derivatives.[17][18]

Electrophilic Substitution on the Benzene Ring

The benzene ring of the this compound scaffold can undergo typical electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing influence of the pyrone ring and any existing substituents on the benzene ring will determine the position of substitution.

Reactivity_Map cluster_chromone This compound Core cluster_reactions Reaction Types Methyl C2-Methyl Group Condensation Aldol Condensation Methyl->Condensation Vilsmeier Vilsmeier-Haack Methyl->Vilsmeier Pyrone Pyrone Ring Nucleophilic_Attack Nucleophilic Attack (e.g., Hydrazines) Pyrone->Nucleophilic_Attack Ring_Opening Ring Opening/ Recyclization Pyrone->Ring_Opening Diels_Alder Diels-Alder Reaction Pyrone->Diels_Alder Photocycloaddition [2+2] Photocycloaddition Pyrone->Photocycloaddition Benzene Benzene Ring Electrophilic_Sub Electrophilic Substitution Benzene->Electrophilic_Sub

Figure 3: Reactivity Map of the this compound Scaffold.

Conclusion: A Versatile Scaffold for Future Discovery

This compound remains a cornerstone in heterocyclic chemistry and drug discovery. Its established synthetic routes, coupled with an ever-expanding repertoire of chemical transformations, ensure its continued relevance. For the modern researcher, a deep understanding of both the classical foundations and the nuanced reactivity of this scaffold is paramount. This knowledge empowers the rational design of novel molecules with tailored biological activities, paving the way for the next generation of chromone-based therapeutics.

References

Solubility of 2-Methylchromone in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Methylchromone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science.[1] The document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We delve into the physicochemical properties of this compound, explore the thermodynamic basis of solubility, present a detailed protocol for its experimental determination, and provide an evidence-based profile of its expected solubility in a range of common organic solvents. The causality behind experimental choices and the importance of a self-validating system for solubility assessment are emphasized throughout.

Introduction: The Significance of this compound and its Solubility

This compound (4H-1-Benzopyran-4-one, 2-methyl-) is a derivative of chromone, a core structure found in many natural products and synthetic compounds with significant biological activities.[1] Its versatile chemical nature makes it a valuable starting material for the synthesis of more complex molecules.[2]

Caption: Molecular Structure of this compound (C₁₀H₈O₂).

The solubility of a compound is a fundamental physicochemical property that dictates its utility and behavior in numerous applications. In drug development, poor solubility can lead to low bioavailability, hindering a promising candidate's progression.[3][4] In chemical synthesis, solubility governs reaction kinetics, purification strategies (e.g., crystallization), and overall process efficiency. Therefore, a thorough understanding of this compound's solubility is not merely academic; it is a critical prerequisite for its effective application.

Physicochemical Profile and Its Implications for Solubility

The inherent properties of a molecule provide the first line of evidence for predicting its solubility behavior. The principle of "similia similibus solvuntur" or "like dissolves like" is governed by these molecular characteristics.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSourceImplication for Solubility
Molecular FormulaC₁₀H₈O₂[5][6][7]-
Molecular Weight160.17 g/mol [5][6][7]Influences mass-based solubility measurements.
Melting Point72-73 °C[7][8]Moderate melting point suggests that the crystal lattice energy is not excessively high, which is favorable for dissolution.
LogP (Octanol-Water)1.97[5]A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones, suggesting better solubility in organic solvents than in water.
Topological Polar Surface Area (TPSA)26.3 Ų[9]This value, arising from the ether and carbonyl oxygen atoms, indicates a moderate degree of polarity, allowing for interactions with polar solvents.
Hydrogen Bond Acceptors2[9]The two oxygen atoms can accept hydrogen bonds from protic solvents (like alcohols), which can significantly enhance solubility in those media.[10]

Expert Analysis: The physicochemical profile of this compound presents a duality. The aromatic benzopyran core is hydrophobic, while the ketone and ether functionalities introduce polarity and hydrogen bond accepting sites. This structure suggests that this compound will exhibit its highest solubility in solvents that can effectively interact with both its polar and non-polar regions, such as polar aprotic and polar protic solvents. Its solubility in highly non-polar solvents like hexane is expected to be limited due to the energetic penalty of disrupting the solvent-solvent interactions to accommodate the polar groups of the solute.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To move beyond prediction and obtain definitive, quantitative data, a robust experimental method is required. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated state.[11][12]

Causality Behind the Method

The core principle is to create a saturated solution where the rate of dissolution of the solid solute equals the rate of its precipitation. This dynamic equilibrium ensures that the measured concentration represents the maximum amount of solute the solvent can hold under the specified conditions (temperature, pressure). Agitation ensures that the entire volume of the solvent is exposed to the solute, accelerating the time to reach equilibrium. Temperature control is critical, as solubility is temperature-dependent.[13][14] Filtration is necessary to separate the undissolved solid from the saturated supernatant without altering the equilibrium.

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed, inert glass vial. The presence of undissolved solid at the end of the experiment is the primary validation that saturation was achieved.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant-temperature shaker or on a magnetic stir plate within a temperature-controlled water bath (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 18-24 hours) to ensure equilibrium is reached.[3][11]

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all particulate matter.

  • Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the diluted sample to determine the solute concentration.

Analytical Quantification: UV-Vis Spectrophotometry

For a chromophoric molecule like this compound, UV-Vis spectrophotometry is a rapid and accessible method for quantification.[15][16]

  • Calibration Curve: Prepare a high-concentration stock solution of this compound in the solvent of interest. Perform serial dilutions to create a series of standards with known concentrations.

  • Wavelength Selection: Scan the UV-Vis spectrum of one of the standards to determine the wavelength of maximum absorbance (λmax). For this compound in methanol, a strong absorption is observed around 223 nm.[16]

  • Measurement: Measure the absorbance of each standard at the predetermined λmax.

  • Analysis: Plot a graph of absorbance versus concentration. The resulting linear regression, governed by the Beer-Lambert law, serves as the calibration curve.

  • Solubility Calculation: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment. Use the equation from the calibration curve to calculate its concentration. Multiply this value by the dilution factor to obtain the final solubility, typically expressed in mg/mL or mol/L.

For complex mixtures or when higher specificity is required, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred alternative.[17]

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification (UV-Vis) A Add excess this compound to known volume of solvent B Seal vial & agitate at constant temperature (e.g., 24h @ 25°C) A->B C Sediment excess solid B->C D Withdraw supernatant & filter (e.g., 0.22 µm PTFE filter) C->D F Dilute filtered sample to fall within curve range D->F E Prepare calibration curve with known standards H Calculate concentration using calibration curve E->H G Measure absorbance at λmax F->G G->H

Caption: Experimental workflow for solubility determination via the shake-flask method.

Solubility Profile of this compound in Common Organic Solvents

While extensive quantitative solubility data for this compound is not consolidated in the public literature, a reliable qualitative and semi-quantitative profile can be constructed based on its physicochemical properties and the principles of intermolecular forces. The following table categorizes common solvents and predicts the solubility of this compound, providing the scientific rationale for each.

Table 2: Predicted Solubility Profile and Rationale

Solvent ClassExample SolventsPredicted SolubilityScientific Rationale
Non-Polar Hexane, TolueneLow to Very Low These solvents primarily engage in weak van der Waals forces. The energy required to break the dipole-dipole interactions between this compound molecules is not sufficiently compensated by the weak solute-solvent interactions.
Polar Aprotic Dichloromethane (DCM), Chloroform, Ethyl Acetate, AcetoneModerate to High These solvents possess significant dipole moments and can effectively solvate the polar carbonyl and ether groups of this compound through dipole-dipole interactions. The lack of strong hydrogen bonding in the solvent makes it easier to accommodate the solute.
Polar Protic Methanol, EthanolHigh These solvents offer a dual mechanism for solvation. They have strong dipole moments and, crucially, can act as hydrogen bond donors to the oxygen atoms of this compound.[10][18] This strong, specific interaction significantly enhances solubility.

Expert Insight: For practical applications such as reaction chemistry, polar aprotic solvents like acetone or ethyl acetate often provide a good balance of high solubility and ease of removal. For purification by crystallization, a solvent system where this compound has high solubility at elevated temperatures and lower solubility at room temperature would be ideal. This often involves a mixture of a "good" solvent (e.g., ethanol) and an "anti-solvent" (e.g., water or hexane).

Key Factors Influencing Solubility

The Role of Solvent Properties

The choice of solvent is the most critical factor. The table below provides key parameters for the solvents discussed, offering a quantitative basis for the "like dissolves like" principle.

Table 3: Properties of Common Organic Solvents

SolventPolarity IndexDielectric Constant (20°C)H-Bonding
Hexane0.11.88None
Toluene2.42.38None
Dichloromethane3.18.93Acceptor
Chloroform4.14.81Weak Donor
Ethyl Acetate4.46.02Acceptor
Acetone5.120.7Acceptor
Ethanol5.224.55Donor & Acceptor
Methanol5.132.70Donor & Acceptor

Sources for solvent properties:[19][20]

The Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning it requires an input of energy. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[14] This relationship is often exponential.[13] This is a critical parameter to manipulate in processes like recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling. Computational models can even predict the temperature dependence of solubility based on the enthalpy of solution.[21][22]

Conclusion

This guide has established that this compound is a molecule of moderate polarity with both hydrophobic and hydrophilic characteristics. Its solubility is predicted to be highest in polar protic solvents like methanol and ethanol, followed closely by polar aprotic solvents such as acetone and ethyl acetate. Its solubility in non-polar solvents is expected to be poor.

For any application requiring precise solubility data, experimental determination is non-negotiable. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating such data. By understanding the interplay between the physicochemical properties of this compound and the characteristics of the solvent, researchers can make informed decisions to optimize their synthetic, formulation, and analytical processes.

References

Methodological & Application

Application Notes and Protocols: 2-Methylchromone as a Versatile Synthon in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Methylchromone Scaffold

In the landscape of medicinal chemistry and synthetic organic chemistry, the chromone nucleus is recognized as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally valuable starting points for drug discovery.[1] The this compound (2-methyl-4H-1-benzopyran-4-one) variant adds another layer of synthetic versatility through the reactivity of its constituent parts: the activated methyl group, the electrophilic pyrone ring, and the aromatic core.

While scarce in nature, synthetic this compound derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties.[3][4][5] This guide provides an in-depth exploration of this compound's reactivity, offering detailed protocols and mechanistic insights for its application as a building block in the synthesis of complex heterocyclic systems. The methodologies presented are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthon.

Pillar 1: Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from several key reactive sites, each enabling distinct chemical transformations. Understanding the electronic nature of these sites is crucial for predicting reaction outcomes and designing rational synthetic routes.

  • The C2-Methyl Group: This is not a simple alkyl substituent. It is an "active methyl group" due to its conjugation with the carbonyl group at C4. This activation allows for deprotonation under basic conditions, forming a nucleophilic enolate that can participate in condensation and addition reactions.

  • The C2-C3 Double Bond: This bond is part of an α,β-unsaturated ketone system, making the C2 position highly electrophilic and susceptible to nucleophilic attack. This is the primary site for reactions that initiate the opening of the γ-pyrone ring.

  • The C3 Position: The C3-H bond can be substituted via electrophilic attack, most notably through the Vilsmeier-Haack reaction, which installs a highly useful formyl group.

  • The C4-Carbonyl Group: While less reactive towards nucleophiles than the C2 position, it plays a critical role in activating the pyrone ring and participates in the final cyclization steps of many rearrangement reactions.

// Invisible nodes for positioning p1 [pos="2.5,2.5!", shape=point]; p2 [pos="4.2,1.8!", shape=point]; p3 [pos="4.2,1.0!", shape=point]; p4 [pos="4.5,2.8!", shape=point];

// Edges from molecule to labels p1 -> "Active Methyl Group (C2-Me)" [arrowhead=vee, color="#EA4335"]; p2 -> "Electrophilic Center (C2)" [arrowhead=vee, color="#4285F4"]; p3 -> "Electrophilic Aromatic Substitution (C3)" [arrowhead=vee, color="#FBBC05"]; p4 -> "Carbonyl Group (C4)" [arrowhead=vee, color="#34A853"]; } } Caption: Key reactive sites on the this compound scaffold.

Pillar 2: Core Synthetic Transformations & Protocols

This section details three foundational transformations that convert this compound into highly functionalized heterocyclic systems. Each protocol is presented as a self-validating system, with explanations for each step.

Application I: Synthesis of 3(5)-(2-Hydroxyphenyl)pyrazoles via Ring Transformation

One of the most powerful applications of this compound is its reaction with hydrazine derivatives. This transformation does not simply add to the chromone; it completely rearranges the core structure to form valuable pyrazole scaffolds. The reaction proceeds via a ring-opening/ring-closure mechanism.

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom at the electrophilic C2 position of the chromone. This breaks the pyrone ring, forming an intermediate enaminone, which subsequently undergoes intramolecular cyclization by attack of the second hydrazine nitrogen onto the C4 carbonyl carbon. Dehydration of the resulting cyclic intermediate yields the aromatic pyrazole ring.[6]

// Nodes start [label=<

This compound

>];

intermediate1 [label=<

Open-Chain Intermediate (Enaminone)

>];

intermediate2 [label=<

Cyclized Intermediate (Pyrazoline)

>];

product [label=<

3(5)-(2-Hydroxyphenyl)pyrazole

>];

// Edges with labels start -> intermediate1 [label="1. Hydrazine Attack at C2\n2. Ring Opening", color="#EA4335"]; intermediate1 -> intermediate2 [label="Intramolecular\nCyclization", color="#34A853"]; intermediate2 -> product [label="Dehydration", color="#FBBC05"];

// Invisible edge for spacing {rank=same; start; intermediate1; intermediate2; product;} } } Caption: Mechanism for pyrazole synthesis from this compound.

Protocol 1: Synthesis of 3-Methyl-5-(2-hydroxyphenyl)-1-phenylpyrazole

This protocol details the reaction with phenylhydrazine.[6]

  • Materials:

    • This compound (1.0 eq)

    • Phenylhydrazine (1.2 eq)

    • Glacial Acetic Acid (solvent)

  • Procedure:

    • To a solution of this compound (e.g., 1.60 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask, add phenylhydrazine (e.g., 1.30 g, 12 mmol).

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).

    • Causality Check: Acetic acid serves as both a solvent and a catalyst, facilitating the dehydration step. Refluxing provides the necessary activation energy for the cyclization and dehydration.

    • After completion, allow the reaction mixture to cool to room temperature and then pour it into ice-cold water (100 mL) with stirring.

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and unreacted phenylhydrazine.

    • Purification: Recrystallize the crude product from ethanol to afford the pure 3-methyl-5-(o-hydroxyphenyl)-1-phenylpyrazole as a crystalline solid.

  • Expected Outcome: The reaction typically provides good to excellent yields of the target pyrazole. The product's structure can be confirmed by NMR (¹H, ¹³C) and mass spectrometry.[6]

ReagentConditionsProductYield (%)Reference
PhenylhydrazineAcetic Acid, Reflux3-methyl-5-(o-hydroxyphenyl)-1-phenylpyrazoleMajor Product[6]
Hydrazine HydrateEthanol, Reflux3(5)-Methyl-5(3)-(2-hydroxyphenyl)pyrazole-[7]
HeterocyclylhydrazinesEthanol, Reflux5-ethyl-3-(o-hydroxyphenyl)-1-heterocyclylpyrazoles-[6]
Application II: Synthesis of Chromeno[2,3-b]pyridines via Recyclization

The reaction of this compound derivatives with active methylene nucleophiles, such as malononitrile, provides a powerful route to fused pyridine systems. This is another example of a ring-opening/recyclization cascade.[8][9][10]

Mechanistic Insight: The reaction is base-catalyzed (e.g., sodium ethoxide). The base deprotonates the active methylene compound, generating a potent carbon nucleophile. This nucleophile attacks the C2 position of the chromone, leading to ring opening. The resulting open-chain intermediate then undergoes an intramolecular cyclization, where a nitrogen atom (from the nitrile group after tautomerization/hydrolysis) attacks a carbonyl group, followed by dehydration to form the pyridine ring fused to the chromone backbone.[9][10]

Protocol 2: Synthesis of 2-Amino-4-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile

This protocol uses this compound-3-carbonitrile as the starting material.

  • Materials:

    • This compound-3-carbonitrile (1.0 eq)

    • Malononitrile (1.1 eq)

    • Sodium Ethoxide (catalytic or stoichiometric)

    • Absolute Ethanol (solvent)

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • To this solution, add this compound-3-carbonitrile (e.g., 1.85 g, 10 mmol) and malononitrile (e.g., 0.73 g, 11 mmol).

    • Heat the mixture under reflux for 3-5 hours. Monitor the reaction by TLC.

    • Causality Check: Sodium ethoxide is essential for generating the malononitrile anion. The anhydrous ethanol prevents unwanted side reactions. The reflux temperature drives the multi-step cascade to completion.

    • After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., 10% HCl) or acetic acid.

    • The product will precipitate from the solution. Collect the solid by filtration, wash with cold ethanol and then water, and dry under vacuum.

    • Purification: The product can be further purified by recrystallization from a suitable solvent like DMF or acetic acid.[9]

  • Expected Outcome: This reaction efficiently produces the highly functionalized chromeno[2,3-b]pyridine system, which can be used for further synthetic elaborations.[8][9]

Application III: Vilsmeier-Haack Reaction for C3-Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds.[11][12] In the case of this compound, the reaction selectively occurs at the C3 position, yielding 3-formyl-2-methylchromone, a crucial intermediate for synthesizing a vast array of other heterocyclic systems.[3][13]

Mechanistic Insight: The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[14] This electrophilic species is then attacked by the electron-rich C3 position of the this compound. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[14]

// Nodes reagents [label=<

DMF + POCl₃

>];

vilsmeier [label=<

Vilsmeier Reagent [ClCH=N(Me)₂]⁺

>];

chromone [label=<

This compound

>];

intermediate [label=<

Iminium Salt Intermediate

>];

product [label=<

3-Formyl-2-methylchromone

>];

// Edges reagents -> vilsmeier [label="Formation", color="#EA4335"]; {chromone, vilsmeier} -> intermediate [label="Electrophilic Attack at C3", color="#34A853"]; intermediate -> product [label="Hydrolysis (Workup)", color="#202124"];

// Layout {rank=same; reagents; chromone;} {rank=same; vilsmeier;} {rank=same; intermediate;} {rank=same; product;} } } Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Protocol 3: Synthesis of 3-Formyl-2-methylchromone

  • Materials:

    • This compound (1.0 eq)

    • Phosphorus Oxychloride (POCl₃) (3.0 eq)

    • N,N-Dimethylformamide (DMF) (5.0 eq)

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (e.g., 10 mL) to 0 °C in an ice bath.

    • Add POCl₃ (e.g., 5.4 mL, 60 mmol) dropwise to the cold DMF with constant stirring over 30 minutes. The Vilsmeier reagent will form in situ.

    • Causality Check: This step is exothermic and must be done slowly and with cooling to control the reaction and prevent decomposition of the reagent.

    • After the addition is complete, add a solution of this compound (e.g., 3.2 g, 20 mmol) in DMF (5 mL) to the reagent mixture.

    • Remove the ice bath and heat the reaction mixture in a water bath at 60-70 °C for 2-3 hours.

    • Cool the mixture and carefully pour it onto crushed ice (approx. 200 g). This will hydrolyze the intermediate iminium salt and quench the excess reagent.

    • The product will separate as a solid. Allow it to stand for about 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral, and dry.

    • Purification: Recrystallize the crude 3-formyl-2-methylchromone from aqueous ethanol.

  • Expected Outcome: This protocol reliably produces the C3-formylated product in good yield. The resulting aldehyde is a versatile building block for subsequent reactions like Knoevenagel condensations and the synthesis of fused pyrimidines, isoxazoles, and other heterocycles.[13][15]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a synthetically powerful and strategically important building block. Its unique combination of reactive sites—the active methyl group, the electrophilic pyrone system, and the C3 position—enables a diverse range of transformations. The ring-opening and recyclization reactions with nucleophiles provide elegant and efficient pathways to complex heterocyclic systems like pyrazoles and fused pyridines. Furthermore, functionalization via the Vilsmeier-Haack reaction opens the door to countless other derivatives. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to exploit the rich chemistry of this compound in the pursuit of novel bioactive molecules and advanced materials.

References

Application Notes & Protocols: Leveraging 2-Methylchromone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The chromone core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Among its many derivatives, 2-Methylchromone (C₁₀H₈O₂) stands out as a particularly versatile and accessible starting point for the development of novel therapeutic agents.[3][4] Although relatively scarce in nature, its synthetic tractability and the diverse biological activities of its derivatives have made it a focal point of extensive research.[3][4] This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, synthesizing field-proven insights with detailed experimental protocols. We will dissect its role in generating compounds with potent anticancer, anti-inflammatory, and neuroprotective properties, offering both the mechanistic rationale and the practical methodologies required for its effective utilization in a drug discovery context.

The this compound Scaffold: A Foundation for Diversity

The strategic value of this compound lies in the reactivity of its methyl group at the C-2 position. This site is amenable to a variety of chemical transformations, most notably aldol condensation reactions with aromatic aldehydes.[5][6] This reaction provides a straightforward and efficient route to a vast library of 2-styrylchromone derivatives, allowing for systematic exploration of structure-activity relationships (SAR).[5] The benzo-γ-pyrone ring system provides a rigid, planar core that is ideal for interacting with biological targets, while the appended styryl moiety offers a vector for diversification to modulate potency, selectivity, and pharmacokinetic properties.[7][8]

The general workflow for leveraging this compound in a drug discovery program follows a logical progression from synthesis to biological validation.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Screening cluster_2 Mechanism of Action (MoA) & Optimization Start This compound Scaffold Synth Aldol Condensation with Ar-CHO Start->Synth Key Reaction Library Library of 2-Styrylchromone Derivatives Synth->Library Generates Diversity HTS High-Throughput Screening (e.g., Cell Viability) Library->HTS Hit_ID Hit Identification HTS->Hit_ID MoA MoA Studies (e.g., Western Blot, Pathway Analysis) Hit_ID->MoA SAR Structure-Activity Relationship (SAR) MoA->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End Lead_Opt->End Preclinical Candidate

Caption: Drug discovery workflow using the this compound scaffold.

Anticancer Applications

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[9][10] The primary mechanism involves the induction of apoptosis, a form of programmed cell death crucial for eliminating malignant cells.

Mechanism of Action: Induction of Apoptosis

Studies on novel chromone derivatives have shown that they can trigger the intrinsic (mitochondrial) pathway of apoptosis.[10] This is often characterized by a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This event releases cytochrome c into the cytoplasm, which activates a cascade of effector caspases, such as caspase-3, that execute the apoptotic program.[10]

G Compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits MOMP Bax->Mito Promotes MOMP CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible apoptotic pathway induced by this compound derivatives.

Quantitative Efficacy Data

The cytotoxic potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Compound ClassCell LineIC₅₀ (µM)Reference
7-acetonyl-5-hydroxy-2-methylchromoneBreast CarcinomaPromising Activity[9]
Epiremisporine H (a chromone analog)HT-29 (Colon Carcinoma)21.17 ± 4.89[10]
Epiremisporine H (a chromone analog)A549 (Lung Carcinoma)31.43 ± 3.01[10]
3-methylidenechroman-4-one derivativeNALM-6 (Leukemia)0.50 ± 0.05[11]
3-methylidenechroman-4-one derivativeHL-60 (Leukemia)1.46 ± 0.16[11]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxic effect of this compound derivatives on a cancer cell line.

Objective: To determine the IC₅₀ value of a test compound.

Materials:

  • Cancer cell line (e.g., HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates, sterile

  • Multichannel pipette, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium containing 0.5% DMSO (vehicle control), and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases. Chromone derivatives have shown significant anti-inflammatory activity, primarily by modulating the production of inflammatory mediators in immune cells like macrophages.[12][13]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of chromones are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[12][14] Certain chromones can suppress this activation, thereby reducing the output of these inflammatory mediators.[12][13]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Pathway Signaling Cascade TLR4->Pathway NFkB_Inhib NF-κB Activation Pathway->NFkB_Inhib Nucleus Nucleus NFkB_Inhib->Nucleus Translocation Compound This compound Derivative Compound->Pathway Inhibits Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines NO Nitric Oxide (NO) Transcription->NO

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

Quantitative Efficacy Data

The anti-inflammatory activity can be measured by the inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cells.

Compound ClassCell LineNO Production IC₅₀ (µM)Reference
2-(2-phenethyl)chromone derivativesRAW 264.77.0 - 12.0[14]
Chromone from Dictyoloma vandellianumMacrophages5.0 - 20.0 (Concentration Range)[12]
Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)

Objective: To quantify the inhibitory effect of a test compound on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound stock solution (in DMSO)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well microplates, sterile

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include appropriate vehicle and negative controls (cells without LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well for analysis.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution to each supernatant sample in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes. A purple/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Neuroprotective Potential

The chromone scaffold has emerged as a valuable template for designing multi-target ligands for neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16] Derivatives have shown promise in combating neuronal damage through various mechanisms, including enzyme inhibition and antioxidant activity.[17][18]

Key Mechanisms of Neuroprotection
  • Enzyme Inhibition: Certain chromone derivatives are effective inhibitors of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[16][18] MAO-B inhibition is a therapeutic strategy for Parkinson's disease, while AChE inhibition is a primary treatment for Alzheimer's disease.

  • Antioxidant and Metal Chelation: Oxidative stress and metal dyshomeostasis are implicated in neurodegeneration. Chromone-based compounds can act as free radical scavengers and chelate metal ions like copper, which can mitigate neurotoxicity.[17]

  • Inhibition of Aβ Aggregation: The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Some chromones have been shown to inhibit this aggregation process.[16][17]

  • Neurogenesis Promotion: Some studies suggest that certain chromones can promote neuronal differentiation and survival through pathways like Akt/FOXG1.[16]

Protocol: Synthesis of a 2-Styrylchromone Derivative

This protocol describes a common method for synthesizing a 2-styrylchromone library from this compound.

Objective: To synthesize (E)-2-(4-methoxystyryl)chromen-4-one via aldol condensation.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethanol

  • Piperidine (as a basic catalyst)

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Reflux: Attach a condenser and reflux the reaction mixture with stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. A solid product may precipitate. If not, slowly add the mixture to ice-cold water.

  • Acidification & Filtration: Acidify the mixture with a few drops of concentrated HCl to precipitate the product fully. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure (E)-2-(4-methoxystyryl)chromen-4-one as a crystalline solid.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Future Perspectives

This compound is a privileged and highly tractable scaffold in medicinal chemistry. Its utility as a starting material for generating diverse chemical libraries is well-established. The resulting derivatives have demonstrated a broad spectrum of compelling biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, often with well-defined mechanisms of action.[1][19] Future research should focus on multi-target drug design, leveraging the chromone core to simultaneously address multiple pathological pathways in complex diseases. Further exploration of SAR, coupled with advanced computational modeling, will be crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of these promising compounds, paving the way for the development of next-generation therapeutics.

References

2-Methylchromone Derivatives: Advanced Fluorescent Probes for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Chromone Scaffold in Biological Imaging

The chromone core, a privileged structure in medicinal chemistry, has emerged as a versatile scaffold for the development of sophisticated fluorescent probes.[1] Among its derivatives, 2-methylchromone stands out as a foundational building block for a new generation of sensors designed for the intricate environment of living cells. These probes offer the ability to visualize and quantify dynamic cellular processes with high spatial and temporal resolution, providing invaluable insights for researchers in cell biology, drug discovery, and biomedical sciences.[2]

This comprehensive guide delves into the principles and practical applications of this compound-based fluorescent probes. We will explore their utility in monitoring key cellular parameters such as micro-viscosity, and for the detection of specific metal ions and reactive sulfur species. This document provides not only the theoretical underpinnings but also detailed, field-proven protocols to empower researchers to harness the full potential of these powerful imaging tools.

Core Principles of this compound-Based Probes

The fluorescence of this compound and its derivatives is highly sensitive to their microenvironment. This sensitivity is the cornerstone of their function as biological probes. The core mechanism often involves one of the following principles:

  • Intramolecular Charge Transfer (ICT): Many this compound probes are designed with electron-donating and electron-accepting groups. Upon excitation, an intramolecular charge transfer occurs. The extent of this charge transfer, and thus the fluorescence emission properties (intensity and wavelength), can be modulated by the local environment's polarity and viscosity.[3]

  • Photoinduced Electron Transfer (PET): In some designs, a recognition moiety is linked to the this compound fluorophore. In the "off" state, photoinduced electron transfer from the recognition site to the fluorophore quenches fluorescence. Binding of the target analyte to the recognition site inhibits PET, leading to a "turn-on" of fluorescence.[4]

  • Chemical Reaction-Based Sensing: Certain probes are engineered to undergo a specific chemical reaction with their target analyte. This reaction cleaves a quenching group or alters the electronic structure of the chromone core, resulting in a change in fluorescence.[5]

These design strategies have led to the development of highly selective and sensitive probes for a range of biological targets.

Application I: Monitoring Cellular Viscosity

Cellular viscosity is a critical parameter that reflects the state of the intracellular environment and is implicated in various cellular processes and disease states.[6][7] this compound derivatives designed as "molecular rotors" are excellent tools for viscosity sensing.[8]

Scientific Principle

Molecular rotors based on the this compound scaffold typically feature a rotatable bond. In low-viscosity environments, the excited state energy is dissipated through non-radiative rotational motion, resulting in weak fluorescence. In environments with high viscosity, this rotation is hindered, forcing the excited state to relax via radiative pathways, leading to a significant increase in fluorescence intensity.[8]

Experimental Protocol: Imaging Mitochondrial Viscosity

This protocol provides a method for imaging changes in mitochondrial viscosity in living cells using a hypothetical this compound-based viscosity probe (MC-Visc).

1. Probe Preparation and Handling:

  • Prepare a 1 mM stock solution of MC-Visc in anhydrous dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C, protected from light and moisture.

  • On the day of the experiment, dilute the stock solution to the final working concentration in pre-warmed cell culture medium.

2. Cell Culture and Plating:

  • Culture HeLa cells (or other suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.

3. Probe Loading:

  • Aspirate the culture medium from the cells.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Incubate the cells with a 5 µM solution of MC-Visc in serum-free culture medium for 30 minutes at 37°C.[9]

4. Imaging:

  • After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.

  • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Image the cells using a fluorescence microscope (confocal or widefield) equipped with appropriate filters.

    • Excitation: ~405 nm

    • Emission: ~500-600 nm (collect the entire spectrum to observe potential shifts)

  • Acquire images of the control (untreated) cells.

5. Inducing Viscosity Changes (Controls):

  • Positive Control (Increased Viscosity): Treat cells with a known viscosity-inducing agent, such as monensin (an ionophore that can induce mitochondrial swelling and increased viscosity), at a final concentration of 10 µM for 30 minutes.[10]

  • Negative Control (Normal Viscosity): Use untreated cells as the negative control.

  • Acquire images after treatment and compare the fluorescence intensity with the control group.

6. Data Analysis and Interpretation:

  • Quantify the mean fluorescence intensity in the regions of interest (e.g., mitochondria) for both control and treated cells using image analysis software (e.g., ImageJ/Fiji).

  • An increase in fluorescence intensity in the treated cells compared to the control cells indicates an increase in intracellular viscosity.

Data Presentation
ConditionMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
Control (Untreated)150± 15
Monensin (10 µM)450± 30

Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_treatment Controls cluster_analysis Analysis prep_probe Prepare 1 mM MC-Visc stock in DMSO culture_cells Culture and seed HeLa cells load_probe Load cells with 5 µM MC-Visc for 30 min culture_cells->load_probe wash_cells Wash cells twice with PBS load_probe->wash_cells add_media Add fresh imaging medium wash_cells->add_media image_control Image control cells add_media->image_control treat_cells Treat with Monensin (Positive Control) image_control->treat_cells image_treated Image treated cells treat_cells->image_treated quantify Quantify fluorescence intensity image_treated->quantify interpret Interpret results quantify->interpret

Caption: Experimental workflow for imaging cellular viscosity.

Application II: Detection of Metal Ions

The precise regulation of metal ion concentrations is crucial for cellular function. Imbalances in metal ion homeostasis are associated with numerous diseases. This compound derivatives have been functionalized with specific chelating moieties to create highly selective fluorescent probes for various metal ions, including Zn²⁺, Al³⁺, and Fe³⁺.[11][12][13]

Scientific Principle

These probes typically operate on a "turn-on" or "turn-off" fluorescence mechanism. In the absence of the target metal ion, the probe exhibits low fluorescence due to quenching mechanisms like PET. Upon binding of the metal ion to the chelator, the quenching pathway is disrupted, leading to a significant change in fluorescence intensity.[4]

Experimental Protocol: Imaging Intracellular Fe³⁺

This protocol describes the use of a hypothetical this compound-based probe (MC-Fe) for the detection of intracellular Fe³⁺.

1. Probe and Reagent Preparation:

  • Prepare a 1 mM stock solution of MC-Fe in DMSO. Store at -20°C.

  • Prepare a 10 mM stock solution of the iron chelator deferoxamine (DFO) in water as a negative control.

  • Prepare a 1 mM stock solution of ferric chloride (FeCl₃) in water for the positive control.

2. Cell Culture and Plating:

  • Culture HepG2 cells (a human liver cancer cell line often used for iron studies) in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells onto glass-bottom dishes and allow them to adhere.

3. Probe Loading:

  • Incubate cells with 10 µM MC-Fe in serum-free medium for 30 minutes at 37°C.[12]

4. Imaging and Controls:

  • Wash cells twice with PBS and add fresh imaging medium.

  • Baseline Imaging: Acquire baseline fluorescence images of the cells.

    • Excitation: ~420 nm

    • Emission: ~550 nm

  • Positive Control: Treat a subset of cells with 100 µM FeCl₃ for 30 minutes to increase intracellular iron levels.

  • Negative Control: Treat another subset of cells with 100 µM DFO for 1 hour to chelate intracellular iron.

  • Acquire images of the positive and negative control groups.

5. Data Analysis and Interpretation:

  • Measure the mean fluorescence intensity in the cytoplasm of the cells for each condition.

  • A decrease in fluorescence intensity upon treatment with FeCl₃ (for a "turn-off" probe) or an increase (for a "turn-on" probe) compared to baseline indicates the detection of Fe³⁺. The DFO-treated cells should show a reversal of this effect.

Data Presentation
ConditionMean Fluorescence Intensity (Arbitrary Units) - "Turn-off" Probe
Baseline500 ± 40
+ 100 µM FeCl₃150 ± 20
+ 100 µM DFO480 ± 35

Logical Diagram of Probe Action

G Probe_Free MC-Fe Probe (Fluorescent) Probe_Bound MC-Fe-Fe³⁺ Complex (Quenched) Probe_Free->Probe_Bound + Fe³⁺ Probe_Bound->Probe_Free + DFO Fe_Ion Fe³⁺ Chelated_Fe DFO-Fe³⁺ Fe_Ion->Chelated_Fe + DFO Chelator DFO

Caption: Principle of Fe³⁺ detection and chelation control.

Application III: Detecting Hydrogen Sulfide (H₂S)

Hydrogen sulfide (H₂S) is a gaseous signaling molecule involved in various physiological and pathological processes.[14] Fluorescent probes based on this compound have been developed for the sensitive and selective detection of H₂S in living cells.[5]

Scientific Principle

These probes often utilize a reaction-based mechanism. A common strategy involves the H₂S-mediated reduction of an azide group attached to the chromone fluorophore. The azide group quenches the fluorescence of the probe. The reduction of the azide to an amine by H₂S restores the fluorescence, providing a "turn-on" signal.[15][16]

Experimental Protocol: Imaging Endogenous H₂S Production

This protocol outlines a method for imaging H₂S in living cells using a hypothetical this compound-based H₂S probe (MC-H2S).

1. Probe Preparation:

  • Prepare a 1 mM stock solution of MC-H2S in DMSO. Store at -20°C.

  • Prepare a 10 mM stock solution of sodium hydrosulfide (NaHS), an H₂S donor, in PBS. Prepare this solution fresh for each experiment.

2. Cell Culture and Plating:

  • Culture RAW 264.7 macrophage cells in DMEM with 10% FBS.

  • Seed cells onto glass-bottom dishes.

3. Probe Loading and Imaging:

  • Incubate cells with 5 µM MC-H2S in serum-free medium for 30 minutes at 37°C.[16]

  • Wash cells with PBS and add fresh imaging medium.

  • Acquire baseline fluorescence images.

    • Excitation: ~488 nm

    • Emission: ~520 nm

4. Controls:

  • Positive Control: Treat cells with 100 µM NaHS for 30 minutes to generate H₂S.

  • Endogenous Production: Stimulate endogenous H₂S production by treating cells with a suitable agonist, for example, lipopolysaccharide (LPS, 1 µg/mL) for 4 hours prior to imaging.

  • Acquire images after treatments and compare with baseline.

5. Data Analysis and Interpretation:

  • Quantify the mean fluorescence intensity within the cells for all conditions.

  • A significant increase in fluorescence intensity in NaHS-treated or LPS-stimulated cells compared to control cells indicates the detection of H₂S.

Data Presentation
ConditionMean Fluorescence Intensity (Arbitrary Units)
Control80 ± 10
+ 100 µM NaHS400 ± 30
+ 1 µg/mL LPS250 ± 25

Signaling Pathway Diagram

G cluster_cell LPS LPS CSE CSE Enzyme (Upregulated) LPS->CSE Stimulates Cell Macrophage Cysteine L-Cysteine H2S H₂S Cysteine->H2S CSE Probe_On MC-H2S-Amine (Fluorescent) H2S->Probe_On Reduces Azide Probe_Off MC-H2S (Non-fluorescent)

Caption: Pathway of LPS-induced H₂S production and detection.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Weak or No Signal - Low probe concentration- Insufficient incubation time- Photobleaching- Optimize probe concentration (titrate from 1-10 µM)- Increase incubation time (e.g., to 60 minutes)- Use an anti-fade mounting medium for fixed cells; for live cells, minimize exposure time and laser power.
High Background - High probe concentration- Incomplete washing- Cell autofluorescence- Decrease probe concentration- Ensure thorough washing steps- Image in phenol red-free medium. Use appropriate spectral unmixing if available.
Cell Toxicity - High probe concentration- Prolonged incubation- Solvent toxicity- Perform a cell viability assay (e.g., MTT) to determine the optimal non-toxic concentration- Reduce incubation time- Ensure final DMSO concentration is <0.1%.

Conclusion

This compound-based fluorescent probes represent a significant advancement in the field of cellular imaging. Their tunable photophysical properties and versatile chemistry allow for the rational design of sensors for a wide array of biological analytes and parameters. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ these probes in their investigations, ultimately contributing to a deeper understanding of cellular function in health and disease.

References

High-performance liquid chromatography (HPLC) method for 2-Methylchromone analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

A Robust, Validated HPLC Method for the Quantitative Analysis of 2-Methylchromone

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Chromones are a class of oxygenated heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1] Therefore, a robust analytical method is crucial for quality control, purity assessment, and stability studies. This guide provides a comprehensive protocol using reversed-phase chromatography, detailing the scientific rationale behind the method's development, step-by-step procedures, and validation according to International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction and Scientific Rationale

This compound (CAS: 5751-48-4) is a benzopyran derivative characterized by a methyl group at the C2 position of the chromone ring.[4] Its chemical structure lends it moderate hydrophobicity, making it an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a powerful analytical technique that separates molecules based on their hydrophobic interactions with a nonpolar stationary phase.[5][6][7] A polar mobile phase is used to elute the compounds, with more hydrophobic molecules being retained longer on the column.[7]

The selection of RP-HPLC for this compound is based on the following principles:

  • Analyte Properties: With a molecular formula of C₁₀H₈O₂ and a molecular weight of approximately 160.17 g/mol , this compound is non-volatile and possesses chromophores (light-absorbing groups) that make it suitable for UV detection.[4][8][9]

  • Separation Mechanism: The LogP value (a measure of lipophilicity) for this compound is approximately 2.0, indicating sufficient nonpolar character for effective retention and separation on a C18 stationary phase.

  • Versatility and Robustness: RP-HPLC is a widely adopted, highly reproducible, and robust technique in the pharmaceutical industry, offering excellent resolution and sensitivity for a vast range of compounds.[10]

This document serves as a practical guide for implementing a fully validated HPLC method, ensuring data integrity and compliance with regulatory expectations.

Method Development and Optimization Workflow

The development of a robust HPLC method is a systematic process. The key is to optimize the separation by manipulating the interactions between the analyte, the stationary phase, and the mobile phase. The logical workflow for developing the this compound method is outlined below.

MethodDevelopment Analyte Analyte Characterization (this compound) - Solubility - UV Spectrum - Polarity (LogP) Column Stationary Phase Selection - Reversed-Phase (C18) - Particle Size (e.g., 5 µm) - Dimensions (e.g., 4.6x150mm) Analyte->Column Guides Choice Detection Detector Parameter Selection - Wavelength (λmax) - PDA for Peak Purity Analyte->Detection Determines λ MobilePhase Mobile Phase Optimization - Organic Solvent (ACN/MeOH) - Aqueous Phase (H₂O) - Additive (e.g., 0.1% Formic Acid) - Isocratic vs. Gradient Column->MobilePhase Defines System Optimization Method Optimization - Flow Rate - Column Temperature - Injection Volume MobilePhase->Optimization Fine-tuning Detection->Optimization Validation Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, LOD/LOQ - Robustness Optimization->Validation Final Method

Caption: Logical workflow for HPLC method development.

Materials and Chromatographic Conditions

Instrumentation and Equipment
  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat.

  • Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chemicals and Reagents
  • This compound reference standard (Purity ≥ 95%).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm).

  • Formic acid, LC-MS grade.

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis of this compound, designed to provide efficient separation and excellent peak shape.

ParameterOptimized ConditionRationale
HPLC Column C18, 150 mm x 4.6 mm, 5 µmStandard for reversed-phase; provides good resolution and efficiency for small molecules.[1]
Mobile Phase A 0.1% Formic Acid in Water (v/v)Acidification ensures consistent protonation of any acidic silanols on the column, improving peak symmetry.[1]
Mobile Phase B Acetonitrile (ACN)A common organic modifier with low viscosity and UV cutoff, providing good elution strength.[11][12]
Elution Mode Isocratic: 50:50 (A:B)A simple isocratic method is sufficient for this single analyte analysis, ensuring reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[1]
Detection Wavelength 223 nmCorresponds to a major absorbance maximum for this compound, ensuring high sensitivity.[13]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient time for the elution of this compound and any potential impurities.

Standard and Sample Preparation Protocols

Accurate preparation is fundamental to reliable quantitative analysis.[14][15]

Preparation of Standard Stock Solution (1000 µg/mL)
  • Weighing: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

  • Dissolution: Add approximately 15 mL of methanol and sonicate for 5 minutes or until fully dissolved.

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly. This is the Stock Solution.

Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the Stock Solution with the mobile phase (50:50 Water/ACN with 0.1% Formic Acid). An example dilution scheme is provided below:

Standard LevelConcentration (µg/mL)Volume of Stock (µL)Final Volume (mL)
11.01010
25.05010
310.010010
425.025010
550.050010
6100.0100010
Preparation of Sample Solution
  • Weighing: Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Extraction: Add ~15 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the analyte.

  • Dilution: Cool to room temperature and dilute to volume with methanol. Mix well.

  • Final Dilution & Filtration: Dilute this solution further with the mobile phase to bring the concentration into the range of the calibration curve (e.g., a 1:10 dilution for an expected concentration of 25 µg/mL). Before injection, filter the final solution through a 0.45 µm PTFE or nylon syringe filter to remove particulates that could damage the column.[1][16][17]

Analysis and Quantification Workflow

AnalysisWorkflow Prep Prepare Standards & Samples Equilibrate Equilibrate HPLC System (Pump mobile phase until baseline is stable) Prep->Equilibrate Inject Create Injection Sequence (Blank -> Standards -> Samples) Equilibrate->Inject Run Run Sequence & Acquire Data Inject->Run Integrate Integrate Peaks (Determine Peak Area) Run->Integrate Calibrate Generate Calibration Curve (Plot Area vs. Concentration) Integrate->Calibrate Quantify Quantify Sample (Calculate concentration from calibration curve) Calibrate->Quantify

Caption: Step-by-step workflow for sample analysis.

System Suitability

Before starting the analysis, perform at least five replicate injections of a mid-level standard (e.g., 25 µg/mL). The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

Quantification
  • Calibration Curve: Generate a linear regression curve from the calibration standards by plotting the peak area (y-axis) against the concentration (x-axis). The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Calculation: Use the regression equation (y = mx + c) to calculate the concentration of this compound in the prepared sample solutions. Account for all dilution factors to determine the final concentration in the original, undiluted sample.

Method Validation: Ensuring Trustworthiness

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[2] The protocols must adhere to ICH Q2(R1)/Q2(R2) guidelines to ensure data is accurate, precise, and reliable.[18][19]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is only from this compound, without interference from excipients, impurities, or degradation products.Peak purity analysis (via PDA detector) should pass. No interfering peaks at the retention time of the analyte in blank/placebo injections.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 over the range of 1-100 µg/mL.
Accuracy To determine the closeness of the measured value to the true value. Assessed by spike-recovery studies at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% - 102.0%.[20]
Precision Repeatability (Intra-assay): To assess precision over a short time with the same analyst and equipment. (n=6 injections of 100% concentration).Intermediate Precision: To assess variation within the lab (different days, analysts, or equipment).%RSD ≤ 2.0% for repeatability.[20]%RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Typically determined as Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Typically determined as Signal-to-Noise ratio of 10:1; with %RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate changes in parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters should remain within acceptable limits.

Conclusion

The HPLC method detailed in this application note provides a specific, accurate, and precise tool for the quantitative analysis of this compound. The use of a standard C18 column with a simple isocratic mobile phase makes the method easy to implement in any analytical laboratory. By following the outlined protocols and adhering to the principles of method validation, researchers and drug development professionals can generate high-quality, reliable data for quality control and research applications.

References

Application Notes & Protocols: Synthesis of 2-Styrylchromones via Aldol Condensation and Oxidative Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Styrylchromones (2-SCs) represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including antitumor, antioxidant, anti-inflammatory, and antiviral properties.[1][2][3][4] This has driven significant interest in developing efficient and versatile synthetic routes to access novel analogues for drug discovery pipelines. While several synthetic strategies exist, including the Baker-Venkataraman rearrangement and Allan-Robinson condensation, the two-step sequence involving an initial aldol condensation followed by an oxidative cyclization stands out for its operational simplicity and effectiveness.[5][6] This guide provides a detailed examination of this synthetic approach, elucidating the underlying mechanism and offering a field-proven, step-by-step protocol for researchers, chemists, and drug development professionals.

Scientific Rationale and Reaction Mechanism

The synthesis is a two-step process that first constructs a chalcone-like intermediate, which is then cyclized to form the final chromone ring system.[7] This approach is highly convergent and relies on classic, high-yield organic reactions.[8]

Step 1: Base-Catalyzed Aldol Condensation

The initial step is a Claisen-Schmidt condensation, a type of crossed aldol reaction, between a 2'-hydroxyacetophenone and a substituted cinnamaldehyde.[9] A base, typically a mild organic base like piperidine or a stronger inorganic base like sodium hydroxide, is used to deprotonate the α-carbon of the 2'-hydroxyacetophenone.[10][11] This generates a resonance-stabilized enolate ion, which serves as the key nucleophile. The enolate then attacks the electrophilic carbonyl carbon of the cinnamaldehyde. The resulting alkoxide is protonated during workup to yield an aldol addition product, which readily dehydrates under the reaction conditions to form the more stable, conjugated (E,E)-2'-hydroxycinnamylideneacetophenone intermediate.[7][12] The formation of this extended π-system provides a strong thermodynamic driving force for the condensation.[12]

Step 2: Oxidative Cyclization

The second step transforms the linear chalcone intermediate into the heterocyclic 2-styrylchromone. The most successful and widely adopted method for this transformation utilizes a catalytic amount of iodine in dimethyl sulfoxide (DMSO).[6][7] In this step, the phenolic hydroxyl group attacks the α,β-unsaturated ketone system in an intramolecular fashion. The iodine, facilitated by DMSO, acts as an oxidizing agent to dehydrogenate the resulting chromanone intermediate, leading directly to the aromatic 2-styrylchromone core.[13] This oxidative cyclodehydrogenation is efficient and generally provides high yields of the desired product.

Mechanistic Pathway Diagram

G cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Oxidative Cyclization start_materials 2'-Hydroxyacetophenone + Cinnamaldehyde enolate Enolate Formation (α-Deprotonation) start_materials->enolate Base (e.g., Piperidine) Ethanol intermediate (E,E)-2'-Hydroxycinnamylidene- acetophenone (Intermediate) cyclization Intramolecular Cyclization intermediate->cyclization Iodine (cat.), DMSO Heat product (E)-2-Styrylchromone (Final Product) nucleophilic_attack Nucleophilic Attack on Aldehyde enolate->nucleophilic_attack dehydration Dehydration nucleophilic_attack->dehydration dehydration->intermediate oxidation Oxidative Dehydrogenation cyclization->oxidation oxidation->product

Caption: Reaction mechanism for the synthesis of 2-styrylchromones.

Detailed Experimental Protocol

This protocol details the synthesis of the parent (E)-2-styrylchromone. The methodology can be adapted for various substituted 2'-hydroxyacetophenones and cinnamaldehydes.

Materials and Equipment
  • Reagents: 2'-Hydroxyacetophenone (≥98%), Cinnamaldehyde (≥98%), Piperidine (≥99%), Iodine (≥99.8%), Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%), Ethanol (95% or absolute), Deionized Water, Dichloromethane (DCM), Magnesium Sulfate (anhydrous).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, heating mantle or oil bath, Buchner funnel and filtration flask, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), standard laboratory glassware.

Part A: Synthesis of (E,E)-2'-Hydroxycinnamylideneacetophenone (Intermediate)
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2'-hydroxyacetophenone (1.36 g, 10.0 mmol, 1.0 equiv).

  • Reagent Addition: Dissolve the starting material in 20 mL of 95% ethanol. To this stirred solution, add cinnamaldehyde (1.32 g, 10.0 mmol, 1.0 equiv) followed by piperidine (0.5 mL, ~5.0 mmol, 0.5 equiv) as the basic catalyst.

  • Reaction: Stir the resulting bright yellow solution at room temperature. The reaction progress can be monitored by TLC. Typically, a solid precipitate begins to form within 30-60 minutes. Allow the reaction to stir for a total of 4-6 hours to ensure completion.

  • Isolation: After the reaction period, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the bright yellow solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with 3 x 20 mL of cold deionized water, followed by 2 x 15 mL of cold 95% ethanol to remove unreacted starting materials and catalyst.

  • Drying: Dry the product in a vacuum oven or air-dry to a constant weight. The intermediate is typically of sufficient purity for the next step.

    • Expected Yield: 80-90%.

Part B: Oxidative Cyclization to (E)-2-Styrylchromone
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the (E,E)-2'-hydroxycinnamylideneacetophenone intermediate (2.50 g, 10.0 mmol, 1.0 equiv) in 25 mL of anhydrous DMSO. Gentle heating may be required to achieve full dissolution.

  • Catalyst Addition: To the solution, add a catalytic amount of iodine (0.25 g, 1.0 mmol, 0.1 equiv).

  • Reaction: Attach a reflux condenser and heat the reaction mixture in an oil bath at 100-110 °C for 2-3 hours. Monitor the reaction by TLC until the starting intermediate spot has been consumed.

  • Work-up and Isolation: Allow the dark reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A pale yellow or off-white solid will precipitate.

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake extensively with deionized water until the filtrate runs clear to remove all DMSO.

  • Drying: Dry the crude product thoroughly.

Purification and Characterization
  • Purification: The crude (E)-2-styrylchromone can be purified by recrystallization from 95% ethanol to afford a crystalline solid.[14][15]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, NMR (¹H and ¹³C), and IR spectroscopy.

Process Optimization and Data

The success of this synthesis hinges on several key parameters. Careful control of these variables ensures high yields and purity.

  • Choice of Base: While piperidine is effective for many substrates, stronger bases like NaOH or Ba(OH)₂ can accelerate the initial condensation, especially for less reactive starting materials.[8] However, stronger bases may also promote side reactions.[16]

  • Oxidizing System: The I₂/DMSO system is highly reliable.[6][7] Bromine has also been reported but can lead to halogenation of the aromatic rings if not used in catalytic amounts.[7]

  • Solvent Choice: Ethanol or methanol are standard for the aldol step due to their ability to dissolve the reactants and facilitate the reaction.[7] Anhydrous DMSO is critical for the cyclization step.

  • Substituent Effects: The electronic nature of substituents on both the 2'-hydroxyacetophenone and the cinnamaldehyde can impact reaction rates. Electron-withdrawing groups on the cinnamaldehyde increase the electrophilicity of the carbonyl carbon, often leading to faster reactions.[15]

Table 1: Representative Yields of Substituted 2-Styrylchromones
Entry2'-Hydroxyacetophenone SubstituentCinnamaldehyde SubstituentFinal Product Yield (%)
1HH85 - 92%
25'-BromoH78%
35'-Chloro4'-Methoxy88%
4H4'-Nitro90%
55'-Methyl3',4'-Dichloro82%

Yields are typical literature values and may vary based on specific reaction conditions and purification methods.

Experimental Workflow Diagram

G start Starting Materials: 2'-Hydroxyacetophenone & Cinnamaldehyde dissolve Dissolve in Ethanol start->dissolve add_catalyst Add Piperidine Catalyst dissolve->add_catalyst react_rt Stir at Room Temp (4-6 hours) add_catalyst->react_rt precipitate Precipitation of Intermediate react_rt->precipitate filter_wash_A Filter & Wash (Cold H₂O, Cold EtOH) precipitate->filter_wash_A dry_A Dry Intermediate filter_wash_A->dry_A intermediate Isolated Intermediate: (E,E)-2'-Hydroxycinnamylidene- acetophenone dry_A->intermediate dissolve_dmso Dissolve Intermediate in DMSO intermediate->dissolve_dmso add_iodine Add Catalytic Iodine dissolve_dmso->add_iodine react_heat Heat at 100-110 °C (2-3 hours) add_iodine->react_heat precipitate_product Pour into Ice Water react_heat->precipitate_product filter_wash_B Filter & Wash (H₂O) precipitate_product->filter_wash_B dry_B Dry Crude Product filter_wash_B->dry_B purify Recrystallize from Ethanol dry_B->purify final_product Pure (E)-2-Styrylchromone purify->final_product

Caption: Experimental workflow for the synthesis of 2-styrylchromones.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Piperidine and sodium hydroxide are corrosive bases. Avoid contact with skin and eyes.

  • Iodine is toxic and can cause stains. Handle with care.

  • DMSO can enhance the absorption of chemicals through the skin. Avoid direct contact.

  • Organic solvents like ethanol and dichloromethane are flammable. Keep away from ignition sources.

References

Application Notes & Protocols: Leveraging 2-Methylchromone Derivatives as High-Efficacy Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Materials Scientists, and Chemical Engineering Professionals

Objective: This document provides a comprehensive technical guide on the application of 2-methylchromone derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. It covers the underlying inhibition mechanisms, detailed protocols for synthesis and evaluation, and theoretical frameworks for inhibitor design.

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion, the electrochemical degradation of metals, poses a significant global challenge, leading to infrastructural failure, economic loss, and safety hazards. The use of organic corrosion inhibitors is a primary strategy for protecting metals, especially in industrial processes like acid pickling, cleaning, and oil well acidification. An effective inhibitor functions by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][2]

This compound and its derivatives have emerged as a highly promising class of corrosion inhibitors. These heterocyclic compounds are characterized by a benzopyrone scaffold, which is rich in π-electrons, and contain a carbonyl group and an oxygen heteroatom. These structural features are critical for their function, as they provide multiple active centers for adsorption onto metal surfaces, thereby offering superior protection against corrosive attack.[3] This guide will elucidate the mechanisms, synthesis, and evaluation protocols for these potent inhibitors.

The Molecular Mechanism of Inhibition

The efficacy of this compound derivatives stems from their ability to form a stable, passivating film on the metal surface. This process is governed by the principles of chemical adsorption (chemisorption) and physical adsorption (physisorption).[2][4]

  • Electron-Rich Centers: The chromone ring system contains delocalized π-electrons and a lone pair of electrons on the heterocyclic oxygen atom. These electron-rich sites can be readily shared with the vacant d-orbitals of iron atoms on the steel surface.[5]

  • Coordinate Bonding: The exocyclic carbonyl group (C=O) also participates by donating electrons, forming strong coordinate bonds with the metal surface. This interaction is a hallmark of chemisorption.

  • Protective Barrier: The planar orientation of the adsorbed molecules creates a dense, hydrophobic barrier. This film physically blocks the active corrosion sites and displaces water molecules, preventing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[1]

The overall mechanism involves the inhibitor molecule acting as a mixed-type inhibitor, retarding both anodic and cathodic reactions, primarily through surface blockage.[6]

G H_plus H+ Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ H_plus->Cathodic Cl_minus Cl⁻ Anodic Anodic Reaction Fe → Fe²⁺ + 2e⁻ Cl_minus->Anodic Accelerates Inhibitor This compound Derivative Fe_surface Fe (Anodic/Cathodic Sites) Inhibitor->Fe_surface Adsorption (π-electrons, O, C=O) form protective film Fe_surface->Anodic Blocks Sites Fe_surface->Cathodic Blocks Sites

Figure 1: Mechanism of corrosion inhibition by this compound derivatives.

Protocol: Synthesis of this compound

A common and reliable method for synthesizing the parent this compound structure is the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization.[7]

Materials:

  • 2'-Hydroxyacetophenone

  • Pyridine

  • Acetic anhydride

  • Potassium hydroxide (KOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice

Step-by-Step Protocol:

  • Acetylation of Phenol:

    • In a round-bottom flask, dissolve 1 mole of 2'-hydroxyacetophenone in pyridine.

    • Cool the flask in an ice bath.

    • Slowly add 1.1 moles of acetic anhydride dropwise while stirring.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the ester product. Filter, wash with water, and dry.

  • Baker-Venkataraman Rearrangement:

    • Dissolve the dried ester from Step 1 in pyridine.

    • Add 1.5 moles of powdered potassium hydroxide (KOH).

    • Heat the mixture at 50-60°C for 2-3 hours. The formation of a yellow precipitate indicates the formation of the diketone.

    • Cool the mixture and acidify with dilute acetic acid to precipitate the 1-(2-hydroxyphenyl)butane-1,3-dione. Filter, wash, and dry the product.

  • Cyclization to this compound:

    • Add the diketone from Step 2 to a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 1-2 hours.

    • Cool the reaction mixture and pour it into ice water.

    • The crude this compound will precipitate. Filter the solid, wash thoroughly with water to remove acid, and then wash with a cold, dilute sodium bicarbonate solution.

    • Recrystallize the final product from ethanol to obtain pure this compound.

Figure 2: Workflow for the synthesis of this compound.

Protocols for Performance Evaluation

A multi-faceted approach is essential for robustly characterizing inhibitor performance. This involves gravimetric analysis for overall corrosion rate and electrochemical techniques for mechanistic insights.

Gravimetric (Weight Loss) Protocol

This method directly measures metal loss over time to determine corrosion rate and inhibition efficiency.[3][8]

Equipment:

  • Mild steel coupons (e.g., 2cm x 2cm x 0.1cm)

  • Analytical balance (±0.1 mg precision)

  • Water bath or thermostat

  • Silicon carbide (SiC) abrasive papers (grades 200 through 1200)

  • Corrosive medium (e.g., 1 M HCl)

  • Inhibitor stock solution

Step-by-Step Protocol:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons sequentially with SiC abrasive papers of increasing grit size (200 to 1200).

    • Rinse the coupons with deionized water, degrease with acetone, and dry with a stream of warm air.

    • Store in a desiccator.

    • Accurately weigh each coupon (W₁) using an analytical balance.

  • Immersion Test:

    • Prepare the corrosive solution (1 M HCl) and several concentrations of the inhibitor in the acid (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

    • Immerse one prepared coupon into each test solution, including a blank (acid without inhibitor).

    • Maintain a constant temperature (e.g., 303 K) using a water bath for a fixed duration (e.g., 5 hours).

  • Final Weighing:

    • After the immersion period, carefully remove the coupons.

    • Rinse with deionized water, gently scrub with a soft brush to remove loose corrosion products, rinse again, dry, and re-weigh (W₂).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ), where ΔW is in mg, A is the coupon area in cm², t is immersion time in hours, and ρ is the density of steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Evaluation Protocols

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mode of action.[9][10]

Equipment:

  • Potentiostat/Galvanostat with impedance analysis capability.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Prepared mild steel coupon.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.

Protocol A: Potentiodynamic Polarization (PDP)

  • Setup: Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution (blank or with inhibitor).

  • OCP Stabilization: Allow the working electrode to stabilize by monitoring its Open Circuit Potential (OCP) for 30-60 minutes, until the potential drift is minimal (< 5 mV/min).

  • Tafel Plot Acquisition:

    • Perform a potentiodynamic scan from approximately -250 mV to +250 mV versus the OCP.

    • Use a slow scan rate, typically 0.5 to 1 mV/s, to ensure near-steady-state conditions.

  • Data Analysis:

    • The resulting plot of log(current density) vs. potential is the Tafel plot.

    • Extrapolate the linear (Tafel) regions of the anodic and cathodic branches back to their intersection point. The potential at this point is the Corrosion Potential (Ecorr) , and the current density is the Corrosion Current Density (icorr) .

    • Calculate Inhibition Efficiency (IE%) : IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

    • Analyze the shift in Ecorr. A significant shift (>85 mV) in the anodic or cathodic direction indicates an anodic or cathodic inhibitor, respectively. A smaller shift suggests a mixed-type inhibitor.[11]

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

  • Setup & OCP: Use the same cell setup and OCP stabilization procedure as in the PDP protocol.

  • Impedance Measurement:

    • At the stabilized OCP, apply a small amplitude sinusoidal AC voltage (typically 10 mV).

    • Sweep the frequency over a wide range, for example, from 100 kHz down to 10 mHz.

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (–Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).

    • For many corrosion systems, the Nyquist plot will show a depressed semicircle. The diameter of this semicircle corresponds to the Charge Transfer Resistance (Rct) .

    • Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to obtain a precise value for Rct.

    • Calculate Inhibition Efficiency (IE%) : IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively. A higher Rct indicates better corrosion resistance.

G Start Start: Prepared Steel Coupon Gravimetric Gravimetric Analysis (Weight Loss) Start->Gravimetric Electrochemical Electrochemical Analysis Start->Electrochemical Data_Grav Calculate: - Corrosion Rate - IE% Gravimetric->Data_Grav PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS Data_PDP Calculate: - icorr, Ecorr - IE% PDP->Data_PDP Data_EIS Calculate: - Rct - IE% EIS->Data_EIS End End: Characterized Inhibitor Performance Data_Grav->End Data_PDP->End Data_EIS->End

Figure 3: Workflow for evaluating inhibitor performance.

Data Interpretation: Adsorption Isotherms and Theoretical Insights

Adsorption Isotherm Modeling

To understand the interaction between the inhibitor and the metal surface, experimental data can be fitted to various adsorption isotherm models.[12] The degree of surface coverage (θ), calculated from IE% (θ = IE%/100), is plotted against the inhibitor concentration (C).

  • Langmuir Isotherm: Assumes monolayer adsorption onto a fixed number of identical adsorption sites. The linear form is: C/θ = 1/K_ads + C . A linear plot of C/θ vs. C indicates Langmuir adsorption.[13]

  • Temkin Isotherm: Accounts for interactions between adsorbed molecules. The linear form is: exp(-2aθ) = K_ads * C . A linear plot of θ vs. ln(C) suggests this model.

The equilibrium constant of adsorption (K_ads) obtained from the best-fit isotherm is used to calculate the standard Gibbs free energy of adsorption (ΔG°ads): ΔG°ads = -RT ln(55.5 K_ads) (The value 55.5 is the molar concentration of water in the solution).

  • ΔG°ads ≈ -20 kJ/mol or less negative: Indicates electrostatic interactions (physisorption).

  • ΔG°ads ≈ -40 kJ/mol or more negative: Indicates charge sharing or coordinate bonding (chemisorption).[4]

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) provides theoretical validation for experimental findings by calculating molecular properties that correlate with inhibition efficiency.[5][14]

ParameterDescriptionImplication for Inhibition Efficiency
E_HOMO Energy of the Highest Occupied Molecular OrbitalHigher values indicate a greater tendency to donate electrons to the metal surface, enhancing adsorption.[15]
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalLower values indicate a greater ability to accept electrons from the metal surface (back-bonding).
ΔE (E_LUMO - E_HOMO) Energy GapA smaller energy gap implies higher reactivity of the molecule, which generally leads to higher inhibition efficiency.[16]
ΔN Fraction of Electrons TransferredCalculated using the electronegativity and hardness of the inhibitor and the metal. A positive ΔN indicates that the molecule donates electrons to the metal surface.[14][15]

Table 1: Key Quantum Chemical Parameters for Inhibitor Evaluation.

Summary Data Tables (Illustrative)

The following tables present hypothetical but realistic data for a this compound derivative tested on mild steel in 1 M HCl at 303 K.

Table 2: Gravimetric and Electrochemical Results

Inhibitor Conc. (mM) Weight Loss IE% PDP IE% (from i_corr) EIS IE% (from R_ct)
0.0 (Blank) 0 0 0
0.1 75.4 77.1 78.0
0.5 88.2 89.5 90.1

| 1.0 | 92.6 | 93.1 | 94.5 |

Table 3: Potentiodynamic Polarization Parameters

Inhibitor Conc. (mM) E_corr (mV vs SCE) i_corr (μA/cm²) β_a (mV/dec) β_c (mV/dec)
0.0 (Blank) -485 550 75 120
0.5 -470 57.8 72 115

| 1.0 | -465 | 37.9 | 70 | 112 |

The minor shift in E_corr and changes in both anodic (β_a) and cathodic (β_c) Tafel slopes confirm a mixed-type inhibition mechanism.

References

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-Methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the Vilsmeier-Haack reaction, specifically tailored for the formylation of 2-methylchromone to synthesize 2-methyl-4-oxo-4H-chromene-3-carbaldehyde. The Vilsmeier-Haack reaction is a versatile and powerful method for introducing a formyl group onto electron-rich substrates.[1] In the context of chromone chemistry, 3-formylchromones are highly valuable intermediates due to their significant biological activities and their utility as flexible synthons for building more complex heterocyclic systems.[2][3][4] This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety precautions, and characterization guidelines.

Introduction and Scientific Background

Chromones (4H-1-benzopyran-4-one) are a class of oxygen-containing heterocyclic compounds widely found in the plant kingdom and are core structures in many pharmacologically active molecules.[3][5] The introduction of a formyl (-CHO) group at the C-3 position of the chromone ring dramatically enhances its synthetic utility, creating a key electrophilic site for further molecular elaboration.[3][4][6]

The Vilsmeier-Haack reaction accomplishes this transformation efficiently. The process involves two primary stages: first, the formation of a chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide like phosphorus oxychloride (POCl₃).[7] Second, this electrophilic Vilsmeier reagent attacks an electron-rich substrate—in this case, the C-3 position of this compound—followed by hydrolysis during work-up to yield the final aldehyde.[8] While the pyrone ring is generally electron-deficient, the enol-ether character of the heterocyclic ring provides sufficient nucleophilicity at the C-3 position for the reaction to proceed.

This application note will detail a reliable protocol for this synthesis, emphasizing the causal relationships behind each procedural step to ensure reproducibility and safety.

Reaction Mechanism and Workflow

The overall transformation follows a well-established electrophilic substitution pathway.

Mechanism of Action
  • Formation of the Vilsmeier Reagent : Phosphorus oxychloride activates DMF to form the highly electrophilic chloroiminium cation, the active formylating species known as the Vilsmeier reagent.[7][9]

  • Electrophilic Attack : The π-bond between C-2 and C-3 of the this compound acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step forms a new carbon-carbon bond at the C-3 position.

  • Intermediate Formation : An iminium ion intermediate is generated.

  • Hydrolysis : During aqueous work-up, this intermediate is hydrolyzed to yield the final product, 2-methyl-4-oxo-4H-chromene-3-carbaldehyde, along with dimethylamine and hydrochloric acid.[10]

Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire experimental procedure, from setup to final product analysis.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Work-up & Purification cluster_analysis Phase 4: Analysis reagent_prep Vilsmeier Reagent Formation (POCl₃ + DMF @ 0-5°C) substrate_prep Substrate Addition (this compound in DMF) reagent_prep->substrate_prep Controlled Temp. reaction Reaction Progression (Stir at 70-75°C, ~6h) substrate_prep->reaction monitoring TLC Monitoring reaction->monitoring Periodic Sampling quench Quenching (Pour onto crushed ice) monitoring->quench Reaction Complete neutralize Neutralization (aq. NaOH or Na₂CO₃) quench->neutralize extract Extraction (e.g., Ethyl Acetate) neutralize->extract purify Purification (Column Chromatography) extract->purify characterization Characterization (¹H NMR, IR, MS) purify->characterization

Caption: High-level workflow for the Vilsmeier-Haack formylation of this compound.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations involving phosphorus oxychloride must be performed in a certified chemical fume hood.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Amount (mmol)QuantityNotes
This compoundC₁₀H₈O₂160.17101.60 gSubstrate
Phosphorus OxychloridePOCl₃153.33252.3 mLVilsmeier Reagent Component
N,N-DimethylformamideC₃H₇NO73.09~100~7.5 mLReagent and Solvent
Crushed Ice / Ice WaterH₂O18.02-~200 mLFor Quenching
Sodium Hydroxide (10% aq.)NaOH40.00-As neededFor Neutralization
Ethyl AcetateC₄H₈O₂88.11-~150 mLExtraction Solvent
Brine (sat. aq. NaCl)NaCl58.44-~50 mLFor Washing
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying Agent
Silica Gel (60-120 mesh)SiO₂60.08-As neededFor Chromatography
Step-by-Step Procedure
  • Vilsmeier Reagent Preparation (Critical Safety Step)

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 5 mL).

    • Cool the flask to 0°C in an ice-salt bath.

    • Causality : This initial cooling is crucial to control the highly exothermic reaction between POCl₃ and DMF, preventing temperature spikes and potential side reactions.

    • Add phosphorus oxychloride (2.3 mL, 25 mmol) dropwise to the cooled DMF via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. A thick, sometimes colored, precipitate of the Vilsmeier reagent may form.

  • Substrate Addition and Reaction

    • Dissolve this compound (1.60 g, 10 mmol) in a minimal amount of DMF (~2.5 mL).

    • Add this solution dropwise to the cold Vilsmeier reagent slurry with vigorous stirring.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture in an oil bath to 70-75°C and maintain for approximately 6 hours.[11]

    • Causality : Heating provides the necessary activation energy for the electrophilic substitution on the moderately activated chromone ring.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate eluent), observing the consumption of the starting material.

  • Work-up and Quenching (Critical Safety Step)

    • Prepare a 500 mL beaker containing ~200 g of crushed ice.

    • After the reaction is complete (as indicated by TLC), cool the reaction flask to room temperature.

    • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is a "reverse quench."

    • Causality : This step must be performed cautiously as the hydrolysis of excess POCl₃ is extremely exothermic and releases HCl gas.[12][13] Adding the reaction mix to a large volume of ice ensures efficient heat dissipation and prevents dangerous boiling and splashing.[12]

    • Once the ice has melted, neutralize the acidic solution by slowly adding 10% aqueous sodium hydroxide or saturated sodium carbonate solution until the pH is approximately 7-8. The product often precipitates as a solid at this stage.

    • Causality : Neutralization is essential to quench acidic byproducts, enabling the efficient extraction of the organic product into a non-polar solvent.

  • Product Isolation and Purification

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

    • If the product remains in solution, transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

    • Combine the pure fractions (identified by TLC) and evaporate the solvent to yield the final product, 2-methyl-4-oxo-4H-chromene-3-carbaldehyde, typically as a pale yellow or white solid.

Characterization

The structure of the synthesized 3-formylchromone should be confirmed using standard analytical techniques.

  • ¹H NMR : Expect characteristic peaks for the aldehyde proton (~10 ppm), the C-2 methyl group, and the aromatic protons of the chromone ring system.

  • Infrared (IR) Spectroscopy : Look for strong absorption bands corresponding to the aldehyde C=O stretch (~1690 cm⁻¹) and the γ-pyrone C=O stretch (~1650 cm⁻¹).[14]

  • Mass Spectrometry (MS) : The molecular ion peak should correspond to the expected mass of the product (C₁₁H₈O₃, MW = 188.18 g/mol ).

Safety and Hazard Management

The Vilsmeier-Haack reaction involves hazardous materials that require strict safety protocols.

  • Phosphorus Oxychloride (POCl₃) :

    • Hazards : Highly corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and toxic gases (HCl, phosphoric acid).[13][15][16]

    • Handling : Always handle in a chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and a full-face shield or safety goggles.[17][18] Ensure an emergency eyewash station and safety shower are immediately accessible.[17] Do not allow contact with water or moisture during storage or handling.[13]

    • Spills : Neutralize small spills with a dry absorbent material like sand. Do not use water.[17]

  • N,N-Dimethylformamide (DMF) :

    • Hazards : A potential reproductive toxin and liver toxicant. Readily absorbed through the skin.

    • Handling : Wear appropriate gloves and handle within a fume hood to avoid inhaling vapors.

Waste Disposal
  • Quench all residual POCl₃ carefully before disposal.

  • Neutralize all acidic and basic aqueous waste streams before disposal.

  • Dispose of organic solvents and solid waste according to institutional and local environmental regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Vilsmeier reagent due to moisture contamination.Ensure all glassware is oven-dried and the reaction is run under an inert (N₂) atmosphere. Use a fresh, unopened bottle of POCl₃.
Insufficient reaction time or temperature.Monitor the reaction closely by TLC and extend the reaction time or slightly increase the temperature if starting material persists.
Formation of Byproducts Reaction temperature was too high during reagent formation or reaction.Strictly control the temperature during the dropwise addition of POCl₃. Do not exceed the recommended reaction temperature.
Difficult/Violent Quench Quenching procedure performed incorrectly.Always add the reaction mixture to a large excess of ice ("reverse quench").[12] Never add water directly to the reaction mixture.
Poor Extraction Efficiency Incomplete neutralization of the aqueous layer.Check the pH of the aqueous layer after neutralization and adjust to 7-8 before performing the extraction.

References

Application Notes & Protocols: Leveraging 2-Methylchromone for the Synthesis of Pharmacologically Relevant Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway from 2-methylchromone to substituted pyrazole derivatives, a class of heterocyclic compounds of profound importance in modern drug discovery. We delve into the underlying reaction mechanisms, provide detailed, field-proven laboratory protocols, and discuss the significance of the resulting 3(5)-(2-hydroxyaryl)pyrazoles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to utilize chromone scaffolds for the efficient synthesis of high-value pyrazole-based pharmacophores.

Introduction: The Strategic Value of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in pharmaceutical chemistry.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets through various non-covalent interactions.[2][3] Consequently, pyrazole-containing molecules have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[4][5][6][7] Numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Asciminib, feature a core pyrazole structure, underscoring the therapeutic relevance of this heterocyclic system.[3][8]

The synthesis of substituted pyrazoles is therefore a critical task in drug development. While numerous synthetic routes exist, the transformation of chromone derivatives offers an elegant and efficient method to generate 3(5)-(2-hydroxyaryl)pyrazoles, which are valuable intermediates for further functionalization.[9][10] this compound, in particular, serves as a readily accessible and reactive starting material for this powerful ring transformation reaction.

The Core Transformation: Reaction Mechanism and Rationale

The conversion of this compound to a pyrazole derivative upon reaction with hydrazine is a classic example of a ring-opening, ring-closure sequence. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The reaction proceeds via a nucleophilic attack of the hydrazine at the C-2 position of the chromone's γ-pyrone ring.[9] This initial attack is the key step that leads to the opening of the heterocyclic ring, forming a reactive intermediate. This is followed by an intramolecular condensation between the second nitrogen of the hydrazine and the ketone group of the opened chain, leading to the formation of a new five-membered ring. Subsequent dehydration (loss of a water molecule) results in the formation of the stable, aromatic pyrazole ring.

Reaction_Mechanism cluster_intermediate Key Intermediates cluster_product Final Product R1 This compound I1 Open-Ring Intermediate (after Nucleophilic Attack at C-2) R1->I1 Nucleophilic Attack R2 Hydrazine (H2N-NHR') I2 Cyclized Intermediate (Dihydropyrazole) I1->I2 Intramolecular Condensation P1 3(5)-(2-hydroxyphenyl)-5(3)-methylpyrazole I2->P1 Dehydration (-H2O) Workflow start Start setup 1. Reaction Setup (this compound, Hydrazine, Ethanol) start->setup reflux 2. Reflux (4-10 hours) setup->reflux monitor 3. TLC Monitoring (Check for starting material) reflux->monitor workup 4. Work-up (Precipitation in ice water) monitor->workup isolate 5. Isolation (Vacuum Filtration) workup->isolate purify 6. Purification (Recrystallization) isolate->purify characterize 7. Characterization (NMR, MS, m.p.) purify->characterize end_node End (Pure Pyrazole Derivative) characterize->end_node

References

Application Notes & Protocols: A Senior Application Scientist's Guide to the Microwave-Assisted Synthesis of 2-Methylchromone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-Depth Technical Guide to the Efficient, Microwave-Assisted Synthesis of 2-Methylchromone Scaffolds.

Section 1: Strategic Overview & Scientific Principles

The Significance of the this compound Scaffold in Medicinal Chemistry

The chromone (4H-1-benzopyran-4-one) nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] These include anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Within this class, this compound derivatives are of particular interest due to their established therapeutic potential. For instance, certain derivatives have been investigated for their gastroprotective effects and as synthons for more complex, biologically active heterocyclic systems.[1] The strategic placement of the methyl group at the C-2 position significantly influences the molecule's bioactivity and provides a key handle for further synthetic transformations.

The Paradigm Shift: Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic methods for chromone derivatives often require prolonged reaction times, harsh conditions, and the use of hazardous solvents, leading to significant energy consumption and waste generation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.

Microwave energy interacts with polar molecules and ions in the reaction mixture, causing rapid and uniform heating through a process known as dielectric heating.[2] This is fundamentally different from conventional heating, where heat is transferred inefficiently through conduction and convection. The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules continuously attempt to align with the oscillating electric field of the microwaves. The resulting molecular friction generates heat rapidly and volumetrically throughout the reaction medium.

  • Ionic Conduction: The movement of ions in the reaction mixture under the influence of the electric field creates an electric current. Resistance to this flow results in the generation of heat.

This direct and efficient energy transfer leads to several key advantages in the synthesis of this compound derivatives:

  • Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[2]

  • Increased Product Yields: The rapid heating minimizes the formation of side products, leading to cleaner reactions and higher yields.

  • Enhanced Purity: With fewer side reactions, the purification of the final product is often simplified.

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is significantly more energy-efficient.

  • Solvent Reduction: The efficiency of microwave heating often allows for reactions to be conducted in minimal solvent or under solvent-free conditions, further enhancing the green credentials of the synthesis.

Section 2: Synthetic Pathways to this compound under Microwave Irradiation

Several synthetic strategies can be employed for the construction of the this compound scaffold, with the Baker-Venkataraman rearrangement and variations of the Claisen-Schmidt condensation being prominent. Microwave irradiation has been shown to significantly enhance the efficiency of these classical reactions.

Pathway A: The Microwave-Assisted Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classic method for the synthesis of 1,3-diketones, which are key intermediates in the formation of chromones. The reaction involves the intramolecular rearrangement of a 2-acyloxyacetophenone in the presence of a base. Subsequent acid-catalyzed cyclization of the resulting 1,3-diketone yields the chromone ring system.

Causality of Experimental Choices: The use of a strong base is crucial for the initial deprotonation of the acetophenone, which initiates the acyl transfer. Microwave irradiation accelerates this process by efficiently heating the polar reaction mixture, leading to faster enolate formation and subsequent intramolecular attack. The acid-catalyzed cyclization is also expedited by the rapid heating provided by the microwave.

Below is a diagram illustrating the microwave-assisted Baker-Venkataraman rearrangement for the synthesis of this compound.

Baker-Venkataraman_Rearrangement cluster_0 Step 1: Microwave-Assisted Rearrangement cluster_1 Step 2: Acid-Catalyzed Cyclization 2-Acetoxyacetophenone 2-Acetoxyacetophenone 1,3-Diketone_Intermediate 1,3-Diketone Intermediate 2-Acetoxyacetophenone->1,3-Diketone_Intermediate Base (e.g., KOH) Microwave Irradiation This compound This compound 1,3-Diketone_Intermediate->this compound Acid (e.g., H₂SO₄) Heating

Caption: Microwave-Assisted Baker-Venkataraman Pathway.

Pathway B: One-Pot Synthesis from 2-Hydroxyacetophenone

A more direct and efficient approach involves a one-pot reaction of 2-hydroxyacetophenone with acetic anhydride in the presence of a base, followed by an in-situ acid-catalyzed cyclization under microwave irradiation. This method bypasses the isolation of the intermediate ester and 1,3-diketone, streamlining the synthetic process.

Causality of Experimental Choices: Acetic anhydride serves as the acylating agent. The base catalyzes the initial acylation of the phenolic hydroxyl group. Subsequent intramolecular Claisen condensation and cyclization are promoted by the acid catalyst and accelerated by microwave heating. This one-pot approach is highly efficient due to the rapid, sequential nature of the reactions under microwave conditions.

The logical workflow for this one-pot synthesis is depicted below.

One_Pot_Synthesis_Workflow start Start: Reagent Mixture reagents 2-Hydroxyacetophenone Acetic Anhydride Base (e.g., Pyridine) start->reagents microwave Microwave Irradiation reagents->microwave workup Reaction Work-up (Quenching, Extraction) microwave->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Methylchromone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methylchromone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis, with a specific focus on addressing low product yields. This document provides a structured question-and-answer format to directly address potential experimental hurdles, supported by detailed protocols, mechanistic insights, and key data.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the most common initial factors I should investigate?

Low yields in this compound synthesis can often be traced back to a few critical parameters. Before undertaking complex optimization, ensure the following are addressed:

  • Purity of Starting Materials: The quality of your phenol and β-keto ester (e.g., ethyl acetoacetate) is paramount. Impurities can interfere with the catalyst or lead to unwanted side reactions. It is advisable to use freshly distilled or high-purity grade reagents.

  • Choice and Condition of Catalyst: Acid catalysts are crucial for the cyclization step.[1] The choice of acid, its concentration, and its anhydrous nature can significantly impact the reaction. For instance, while sulfuric acid is commonly used, polyphosphoric acid (PPA) or para-toluenesulfonic acid (PTSA) might offer better results for specific substrates.[1] Ensure your acid catalyst has not been compromised by absorbing atmospheric moisture.

  • Reaction Temperature: The temperature profile of the reaction is critical. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote the formation of degradation products or unwanted side reactions.[2]

  • Moisture Control: The presence of water can be detrimental, particularly in reactions employing strong acid catalysts like H₂SO₄ or PPA, as it can hydrolyze the ester and deactivate the catalyst. All glassware should be oven-dried, and anhydrous solvents should be used where applicable.

Q2: I'm using the Pechmann condensation to synthesize this compound from a substituted phenol and ethyl acetoacetate, but the yield is poor. What are the likely causes?

The Pechmann condensation is a classic and widely used method, but its success is highly dependent on the nature of the phenol and the reaction conditions.[3][4][5]

  • Phenol Reactivity: The electronic nature of the substituents on the phenol ring plays a significant role. Electron-donating groups (e.g., -OH, -OCH₃) activate the ring, facilitating the electrophilic aromatic substitution step and generally leading to higher yields under milder conditions.[6][7] Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) deactivate the ring, making the reaction more difficult and often requiring harsher conditions, which can in turn lead to lower yields due to side reactions.[6][7]

  • Formation of Coumarin as a Side Product: Depending on the catalyst and reaction conditions, the Pechmann condensation can sometimes yield coumarin derivatives as a major byproduct.[8][9] This is particularly true when using certain catalysts like phosphorus pentoxide, which can favor the Simonis chromone cyclization, leading to the chromone, while sulfuric acid can sometimes favor coumarin formation.[4][5] Careful selection of the condensing agent is crucial.

  • Steric Hindrance: Bulky substituents on the phenol or the β-keto ester can sterically hinder the reaction, leading to lower yields.

Q3: What are some alternative synthesis routes if the Pechmann condensation is not effective for my substrate?

If the Pechmann condensation proves problematic, several other reliable methods can be employed for the synthesis of 2-methylchromones:

  • Baker-Venkataraman Rearrangement: This method involves the rearrangement of an o-acyloxyacetophenone in the presence of a base to form a 1,3-diketone, which is then cyclized under acidic conditions to yield the chromone.[8] This can be a high-yielding route, especially for more complex chromone structures.

  • Vilsmeier-Haack Reaction: While typically used to synthesize 3-formylchromones, modifications of this reaction can be adapted for other chromone derivatives.[10]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can often dramatically reduce reaction times and improve yields by providing uniform and rapid heating.[7] This can be particularly advantageous for reactions that are sluggish under conventional heating.

Troubleshooting & Optimization Guide

Problem: Low Yield in Pechmann Condensation of Phenol and Ethyl Acetoacetate

This section provides a systematic approach to troubleshooting and optimizing the synthesis of this compound via the Pechmann condensation.

Initial Diagnosis and Step-by-Step Solutions
  • Re-evaluate Starting Material Purity:

    • Action: Purify the phenol (e.g., by recrystallization or sublimation) and distill the ethyl acetoacetate.

    • Rationale: Removing even small amounts of impurities can prevent side reactions that consume starting materials or inhibit the catalyst.

  • Optimize the Catalyst System:

    • Action: If using concentrated sulfuric acid, ensure it is fresh and has not absorbed water. Consider screening other acid catalysts.

    • Rationale: The choice of acid catalyst is critical and substrate-dependent.[1] A comparison of common catalysts is provided in the table below.

CatalystTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ 0-100 °CInexpensive, readily availableCan cause charring/sulfonation at high temps; sensitive to water
Polyphosphoric Acid (PPA) 80-120 °CGood dehydrating agent, often gives clean reactionsViscous and difficult to stir; workup can be challenging
para-Toluene Sulfonic Acid (PTSA) Reflux in a non-polar solvent (e.g., toluene) with a Dean-Stark trapMilder than H₂SO₄; allows for azeotropic removal of waterMay require longer reaction times
Anhydrous AlCl₃ 100-160 °CStrong Lewis acid, can be effective for deactivated phenolsStoichiometric amounts often required; harsh conditions
Dowex-50W (Acidic Resin) Reflux in a suitable solventHeterogeneous catalyst, easily removed by filtration; reusableMay have lower activity than homogeneous catalysts
  • Control Reaction Temperature and Time:

    • Action: Monitor the reaction temperature closely. Run a time-course study by taking aliquots at different time points and analyzing them by TLC or LC-MS to determine the optimal reaction time.

    • Rationale: Over- or under-heating can drastically affect the yield.[2] Finding the "sweet spot" where product formation is maximized and byproduct formation is minimized is key.

  • Implement Rigorous Anhydrous Conditions:

    • Action: Oven-dry all glassware and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents if the reaction protocol calls for them.

    • Rationale: Water can interfere with the acid catalyst and promote hydrolysis of the ester intermediate, halting the reaction.

Experimental Workflow for Optimization

The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.

G cluster_conditions Reaction Condition Optimization start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_catalyst Screen Different Acid Catalysts (H₂SO₄, PPA, PTSA) check_purity->optimize_catalyst If purity is confirmed optimize_temp Optimize Reaction Temperature & Time optimize_catalyst->optimize_temp If yield is still low anhydrous_conditions Ensure Rigorous Anhydrous Conditions optimize_temp->anhydrous_conditions If side products persist purification Improve Purification Technique anhydrous_conditions->purification If product is present but impure success Improved Yield purification->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Detailed Experimental Protocol: Optimized Synthesis of this compound

This protocol provides a robust method for the synthesis of this compound, incorporating best practices for yield optimization.

Materials:

  • Phenol (high purity)

  • Ethyl acetoacetate (distilled)

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (10.0 g, 106 mmol).

  • Addition of Reagents: Cool the flask in an ice bath (0-5 °C). Slowly add concentrated sulfuric acid (30 mL) to the stirred phenol.

  • To this mixture, add ethyl acetoacetate (13.8 g, 106 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice. A precipitate should form.

  • Stir the mixture until all the ice has melted. Filter the crude product using a Büchner funnel and wash the solid with cold water until the washings are neutral.

  • Purification: Dissolve the crude solid in dichloromethane (100 mL) and transfer to a separatory funnel. Wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the resulting solid from ethanol to afford pure this compound as a white crystalline solid.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the acid-catalyzed synthesis of this compound from phenol and ethyl acetoacetate.

Pechmann_Mechanism cluster_0 Step 1: Transesterification cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Dehydration Phenol + Ethyl Acetoacetate Phenol + Ethyl Acetoacetate Phenyl Acetoacetate Phenyl Acetoacetate Phenol + Ethyl Acetoacetate->Phenyl Acetoacetate H⁺ Cyclized Intermediate Cyclized Intermediate Phenyl Acetoacetate->Cyclized Intermediate Intramolecular Friedel-Crafts Acylation This compound This compound Cyclized Intermediate->this compound -H₂O

Caption: Simplified mechanism of this compound synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Chromone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of chromones. Chromones are a privileged class of oxygen-containing heterocyclic compounds with a wide range of pharmacological properties, making their efficient synthesis a key focus in medicinal chemistry and drug discovery.[1] This resource provides detailed answers to frequently asked questions, robust troubleshooting guides, and optimized experimental protocols to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chromones?

The most prevalent methods for chromone synthesis include the Baker-Venkataraman rearrangement, the Kostanecki-Robinson reaction, the Simonis reaction, and the Vilsmeier-Haack reaction for the preparation of 3-formylchromones.[2] Each method has its own advantages and is suited for different substitution patterns on the chromone core.[2] Other notable methods include the Pechmann condensation, which can sometimes yield chromones instead of the expected coumarins depending on the condensing agent, and various palladium-catalyzed cyclization reactions.[3][4]

Q2: My chromone synthesis is resulting in a low yield. What are the general factors I should investigate?

Low yields in chromone synthesis can often be attributed to several factors. These include the purity of starting materials, the choice of solvent and catalyst, the reaction temperature, and the presence of moisture in the reaction.[2] Optimizing these parameters is crucial for improving the yield. For instance, in microwave-assisted syntheses, the choice of a stronger base like DBU versus a weaker one like Et3N can significantly impact the outcome.[1]

Q3: How can I monitor the progress of my chromone synthesis reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most organic reactions, including chromone synthesis. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction kinetics.

Q4: I am having trouble with the purification of my chromone product. What are some common techniques?

Purification of chromones can often be achieved through recrystallization from a suitable solvent system. If recrystallization is not effective, column chromatography on silica gel is a standard method. For more challenging separations, preparative high-performance liquid chromatography (prep-HPLC) can be employed to obtain high-purity compounds.[5] In some optimized protocols, particularly with microwave-assisted synthesis, the desired chromone carboxylic acids can be obtained with a high degree of purity without the need for column chromatography.[6]

Q5: Are there any "green" or more environmentally friendly methods for chromone synthesis?

Yes, significant research has been dedicated to developing greener synthetic routes. Microwave-assisted organic synthesis (MAOS) is a prominent example, often leading to shorter reaction times, solvent-free conditions, and higher yields.[7] The use of solid-phase catalysts, such as silica-supported heteropolyacids, also offers a more environmentally friendly alternative by allowing for easy catalyst recovery and reuse.[8]

Troubleshooting & Optimization

This section provides a more in-depth look at common problems encountered during chromone synthesis and offers targeted solutions.

Low or No Product Formation

Problem: The reaction is not proceeding, or the yield of the desired chromone is very low.

Possible Causes & Solutions:

  • Inappropriate Catalyst: The choice of catalyst is critical. For acid-catalyzed cyclizations, a wide range of acids can be used, including polyphosphoric acid (PPA), sulfuric acid, and para-toluenesulfonic acid (PTSA).[9] The optimal acid depends on the specific substrates. If one acid is not effective, trying a different one is a logical step. For instance, in the Pechmann condensation, the choice of condensing agent can determine whether a coumarin or a chromone is formed.[4][10]

  • Incorrect Solvent: The solvent can significantly influence reaction rates and yields. Some reactions may proceed more efficiently in polar aprotic solvents like DMF or DMSO, while others may require non-polar solvents like toluene.[8][11] In some cases, solvent-free conditions, particularly under microwave irradiation, can be highly effective.[12][13]

  • Suboptimal Temperature: Many chromone syntheses require heating. If the reaction is not proceeding at a lower temperature, gradually increasing the temperature may be necessary. However, excessively high temperatures can lead to decomposition and the formation of side products.[14] Careful optimization of the reaction temperature is therefore essential.

  • Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction or lead to the formation of unwanted byproducts. Ensure that all reactants and solvents are of high purity and are dry, as moisture can be detrimental to many of the catalysts used.

Formation of Unwanted Byproducts

Problem: The reaction is producing a significant amount of side products, complicating purification and reducing the yield of the desired chromone.

Possible Causes & Solutions:

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For example, in the Simonis reaction, the formation of coumarins can compete with chromone synthesis.[15] The choice of condensing agent can help to direct the reaction towards the desired product.[4]

  • Reaction Time: Prolonged reaction times can sometimes lead to the decomposition of the product or the formation of byproducts. Monitoring the reaction by TLC or HPLC can help to determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities.

  • Electron-Donating/Withdrawing Groups: The electronic nature of the substituents on the starting phenol can influence the reaction outcome. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can hinder it.[16] In some cases, electron-donating groups can lead to higher amounts of byproducts from self-condensation.[17]

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool for optimizing chromone synthesis, often leading to significant improvements in reaction time and yield.[7]

Key Parameters for Optimization:

  • Base Selection: The choice of base is crucial. For example, in the synthesis of 6-bromochromone-2-carboxylic acid, changing the base from sodium ethoxide to DBU can significantly improve the yield.[1][14]

  • Temperature and Time: These two parameters are interconnected. It is important to find the optimal balance to achieve a high yield without causing decomposition. Increasing the temperature does not always lead to better results and can sometimes decrease the yield.[14]

  • Solvent: While many microwave-assisted reactions can be performed under solvent-free conditions, the choice of solvent can still play a role in optimizing the reaction.[12]

Table 1: Optimization of Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid [14]

EntryBase (equiv.)SolventTemp (°C)Time (min)Yield (%)
1EtONa (1)EtOH12010+1028
9EtONa (1)EtOH14010+1019
10EtONa (1)EtOH12020+1034
15DBU (3)EtOH12020+1087

This table illustrates the impact of varying reaction parameters on the yield of a microwave-assisted chromone synthesis.

Visualizing the Workflow: A Generalized Chromone Synthesis

Chromone_Synthesis_Workflow Start Starting Materials (e.g., Phenol, β-Ketoester) Reaction Reaction Setup - Catalyst - Solvent - Temperature Start->Reaction Combine Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Sample Monitoring->Reaction Continue Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification - Recrystallization - Column Chromatography Workup->Purification Product Pure Chromone Product Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: A generalized workflow for the synthesis and purification of chromones.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Chromone-2-carboxylic Acids[1]

This protocol describes a general and optimized method for the synthesis of various chromone-2-carboxylic acids using microwave irradiation.

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Ethyl oxalate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

Procedure:

  • To a 10 mL microwave vial, add the substituted 2'-hydroxyacetophenone (1 mmol), ethyl oxalate (3 mmol), and absolute ethanol (3 mL).

  • Add DBU (3 mmol) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 20 minutes.

  • After the first irradiation step, add 1 M HCl (3 mL) to the reaction mixture.

  • Seal the vial again and irradiate at 120 °C for an additional 10 minutes.

  • After cooling, the resulting precipitate is filtered, washed with cold water, and dried to afford the pure chromone-2-carboxylic acid.

Note: This method has been shown to produce good to excellent yields (54-93%) for a variety of substituted chromones.[1]

Protocol 2: Synthesis of Chromones via Pechmann Condensation with a Solid Acid Catalyst[8]

This protocol provides an environmentally friendly approach to chromone synthesis using a reusable solid acid catalyst.

Materials:

  • 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione

  • Silica-supported Wells-Dawson acid (H₂P₂W₁₈O₆₂·24H₂O/SiO₂)

  • Toluene (optional)

Procedure (Solvent-Free):

  • In a round-bottom flask, mix the 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione (1 mmol) and the silica-supported Wells-Dawson acid catalyst (1% by weight).

  • Heat the mixture at 110 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst.

  • Wash the catalyst with the solvent and combine the organic filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Note: This method provides very good yields (82-91%) and high selectivity. The catalyst can be easily recycled and reused without significant loss of activity.[8]

Visualizing the Pechmann Reaction Mechanism

Pechmann_Mechanism Phenol Phenol Transesterification Transesterification Phenol->Transesterification + BetaKetoester β-Ketoester BetaKetoester->Transesterification + AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Transesterification IntramolecularAddition Intramolecular Electrophilic Attack AcidCatalyst->IntramolecularAddition Dehydration Dehydration AcidCatalyst->Dehydration Transesterification->IntramolecularAddition Acid-catalyzed IntramolecularAddition->Dehydration Chromone Chromone (or Coumarin) Dehydration->Chromone

Caption: A simplified representation of the Pechmann condensation mechanism.

References

Technical Support Center: Purification of 2-Methylchromone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 2-Methylchromone using silica gel column chromatography. It is designed for researchers, medicinal chemists, and process development scientists to navigate common challenges and optimize their purification workflows.

Introduction

This compound is a benzopyran derivative with a moderately polar nature due to the presence of a carbonyl group and an ether linkage.[1][2] Its purification via normal-phase column chromatography is a standard yet often challenging procedure. Success hinges on a precise understanding of the interactions between the analyte, the stationary phase (silica gel), and the mobile phase. This guide explains the causality behind common purification issues and provides robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for this compound purification? A: Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and effective stationary phase. Its slightly acidic nature is generally compatible with this compound.

Q2: How do I select the initial mobile phase (eluent)? A: The ideal starting point is determined using Thin Layer Chromatography (TLC). Aim for a solvent system that provides a Retention Factor (Rf) of approximately 0.25-0.35 for this compound. A common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Q3: My this compound is not moving off the column baseline. What should I do? A: This indicates your mobile phase is not polar enough.[3] Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. If the compound still doesn't elute, consider a stronger polar solvent like dichloromethane or methanol in your mixture.

Q4: My compound is eluting too quickly with impurities (high Rf). How can I fix this? A: Your mobile phase is too polar.[3] Increase the proportion of the non-polar solvent (e.g., hexane) to enhance the interaction between this compound and the silica gel, thereby slowing its elution.

Q5: Can I reuse my silica gel column? A: While technically possible for identical crude mixtures, it is strongly discouraged. Reusing a column can lead to cross-contamination and inconsistent results due to the accumulation of strongly retained impurities from previous runs.

Experimental Workflow: From Crude Sample to Pure Compound

This section outlines the standard, self-validating protocol for the purification of this compound.

Step 1: TLC Analysis for Solvent System Optimization

Before packing a column, it is critical to determine the optimal mobile phase.

  • Dissolve a small amount of your crude this compound mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a pre-equilibrated solvent system. Start with a system like 80:20 Hexane:Ethyl Acetate and adjust the ratio.

  • Visualize the spots under UV light (254 nm).

  • The ideal solvent system will show good separation between this compound and its impurities, with an Rf value of ~0.3 for the target compound.[4]

Table 1: Example TLC Data for Mobile Phase Selection

Hexane:Ethyl Acetate RatioRf of this compoundRf of Non-polar ImpurityRf of Polar ImpurityAssessment
90:100.150.400.05Eluent not polar enough.
80:200.300.650.12Optimal. Good separation.
70:300.550.850.35Eluent too polar; poor separation from polar impurity.
Step 2: Column Packing and Sample Loading

Proper column packing is essential to prevent issues like band broadening and channeling.[4]

  • Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).[4][5] Pour the slurry into a vertical column with the stopcock open, allowing the solvent to drain while continuously tapping the column to ensure even packing. Never let the silica bed run dry.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase.[6] Carefully pipette this solution onto the top of the silica bed. This is suitable for samples that are readily soluble in the eluent.

    • Dry Loading: If the sample has poor solubility in the eluent, dissolve it in a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[5] Carefully add this powder to the top of the packed column. This method often provides superior resolution.

Step 3: Elution and Fraction Collection
  • Carefully add the mobile phase to the column without disturbing the top surface.

  • Apply gentle pressure (flash chromatography) or allow gravity to facilitate the flow of the eluent through the column.[7]

  • Collect fractions in an ordered series of test tubes.

  • Monitor the separation by spotting fractions onto TLC plates to identify which ones contain the pure this compound.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Find Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Determines Mobile Phase Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure this compound Evap->Pure Crude Crude Sample Crude->TLC

Caption: A decision tree for diagnosing and solving common chromatography problems.

Problem 3: Low or No Recovery of Compound
  • Possible Cause A: Compound is Irreversibly Adsorbed or Decomposed.

    • Why it happens: Highly polar compounds can bind irreversibly to the active sites on silica gel. While this compound is generally stable, some related compounds can be sensitive to the acidic nature of silica. [8] * Solution: First, test the stability of your compound on a TLC plate. Spot the compound, let it sit for an hour, and then develop the plate. If a new spot appears or the original spot diminishes, decomposition is occurring. I[8]f this is the case, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.

  • Possible Cause B: Compound Eluted Unseen.

    • Why it happens: The compound may have eluted very quickly in the solvent front if the initial mobile phase was too polar, or it may have eluted in very dilute fractions that were not detected. [8] * Solution: Always collect the first few fractions as the solvent front passes through and check them by TLC. I[8]f you suspect dilute fractions, combine several and concentrate them before running a final TLC analysis.

References

Common side products in the synthesis of 2-Methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylchromone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, minimize side product formation, and ensure the highest purity of your final product.

Troubleshooting Guide: Common Side Products & Issues

This section addresses specific problems you might encounter during the synthesis of this compound, organized in a question-and-answer format. We will focus on the two most prevalent synthetic strategies: the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction .

I. Issues Related to the Baker-Venkataraman Rearrangement Route

The Baker-Venkataraman rearrangement is a reliable method for synthesizing chromones and flavones. It proceeds through the formation of a 1,3-diketone intermediate from a 2-acetoxyacetophenone precursor, which then undergoes acid-catalyzed cyclization.[1][2]

Question 1: My reaction seems incomplete. Along with this compound, I've isolated a significant amount of a starting material, 2-acetoxyacetophenone. What went wrong?

Answer:

Incomplete conversion of 2-acetoxyacetophenone is a common issue and typically points to inefficiencies in the initial base-catalyzed rearrangement step. The mechanism involves the formation of an enolate, which then undergoes an intramolecular acyl transfer.[1]

Root Causes & Solutions:

  • Insufficient or Inappropriate Base: The choice and amount of base are critical. Strong, non-nucleophilic bases are preferred.

    • Troubleshooting:

      • Ensure you are using a sufficiently strong base like potassium tert-butoxide, sodium hydride (NaH), or potassium hydroxide (KOH) in an appropriate solvent.[3]

      • Use at least a stoichiometric amount of the base relative to the 2-acetoxyacetophenone. An excess of the base can sometimes be beneficial.

      • Ensure your reagents and solvent are anhydrous, as moisture can quench the base.[3]

  • Reaction Time and Temperature: The rearrangement may require more time or a higher temperature to go to completion.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration.

      • Gently heating the reaction mixture can often drive the rearrangement to completion. However, be cautious as excessive heat can lead to other side reactions.

dot

Caption: Troubleshooting incomplete Baker-Venkataraman rearrangement.

Question 2: I've isolated an unexpected side product that doesn't seem to be the starting material or the final chromone. What could it be?

Answer:

One possibility is the hydrolysis of your starting material, 2-acetoxyacetophenone, back to 2-hydroxyacetophenone, especially if there is moisture in your reaction. Another, less common, side product could be a coumarin derivative, although this is more prevalent in the Kostanecki-Robinson reaction.[2]

Identification and Mitigation:

  • 2-Hydroxyacetophenone: This can be identified by comparing its spectroscopic data (NMR, IR, MS) with a known standard.

    • Prevention: Ensure all glassware is oven-dried and use anhydrous solvents. Handle hygroscopic bases like KOH and NaH in a dry atmosphere (e.g., under nitrogen or in a glovebox).

  • Incomplete Cyclization: The 1,3-diketone intermediate, 1-(2-hydroxyphenyl)butane-1,3-dione, may not have fully cyclized. This intermediate is often unstable and may be difficult to isolate but its presence can be inferred from spectroscopic analysis of the crude product.

    • Solution: Ensure sufficient acid catalyst is used in the cyclization step and that the reaction is allowed to proceed to completion.

II. Issues Related to the Kostanecki-Robinson Reaction Route

The Kostanecki-Robinson reaction is a versatile method for producing chromones and coumarins from o-hydroxyaryl ketones and aliphatic anhydrides.[4] When synthesizing this compound from 2-hydroxyacetophenone and acetic anhydride, the formation of the isomeric 4-methylcoumarin is a significant and common side reaction.

Question 3: My final product is a mixture of this compound and another isomeric compound. How can I identify it and prevent its formation?

Answer:

The most likely isomeric side product in the Kostanecki-Robinson synthesis of this compound is 4-methylcoumarin . The formation of either the chromone or the coumarin is highly dependent on the reaction conditions.[3][5]

Mechanism of Side Product Formation:

The reaction proceeds through an initial O-acylation of the phenolic hydroxyl group of 2-hydroxyacetophenone by acetic anhydride. The subsequent intramolecular condensation can follow two different pathways, leading to either the chromone or the coumarin. The choice of base and reaction temperature are key factors that influence which pathway is favored.

dot

Caption: Competing pathways in the Kostanecki-Robinson reaction.

Conditions Favoring Side Product Formation and Solutions:

ParameterFavors 4-Methylcoumarin (Side Product)Favors this compound (Desired Product)
Catalyst Strong acids like sulfuric acid in Pechmann-type condensations.[3]Basic catalysts like sodium acetate are traditionally used for chromone synthesis.[6]
Temperature Higher temperatures can sometimes favor the thermodynamically more stable product, which can be the coumarin in some cases.Milder reaction temperatures are generally preferred.

Troubleshooting and Prevention:

  • Catalyst Choice: For the synthesis of this compound, the use of sodium acetate as the base with acetic anhydride is the standard procedure. Avoid strong protic acids which are known to promote coumarin formation in similar reactions (Pechmann condensation).

  • Temperature Control: Carry out the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of the coumarin side product.

Question 4: I have a mixture of this compound and 4-Methylcoumarin. How can I separate them?

Answer:

Separating these two isomers can be challenging due to their similar polarities. However, it can be achieved through careful purification techniques.

Purification Protocols:

  • Recrystallization: This is the most common method for purifying solid organic compounds.[7]

    • Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while 4-methylcoumarin has different solubility characteristics.

    • Recommended Solvents: A mixed solvent system is often effective. Ethanol/water or methanol/water are good starting points.[8] You can also try single solvents like ethanol, methanol, or ethyl acetate. The process involves dissolving the mixture in a minimum amount of the hot solvent and allowing it to cool slowly to induce crystallization of the less soluble component.

  • Column Chromatography: If recrystallization is not effective, column chromatography is a more powerful separation technique.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of non-polar to polar solvents is typically used. A good starting point is a mixture of hexane and ethyl acetate. You can start with a high ratio of hexane to ethyl acetate (e.g., 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate. The separation can be monitored by TLC to identify the fractions containing the pure compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical yields for the synthesis of this compound?

A1: Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For the Kostanecki-Robinson reaction, yields can range from moderate to good, often in the 40-70% range after purification. The Baker-Venkataraman rearrangement can also provide good yields, but it is a two-step process.

Q2: How can I confirm the identity and purity of my this compound product?

A2: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To assess the purity of the product and compare it with the starting materials.

  • Melting Point: Pure this compound has a distinct melting point. A broad melting range indicates the presence of impurities.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Provides detailed structural information and can be used to identify and quantify impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Q3: Are there any safety precautions I should be aware of?

A3: Yes, always follow standard laboratory safety procedures.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle strong acids, bases, and flammable solvents with care.

  • Be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).

References

Technical Support Center: Chromone Synthesis via Baker-Venkataraman Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Baker-Venkataraman Rearrangement, a cornerstone reaction for the synthesis of chromones and flavones. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this powerful transformation, troubleshoot common issues, and ultimately improve reaction yields and purity. As Senior Application Scientists, we have compiled field-proven insights and data to address the practical challenges you may encounter at the bench.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of chromones, from the initial rearrangement to the final cyclization.

Issue 1: Low or No Yield of the 1,3-Diketone Intermediate

  • Symptom: After the basic workup, TLC analysis shows mostly unreacted o-acyloxyaryl ketone starting material, or the expected yellow precipitate of the diketone salt does not form.

  • Possible Cause 1: Insufficiently Strong Base. The crucial first step is the deprotonation of the α-carbon of the ketone moiety to form an enolate.[1][2][3] If the base is not strong enough to achieve this, the rearrangement will not initiate.

    • Solution: Switch to a stronger base. While potassium hydroxide (KOH) can be effective, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an appropriate aprotic solvent often give superior results.[2][4][5] The pKa of the α-proton must be considered when selecting the base.

  • Possible Cause 2: Presence of Protic Contaminants (Water). The strong bases required for this reaction are readily quenched by water or other protic impurities. Furthermore, water can cause hydrolysis of the starting ester, leading to unwanted byproducts and lower yields.[4]

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous aprotic solvents (e.g., THF, DMSO, dry pyridine).[4][6] Glassware should be oven- or flame-dried before use, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Possible Cause 3: Inadequate Reaction Temperature. The energy of activation for the rearrangement can be substrate-dependent. Some systems require thermal energy to proceed efficiently.[4]

    • Solution: If running the reaction at room temperature gives poor results, consider gently heating the reaction mixture. For bases like KOH or K₂CO₃ in solvents like pyridine or acetone, reflux temperatures may be necessary.[4] Monitor the reaction by TLC to find the optimal temperature without causing decomposition.

Issue 2: Significant Byproduct Formation

  • Symptom: The crude product shows multiple spots on TLC, complicating purification and reducing the yield of the desired 1,3-diketone.

  • Possible Cause 1: Hydrolysis of Starting Material or Product. As mentioned, water contamination can lead to the hydrolysis of the ester in the starting material or cleavage of the final 1,3-diketone product.[4]

    • Solution: Adhere strictly to anhydrous conditions as detailed above.[4] The workup procedure is also critical; quenching should be done carefully, often with a mild acid like 10% acetic acid, to protonate the phenolate and precipitate the diketone without causing degradation.[5]

  • Possible Cause 2: Intermolecular Claisen Condensation. If the concentration is too high or if the substrate geometry is unfavorable for the intramolecular reaction, intermolecular side reactions can occur, leading to oligomeric byproducts.

    • Solution: Run the reaction at a lower concentration (higher dilution) to favor the intramolecular pathway. This increases the probability of the enolate reacting within the same molecule rather than with another.

Issue 3: Low Yield in the Final Acid-Catalyzed Cyclization Step

  • Symptom: The 1,3-diketone intermediate is successfully isolated, but the subsequent acid-catalyzed cyclization to the chromone gives a low yield.

  • Possible Cause 1: Ineffective Dehydration Agent. The cyclization is a dehydration reaction that forms the pyranone ring. The choice and concentration of the acid catalyst are critical for efficient water elimination.[7]

    • Solution: A common and effective method is using a few drops of concentrated sulfuric acid in glacial acetic acid.[5] If this fails, other acidic catalysts like p-toluenesulfonic acid (PTSA) or polyphosphoric acid (PPA) can be trialed, sometimes at elevated temperatures.[7]

  • Possible Cause 2: Decomposition of the Diketone. 1,3-Diketones can be sensitive to harsh acidic conditions and high temperatures, leading to degradation or charring.

    • Solution: Perform the cyclization at the lowest effective temperature. Monitor the reaction closely by TLC and stop it as soon as the starting diketone is consumed. Milder cyclization conditions have been developed and may be worth exploring if standard methods fail.[1][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right base and solvent for my specific substrate?

A: The choice is a balance between reactivity and substrate stability. The combination of a strong, non-nucleophilic base in a polar aprotic solvent is often the most reliable starting point.

BaseCommon Solvent(s)Temperature RangeNotes
Potassium Hydroxide (KOH) Pyridine50°C - RefluxA classic, cost-effective choice. Pyridine acts as both solvent and base.[4][9]
Potassium tert-Butoxide (t-BuOK) THF, DMSORoom Temp - 50°CVery strong, non-nucleophilic base. Excellent for less reactive substrates.[2][4]
Sodium Hydride (NaH) THF, TolueneRoom Temp - RefluxA powerful hydride base. Requires careful handling (flammable).[2][4]
Potassium Carbonate (K₂CO₃) AcetoneRefluxA weaker base, suitable for highly activated substrates. Requires higher temperatures.[4][9]

Q2: Why are anhydrous conditions so critical for the rearrangement step?

A: There are two primary reasons. First, the strong bases used (e.g., NaH, t-BuOK) react violently and irreversibly with water, becoming deactivated. This would consume your reagent and prevent the necessary deprotonation of the α-carbon. Second, water can act as a nucleophile and hydrolyze the ester linkage in your starting material or cleave the 1,3-dicarbonyl bond in your product, directly reducing your yield.[4]

Q3: My isolated 1,3-diketone exists primarily in the enol form according to NMR. Is this a problem?

A: No, this is completely normal and expected. 1,3-dicarbonyl compounds exist in a rapid equilibrium between their keto and enol tautomers. For most o-hydroxyaryl-β-diketones, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation with the aromatic ring, often making it the predominant or even exclusive form observed in solution and the solid state.[10][11] This enol form is the direct precursor to the cyclization step.

Q4: How can I monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most effective method. Co-spot your reaction mixture with a sample of your starting o-acyloxyaryl ketone. The 1,3-diketone product is typically more polar than the starting material due to the free hydroxyl group and will have a lower Rf value. The disappearance of the starting material spot and the appearance of the new product spot indicate reaction progression. For the cyclization step, the final chromone product is generally less polar than the diketone intermediate and will have a higher Rf value.

Section 3: Key Experimental Protocols

Protocol 1: Baker-Venkataraman Rearrangement (General Procedure using KOH/Pyridine)

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the o-acyloxyaryl ketone (1.0 eq).

  • Dissolve the starting material in anhydrous pyridine (approx. 5-10 mL per gram of substrate).

  • Warm the solution to 50°C.

  • Carefully add pulverized potassium hydroxide (3.0 eq) in portions. The mixture will typically turn a deep yellow or orange color as the potassium salt of the diketone forms.[5]

  • Stir the mixture at 50°C for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the mixture carefully with 10% aqueous acetic acid or dilute HCl until the yellow precipitate of the diketone salt dissolves and the neutral 1,3-diketone product precipitates out.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. This crude product can often be used directly in the next step.

Protocol 2: Acid-Catalyzed Cyclization to Chromone

  • In a round-bottom flask, dissolve the crude o-hydroxyaryl-β-diketone (1.0 eq) from the previous step in glacial acetic acid (approx. 5 mL per gram).

  • With stirring, add concentrated sulfuric acid (0.2-0.5 eq, typically 2-3 drops) to the solution.[5]

  • Heat the reaction mixture to reflux (or ~100°C) for 1-2 hours, monitoring by TLC for the disappearance of the diketone.

  • After completion, cool the reaction to room temperature and pour it into a beaker of ice water.

  • The chromone product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry.

  • Recrystallize the crude chromone from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) to obtain the purified product.

Section 4: Visual Guides & Workflows

Diagram 1: Reaction Mechanism

Baker_Venkataraman_Mechanism Mechanism of Baker-Venkataraman Rearrangement and Chromone Formation cluster_rearrangement Step 1: Rearrangement cluster_cyclization Step 2: Cyclization Start o-Acyloxyaryl Ketone Enolate Enolate Intermediate Start->Enolate + Base (- H+) Cyclic Cyclic Alkoxide Intermediate Enolate->Cyclic Intramolecular Acyl Transfer Phenolate Phenolate Salt of 1,3-Diketone Cyclic->Phenolate Ring Opening Diketone 1,3-Diketone (o-Hydroxyaryl-β-diketone) Phenolate->Diketone + H+ (Workup) Diketone_copy 1,3-Diketone (o-Hydroxyaryl-β-diketone) Chromone Chromone Diketone_copy->Chromone + Acid (H+) - H₂O

Caption: The two-stage process from ketone to chromone.

Diagram 2: Experimental Workflow

Experimental_Workflow A 1. Setup & Reagents (Oven-dried glassware, anhydrous solvents) B 2. Rearrangement Reaction (Add base to substrate under inert atmosphere) A->B C 3. Monitor Progress (TLC) (Check for consumption of starting material) B->C D 4. Workup & Isolation (Quench, acidify, filter to get crude diketone) C->D E 5. Cyclization Reaction (Dissolve diketone in acid, heat) D->E F 6. Final Isolation (Precipitate in water, filter) E->F G 7. Purification (Recrystallization or Chromatography) F->G

Caption: A standard laboratory workflow for chromone synthesis.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield of 1,3-Diketone? C1 Is Starting Material Present? Start->C1 Yes S1 Solution: - Use stronger base (NaH, t-BuOK) - Increase temperature - Extend reaction time C1->S1 Yes C2 Are there byproducts? C1->C2 No S2 Solution: - Ensure strictly anhydrous conditions - Use high-purity solvents/reagents C2->S2 Yes End Consult further literature for substrate-specific issues C2->End No

Caption: A decision tree for diagnosing low rearrangement yields.

References

Stability issues and degradation of 2-Methylchromone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-methylchromone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this important class of compounds. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound derivatives.

Q1: What are the optimal storage conditions for this compound derivatives in solid form and in solution?

A1: Proper storage is the first line of defense against degradation. The stability of these compounds is contingent on their physical state and environment.

  • Solid Form: As solids, this compound derivatives are generally stable.[1] However, to maximize shelf-life, they should be stored in tightly sealed containers in a cool, dry, and dark environment, such as a desiccator at room temperature or in a refrigerator. This minimizes exposure to atmospheric moisture and light, which can initiate degradation pathways.[1][2]

  • In Solution: The stability in solution is significantly more precarious.

    • Solvent Choice: For biological assays, stock solutions are typically prepared in anhydrous dimethyl sulfoxide (DMSO) at high concentrations (e.g., 10-50 mM).[3]

    • Storage: These DMSO stock solutions are generally stable for several months when stored at -20°C or -80°C, protected from light.[3] It is crucial to use anhydrous DMSO, as water can facilitate hydrolysis.[2][4]

    • Working Solutions: Aqueous working solutions are far less stable and should be prepared fresh for each experiment.[3] The final concentration of the organic solvent (like DMSO) in your aqueous assay buffer should be kept low (typically <1%) to avoid precipitation and potential solvent-induced degradation.[3]

Recommended Storage Conditions Summary

FormStorage TemperatureContainerEnvironmentKey Considerations
Solid Room Temp or 2-8°CTightly Sealed, Amber VialDry (Desiccator), DarkProtect from moisture and light.[1][2]
DMSO Stock -20°C or -80°CTightly Sealed, Amber VialAnhydrousUse anhydrous DMSO; avoid repeated freeze-thaw cycles.[3]
Aqueous Solution N/AN/AN/APrepare fresh before use; unstable.[3]

Q2: What are the primary chemical degradation pathways for this compound derivatives?

A2: The core chromone scaffold is susceptible to several degradation mechanisms, primarily hydrolysis, oxidation, and photodegradation. The specific substituents on the chromone ring can either enhance or mitigate these vulnerabilities.

  • Hydrolysis: The γ-pyrone ring in the chromone structure is an ester-like functional group, making it susceptible to nucleophilic attack and ring-opening, especially under basic conditions.[5][6] This process, known as hydrolysis, cleaves the pyrone ring to form a 2-hydroxyacetophenone derivative. This is often the most significant degradation pathway in aqueous buffers.[4][7]

  • Oxidation: The chromone ring can undergo oxidative transformation.[8][9][10] This can be initiated by reactive oxygen species (ROS) or catalyzed by metal ions. Studies have used methods like the Fenton reaction (involving hydrogen peroxide and iron) to simulate and study the oxidative metabolism of chromone derivatives in vitro, leading to hydroxylated and other oxidized products.[9][10][11]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[12] For chromones, this can include photodimerization, where two molecules react to form a larger adduct, or other rearrangements and degradations.[13][14] This is why storing both solid compounds and solutions protected from light is critical.[2]

cluster_main This compound Derivative cluster_stressors Stress Conditions cluster_products Primary Degradation Products Compound This compound Derivative pH Aqueous Buffer (esp. Alkaline pH) Oxidants Oxidants (ROS, H₂O₂, Metal Ions) Light Light Exposure (esp. UV) Hydrolysis Ring-Opened Products (e.g., 2-Hydroxyacetophenones) pH->Hydrolysis Hydrolysis Oxidation Oxidized Products (e.g., Hydroxylated Derivatives) Oxidants->Oxidation Oxidation Photo Photodimers & Other Photoproducts Light->Photo Photodegradation

Figure 1. Key degradation pathways for this compound derivatives.

Q3: How sensitive are these compounds to pH, and what is a safe pH range for my experiments?

A3: this compound derivatives are highly sensitive to pH, particularly alkaline conditions. The γ-pyrone ring is prone to hydrolysis, a reaction that is significantly accelerated in basic media (pH > 7).[7]

  • Mechanism: Under basic conditions, hydroxide ions (OH⁻) act as potent nucleophiles, attacking the C2 or C4 position of the pyrone ring, leading to irreversible ring-opening.[4][5]

  • Safe Range: For maximum stability in aqueous solutions, it is strongly recommended to maintain a slightly acidic to neutral pH, ideally in the range of pH 4 to 7 .[7]

  • Experimental Implication: If your biological assay requires a pH outside this range (e.g., pH 8), you must be aware that your compound is likely degrading. In such cases, minimize the incubation time of the compound in the buffer and always prepare the solutions immediately before use.[15][16]

Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and solving common experimental problems that may arise from the instability of this compound derivatives.

Problem: I'm observing a new, unexpected spot on my TLC plate during my reaction or workup. What could it be?

Possible Cause & Solution:

This is a classic sign of compound degradation. The new spot is likely a more polar degradation product.

  • Identify the Cause: The most common culprits are hydrolysis during aqueous workup or oxidation from exposure to air.

    • Hydrolysis Check: If your workup involves an aqueous base (e.g., NaHCO₃ wash), the new spot is very likely the ring-opened product.[17] This product will have a free phenolic hydroxyl group, making it significantly more polar (lower Rf on silica gel) than the parent chromone.

    • Oxidation Check: If the reaction was run for a long time, exposed to air, or involved reagents that could generate radicals, the new spot might be an oxidized derivative.[8][10]

  • Troubleshooting Protocol:

    • Step 1 (Stability Test): Before your next attempt, perform a simple stability test. Dissolve a small amount of your starting material in the solvent system and add the reagent you suspect is causing degradation (e.g., the aqueous base). Stir for 15-30 minutes and monitor by TLC. If the new spot appears, you have confirmed the source of instability.[17]

    • Step 2 (Modify Workup): If basic conditions are the issue, modify your workup to avoid them. Use a water wash instead of a bicarbonate wash, or use a very dilute, weak acid if you need to neutralize.

    • Step 3 (Inert Atmosphere): If you suspect oxidation, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents.

Figure 2. Troubleshooting workflow for identifying sources of degradation.

Problem: My biological assay results (e.g., IC50 values) are inconsistent and not reproducible. Could it be a compound stability issue?

A1: Absolutely. Inconsistent biological data is frequently traced back to compound instability in the assay buffer.[3] If the compound degrades during the incubation period, its effective concentration decreases over time, leading to variable and artificially high IC50 values.

Troubleshooting Protocol: Verifying Compound Stability in Assay Buffer

This protocol uses HPLC or LC-MS to quantify the amount of your compound remaining over time in your specific assay buffer.

  • Materials:

    • Your this compound derivative

    • Your exact biological assay buffer (including all additives)

    • An HPLC or LC-MS system with a suitable column (e.g., C18) and detector (UV-Vis).

  • Methodology:

    • Step 1 (Prepare Sample): Prepare a solution of your compound in the assay buffer at the highest concentration used in your biological experiment.

    • Step 2 (Timepoint Zero): Immediately after preparation, inject an aliquot onto the HPLC/LC-MS. This is your t=0 reference. Record the peak area of your compound.

    • Step 3 (Incubate): Incubate the remaining solution under the exact conditions of your biological assay (e.g., 37°C for 2 hours).

    • Step 4 (Timepoint Analysis): At various time points corresponding to your assay duration (e.g., 30, 60, 120 minutes), inject another aliquot and record the peak area.

    • Step 5 (Analyze Data): Compare the peak area at each time point to the peak area at t=0. A significant decrease (>10-15%) in the peak area indicates that your compound is degrading under the assay conditions.

  • Corrective Actions:

    • If Degradation Occurs:

      • Reduce Incubation Time: Shorten the assay's incubation period if possible.

      • Modify Buffer pH: Adjust the buffer to a more favorable pH (4-7) if the biological system allows.[16]

      • Prepare Fresh: Always prepare the compound dilution in the assay buffer immediately before adding it to the assay plate. Do not let it sit on the bench.[3]

References

Technical Support Center: Refining the Purification of 2-Styrylchromones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 2-styrylchromones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important class of bioactive compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your synthesized 2-styrylchromones.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 2-styrylchromones via recrystallization and column chromatography, the two most common methods for their purification.[1][2]

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds, relying on the differential solubility of the compound and impurities in a given solvent at varying temperatures.[3] However, several challenges can arise.

Q1: My 2-styrylchromone "oiled out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.[4][5] Given that 2-styrylchromones can have a wide range of melting points depending on their substitution pattern, this is a common issue.

Causality & Solution:

  • High Impurity Load: A significant presence of impurities can dramatically lower the melting point of your compound, leading to oiling out.[4][6]

    • Solution: Attempt a pre-purification step, such as a simple filtration through a silica plug, to remove baseline impurities before recrystallization.[7]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution at a temperature above its melting point.[8]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[4]

  • Inappropriate Solvent Choice: The solvent may be too non-polar, causing the 2-styrylchromone to have a low solubility and precipitate out too early at a higher temperature.

    • Solution: Add a small amount of a more polar, miscible co-solvent to increase the overall solvating power of the solvent system and lower the saturation temperature.[6][9] For instance, if you are using a hexane/ethyl acetate mixture, slightly increasing the proportion of ethyl acetate can help.

Q2: I have a very low yield after recrystallization. How can I improve it?

A2: A low yield in recrystallization is often due to using an excessive amount of solvent or premature crystallization.[8]

Causality & Solution:

  • Excess Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor even after cooling.[4]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.[10] If you suspect you've used too much, you can carefully evaporate some of the solvent and attempt to recrystallize again.[8]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, you will lose product on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Use a stemless funnel to prevent crystallization in the stem.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What's wrong?

A3: The absence of crystal formation is usually due to either the solution being too dilute or the presence of impurities that inhibit crystal lattice formation. It can also be due to supersaturation.[10]

Causality & Solution:

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but there are no nucleation sites for crystal growth to begin.

    • Solution 1: Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[8][9]

    • Solution 2: Seeding: If you have a small amount of pure 2-styrylchromone, add a "seed crystal" to the solution to initiate crystallization.[8]

  • Solution is Too Dilute: As mentioned, too much solvent will prevent crystallization.

    • Solution: Reduce the solvent volume by gentle heating or under reduced pressure and then allow the solution to cool again.[8]

Column Chromatography Issues

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[11] For 2-styrylchromones, silica gel is a commonly used stationary phase.[2]

Q1: My 2-styrylchromone is streaking or "tailing" on the silica gel column. How can I get sharp bands?

A1: Streaking or tailing is often observed with polar compounds like 2-styrylchromones, which can possess phenolic hydroxyl groups.[12] These groups can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation.[13][14]

Causality & Solution:

  • Strong Analyte-Stationary Phase Interaction: The phenolic hydroxyl groups on the 2-styrylchromone can form strong hydrogen bonds with the silica gel, causing the compound to move slowly and unevenly down the column.[13][14]

    • Solution 1: Add a Polar Modifier to the Eluent: Adding a small amount of a polar solvent like methanol or a few drops of an acid like acetic acid to your mobile phase can help to saturate the active sites on the silica gel and reduce tailing.[13] For basic compounds, a small amount of triethylamine can be added.[7][13] Given that 2-styrylchromones can have acidic phenolic protons, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape.

    • Solution 2: Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina or a bonded-phase silica gel. For highly polar 2-styrylchromones, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[15][16][17]

  • Column Overloading: Applying too much sample to the column can lead to band broadening and streaking.[13][14]

    • Solution: As a rule of thumb, the amount of crude sample should be about 1-5% of the mass of the silica gel. If you are still observing streaking, try reducing the sample load.[13]

Q2: My 2-styrylchromone is not eluting from the column, or the recovery is very low.

A2: This issue, known as irreversible adsorption, can occur if the compound binds too strongly to the stationary phase.[18][19] It can also be a sign of compound decomposition on the acidic silica gel.[20]

Causality & Solution:

  • Irreversible Adsorption: Highly polar 2-styrylchromones, especially those with multiple hydroxyl groups, may bind very strongly to the silica gel.[21]

    • Solution 1: Increase Eluent Polarity: Gradually increase the polarity of your mobile phase (a gradient elution).[7] For example, start with a low polarity eluent like hexane/ethyl acetate (9:1) and gradually increase the proportion of ethyl acetate. If the compound still doesn't elute, a small percentage of a more polar solvent like methanol can be added.

    • Solution 2: Deactivate the Silica Gel: Pre-treating the silica gel with a reagent that caps the acidic silanol groups can reduce irreversible adsorption. Flushing the column with a solvent system containing a small amount of triethylamine before loading the sample can be effective.[7]

  • Compound Decomposition: The acidic nature of silica gel can cause degradation of sensitive compounds.

    • Solution: Test the stability of your 2-styrylchromone on a small amount of silica gel before running a column. If it is unstable, use a neutral stationary phase like alumina or a deactivated silica gel.[7]

Q3: I am getting poor separation between my 2-styrylchromone and a closely related impurity.

A3: Achieving good separation between compounds with similar polarities can be challenging and requires careful optimization of the chromatographic conditions.

Causality & Solution:

  • Inappropriate Solvent System: The chosen mobile phase may not have the optimal polarity to differentiate between your product and the impurity.

    • Solution 1: Optimize the Eluent: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives the best separation (a larger ΔRf value) between your desired compound and the impurity.[11] An Rf value of 0.2-0.4 for the target compound is often a good starting point for column chromatography.[7]

    • Solution 2: Use a Gradient Elution: A gradual increase in the polarity of the mobile phase during the column run can improve the resolution between closely eluting compounds.[7]

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles. Using a slurry packing method often gives better results.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing 2-styrylchromones?

A1: Ethanol is frequently cited as a good solvent for the recrystallization of 2-styrylchromones.[2] However, the ideal solvent will depend on the specific substitution pattern of your molecule. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] It is always best to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with hexanes) to determine the optimal solvent or solvent system for your specific 2-styrylchromone.[22][23]

Q2: My 2-styrylchromone is colored. Should I use charcoal during recrystallization?

A2: If the color is due to a highly conjugated impurity, activated charcoal can be effective at removing it. However, 2-styrylchromones themselves are often colored due to their extended π-systems. Using charcoal in such cases can lead to a significant loss of your product due to adsorption. It is advisable to first try recrystallization without charcoal. If the color persists and you have reason to believe it is from an impurity, use a minimal amount of charcoal and perform a hot filtration step.

Q3: How does the pH of the workup procedure affect the subsequent purification of 2-styrylchromones?

A3: Since 2-styrylchromones can contain acidic phenolic hydroxyl groups, the pH of the aqueous workup can significantly impact their solubility and ease of extraction.[24][25][26] Acidifying the aqueous layer during extraction will protonate the phenolic groups, making the 2-styrylchromone less water-soluble and more soluble in organic solvents like ethyl acetate.[27][28] This ensures efficient extraction into the organic phase and can simplify the subsequent purification by removing water-soluble impurities.

Q4: Can I use reverse-phase chromatography to purify 2-styrylchromones?

A4: Yes, reverse-phase chromatography can be a very effective technique for purifying 2-styrylchromones, especially for more polar derivatives that are difficult to handle with normal-phase chromatography. In reverse-phase chromatography, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). This technique can offer different selectivity compared to normal-phase chromatography and may provide better separation for certain mixtures.[29]

III. Experimental Protocols

Protocol 1: Recrystallization of a 2-Styrylchromone
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude 2-styrylchromone in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude 2-styrylchromone in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of a 2-Styrylchromone
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives an Rf value of approximately 0.2-0.4 for the desired 2-styrylchromone and provides good separation from impurities.[7][11] A common eluent system is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude 2-styrylchromone in a minimal amount of the eluent or a more polar solvent if necessary. If the compound is not very soluble in the eluent, it can be dry-loaded by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid to the top of the column.[30]

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure to begin the separation. Collect fractions as the solvent flows through the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure 2-styrylchromone.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-styrylchromone.

IV. Visualized Workflows

Decision Tree for Recrystallization Troubleshooting

G start Recrystallization Attempted oiling_out Did the compound 'oil out'? start->oiling_out no_crystals Did crystals fail to form? oiling_out->no_crystals No oiling_out_sol1 Redissolve in more solvent and cool slowly. oiling_out->oiling_out_sol1 Yes low_yield Was the yield very low? no_crystals->low_yield No no_crystals_sol1 Scratch inner surface of flask. no_crystals->no_crystals_sol1 Yes success Successful Purification low_yield->success No low_yield_sol1 Use minimum hot solvent. low_yield->low_yield_sol1 Yes oiling_out_sol2 Consider pre-purification (e.g., silica plug). oiling_out_sol1->oiling_out_sol2 oiling_out_sol3 Change solvent system. oiling_out_sol2->oiling_out_sol3 no_crystals_sol2 Add a seed crystal. no_crystals_sol1->no_crystals_sol2 no_crystals_sol3 Reduce solvent volume. no_crystals_sol2->no_crystals_sol3 low_yield_sol2 Ensure filtration apparatus is pre-heated. low_yield_sol1->low_yield_sol2 low_yield_sol3 Concentrate mother liquor for a second crop. low_yield_sol2->low_yield_sol3

Caption: A decision tree for troubleshooting common issues in recrystallization.

Workflow for Optimizing Column Chromatography

G start Start: Crude 2-Styrylchromone tlc 1. TLC Analysis for Solvent System Selection (Target Rf ~0.2-0.4) start->tlc packing 2. Column Packing (Wet Slurry Method) tlc->packing loading 3. Sample Loading (Wet or Dry Method) packing->loading elution 4. Elution & Fraction Collection loading->elution analysis 5. TLC Analysis of Fractions elution->analysis troubleshoot Problem Encountered? analysis->troubleshoot combine 6. Combine Pure Fractions evaporate 7. Solvent Evaporation combine->evaporate product Pure 2-Styrylchromone evaporate->product troubleshoot->combine No streaking Streaking/ Tailing troubleshoot->streaking Yes, Streaking no_elution No Elution/ Low Recovery troubleshoot->no_elution Yes, No Elution poor_sep Poor Separation troubleshoot->poor_sep Yes, Poor Sep. add_modifier Add Modifier to Eluent (e.g., 0.1% Acetic Acid) streaking->add_modifier gradient Use Gradient Elution no_elution->gradient re_optimize_tlc Re-optimize Solvent System with TLC poor_sep->re_optimize_tlc add_modifier->elution gradient->elution re_optimize_tlc->tlc

Caption: A workflow for optimizing flash column chromatography of 2-styrylchromones.

V. References

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. --INVALID-LINK--

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. --INVALID-LINK--

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • Brainly. (2024, February 25). [FREE] Why do crystals oil out and what are the remedies and prevention methods?--INVALID-LINK--

  • Reddit. (2019, March 14). What causes streaking in silica gel column chromatography? r/chemhelp. --INVALID-LINK--

  • Mettler Toledo. Oiling Out in Crystallization. --INVALID-LINK--

  • Unknown. recrystallization.pdf. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. --INVALID-LINK--

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. --INVALID-LINK--

  • BenchChem. Technical Support Center: Troubleshooting Streaking in Chromatography of Polar Compounds. --INVALID-LINK--

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. --INVALID-LINK--

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. --INVALID-LINK--

  • Columbia University. Column chromatography. --INVALID-LINK--

  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. --INVALID-LINK--

  • Wired Chemist. Recrystallization. --INVALID-LINK--

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. --INVALID-LINK--

  • ChemBAM. TLC troubleshooting. --INVALID-LINK--

  • ResearchGate. Variation of total phenolic compounds versus extracting solution pH for.... --INVALID-LINK--

  • Li, X., Niitsoo, O., & Couzis, A. (2014). Experimental studies on irreversibility of electrostatic adsorption of silica nanoparticles at solid-liquid interface. Journal of Colloid and Interface Science, 420, 50-6. --INVALID-LINK--

  • Unknown. Recrystallization - Single Solvent. --INVALID-LINK--

  • Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. --INVALID-LINK--

  • Unknown. Recrystallization1. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • Butsat, S., & Siriamornpun, S. (2016). Optimizing Extraction Conditions of Free and Bound Phenolic Compounds from Rice By-Products and Their Antioxidant Effects. MDPI. --INVALID-LINK--

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. --INVALID-LINK--

  • Leal, O., Anderson, D. L., Bowman, R. G., Basolo, F., & Burwell, R. L. (1975). Reversible adsorption of oxygen on silica gel modified by imidazole-attached iron tetraphenylporphyrin. Journal of the American Chemical Society, 97(18), 5125-5129. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 3). The Science Behind Silica Gel: Understanding Adsorption and Sorbent Properties. --INVALID-LINK--

  • ResearchGate. Effect of pH on the Stability of Plant Phenolic Compounds. --INVALID-LINK--

  • Auctores Publishing. Chromatographic methods for the identification of flavonoids. --INVALID-LINK--

  • ResearchGate. (2019, March 20). How to select the best solvent or re crystallization?. --INVALID-LINK--

  • ResearchGate. Effect of pH on the solubility of phenolic compounds. --INVALID-LINK--

  • Al-Shatty, Z. K., Al-Azzawi, W. K., & Al-Othman, M. R. (2020). Reversible and irreversible adsorption of bare and hybrid silica nanoparticles onto carbonate surface at reservoir condition. Petroleum, 6(3), 277-285. --INVALID-LINK--

  • Wiczling, P., Ciesla, L., & Waksmundzka-Hajnos, M. (2010). Retention Study of Flavonoids Under Different Chromatographic Modes. Acta Chromatographica, 22(1), 29-43. --INVALID-LINK--

  • Leal, O., Anderson, D. L., Bowman, R. G., Basolo, F., & Burwell, R. L. (1975). Reversible adsorption of oxygen on silica gel modified by imidazole-attached iron tetraphenylporphyrin. Journal of the American Chemical Society, 97(18), 5125-5129. --INVALID-LINK--

  • Santos, C. M., & Silva, A. M. (2017). An Overview of 2-Styrylchromones: Natural Occurrence, Synthesis, Reactivity and Biological Properties. Current Organic Chemistry, 21(1), 1-25. --INVALID-LINK--

  • Pires, R. (2020, August 7). Selecting a recrystallization solvent. YouTube. --INVALID-LINK--

  • Scribd. 05 Recrystallization Part I Solvent Selection.pdf. --INVALID-LINK--

  • Sulaiman, S. F., & Ooi, K. L. (2012). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. --INVALID-LINK--

  • ResearchGate. (2025, August 6). Synthesis and reactivity of styrylchromones. --INVALID-LINK--

  • ACG Publications. A simple, efficient synthesis and molecular docking studies of 2-styrylchromones. --INVALID-LINK--

  • Gomes, A., Fernandes, E., & Silva, A. M. (2017). Styrylchromones: Biological Activities and Structure-Activity Relationship. Molecules, 22(10), 1673. --INVALID-LINK--

  • PubMed. (2025, February 16). Styrylchromones: Biological Activities and Structure-Activity Relationship. --INVALID-LINK--

  • Wu, C., He, L., Zhang, Y., You, C., Li, X., Jiang, P., & Wang, F. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. RSC Advances, 13(14), 9324-9333. --INVALID-LINK--

References

Overcoming challenges in the crystallization of 2-Methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the crystallization of 2-Methylchromone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this compound. Drawing from established principles of small molecule crystallization and specific insights into chromone derivatives, this resource provides practical, in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols.

I. Understanding the Molecule: Key Properties of this compound

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound that influence its crystallization behavior.

PropertyValueSignificance in Crystallization
Molecular Formula C₁₀H₈O₂Provides insight into the elemental composition.
Molecular Weight 160.17 g/mol [1][2][3]Influences diffusion and crystal packing.
Melting Point 72-73 °C[1]A relatively low melting point increases the risk of "oiling out."
Appearance White to off-white crystalline solidThe final product should ideally be a well-defined crystalline solid.
Solubility Soluble in ligroin (a non-polar solvent)[1]Indicates a degree of non-polar character.

II. Troubleshooting Guide: From Common Issues to Complex Challenges

This section is structured to address the most frequently encountered problems in the crystallization of this compound, providing explanations of the underlying causes and actionable solutions.

Problem 1: "Oiling Out" - The Compound Separates as a Liquid, Not a Solid

"Oiling out" is a common challenge with compounds that have a relatively low melting point, such as this compound[1]. This phenomenon occurs when the dissolved compound comes out of solution as a liquid oil instead of a solid crystal. This is detrimental to purification as impurities tend to be highly soluble in the oily phase, leading to their entrapment upon solidification.

Root Cause Scientific Explanation Troubleshooting Strategy
Solution is too concentrated High supersaturation can lead to the separation of the solute at a temperature above its melting point.1. Re-heat the mixture to dissolve the oil. 2. Add a small amount of additional hot solvent to decrease the concentration. 3. Allow the solution to cool more slowly.
Cooling rate is too fast Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice, favoring the disordered liquid state.1. Insulate the crystallization vessel (e.g., with glass wool or by placing it in a warm water bath) to slow down the cooling process. 2. Allow the solution to cool to room temperature undisturbed before moving to an ice bath.
Inappropriate solvent choice A solvent with a boiling point significantly higher than the solute's melting point can maintain the compound in a liquid state even as it separates from the solution.1. Select a solvent with a lower boiling point. 2. Consider using a mixed solvent system where the "good" solvent has a lower boiling point.
Presence of impurities Impurities can depress the melting point of the compound, making it more prone to oiling out.1. Purify the crude this compound before crystallization (e.g., by column chromatography). 2. If the impurities are colored, treat the hot solution with activated charcoal before filtration.
Problem 2: No Crystal Formation Upon Cooling

At times, a solution of this compound may remain clear even after cooling, indicating that crystallization has not been initiated.

Root Cause Scientific Explanation Troubleshooting Strategy
Solution is not sufficiently saturated For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature.1. If the volume of solvent is large, carefully evaporate some of it to increase the concentration. 2. If using a mixed-solvent system, add the "poor" solvent (anti-solvent) dropwise to the warm solution until it becomes slightly cloudy, then add a drop of the "good" solvent to clarify before cooling.
Lack of nucleation sites Crystal growth requires an initial nucleus to start. In a very clean system, spontaneous nucleation may be slow.1. Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create microscopic imperfections that can act as nucleation sites. 2. Seeding: Add a tiny, pure crystal of this compound to the solution to act as a template for crystal growth.
Problem 3: Poor Crystal Quality (Small, Needle-like, or Aggregated Crystals)

The formation of very small or poorly formed crystals often indicates that the nucleation rate was too high and the growth rate was too fast.

Root Cause Scientific Explanation Troubleshooting Strategy
High level of supersaturation A very high concentration of the solute leads to the rapid formation of many small nuclei, leaving little solute for the growth of larger crystals.1. Decrease the initial concentration by using slightly more solvent. 2. Slow down the cooling or anti-solvent addition rate to maintain a lower level of supersaturation over a longer period.
Rapid cooling or evaporation Fast changes in temperature or solvent volume promote rapid nucleation over slow, controlled crystal growth.1. Employ a slower cooling method (see "Oiling Out" strategies). 2. For evaporation crystallization, reduce the size of the opening of the vessel to slow down the rate of solvent evaporation.
Presence of impurities Certain impurities can inhibit the growth of specific crystal faces, leading to altered crystal habits (e.g., needles instead of prisms).1. Ensure the starting material is of high purity. 2. Consider a pre-purification step if impurities are suspected.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for the crystallization of this compound?

Based on its known solubility in ligroin (a non-polar solvent mixture similar to hexane) and its chemical structure, a good starting point would be a moderately polar solvent. Consider trying ethyl acetate or a mixed solvent system such as ethanol/water or dichloromethane/hexane .

Q2: How can I perform a quick solvent screening for this compound?

Place a small amount (5-10 mg) of your compound in several small test tubes. Add a few drops of different solvents to each tube and observe the solubility at room temperature and after gentle heating. A good crystallization solvent will dissolve the compound when hot but show low solubility when cold.

Q3: My compound has oiled out. Can I still get good crystals?

Yes. If your compound oils out, reheat the solution until the oil redissolves. Then, try one of the troubleshooting strategies, such as adding more solvent or allowing for much slower cooling. It is often possible to obtain crystals from a solution that has previously oiled out.

Q4: I don't have any seed crystals. What are my options?

If you don't have seed crystals, you can try to generate them by dissolving a small amount of your purest material in a minimal amount of a volatile solvent in a watch glass and allowing it to evaporate quickly. The resulting solid can then be used for seeding. Alternatively, dipping a glass rod into the supersaturated solution and allowing the solvent to evaporate off the rod can create a thin film of microcrystals that can be reintroduced into the solution.

Q5: Could my crystallization problems be due to polymorphism?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can present challenges in crystallization. Different polymorphs can have different solubilities and crystal habits. If you observe inconsistent crystal forms between batches, it is worth investigating for polymorphism. This can be done by varying the crystallization solvent and temperature and analyzing the resulting solids by techniques such as powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC).

IV. Experimental Protocols

The following are detailed, step-by-step protocols for common crystallization techniques applicable to this compound.

Protocol 1: Single Solvent Recrystallization by Slow Cooling

This is the most common and straightforward crystallization method.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point (e.g., isopropanol, ethyl acetate).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

This method is useful when a single suitable solvent cannot be found.

  • Solvent System Selection: Choose a "good" solvent in which this compound is highly soluble (e.g., dichloromethane, acetone). Choose a "poor" solvent (anti-solvent) in which it is insoluble but is miscible with the "good" solvent (e.g., hexane, water).

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the "poor" solvent dropwise with stirring until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the vessel and allow it to stand undisturbed at room temperature. Crystals should form over time.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

V. Visualizing Crystallization Workflows

The following diagrams illustrate key decision-making processes in the crystallization of this compound.

Caption: A flowchart for troubleshooting common crystallization outcomes.

Solvent_Selection_Workflow start Start Solvent Screening solubility_test Test Solubility in a Range of Solvents (Polar, Non-polar, Intermediate) start->solubility_test observe_rt Observe at Room Temperature solubility_test->observe_rt soluble_rt Soluble at RT observe_rt->soluble_rt Yes insoluble_rt Insoluble at RT observe_rt->insoluble_rt No consider_mixed Consider for Mixed Solvent System soluble_rt->consider_mixed As 'Good' Solvent heat_insoluble Heat Insoluble Samples insoluble_rt->heat_insoluble observe_hot Observe When Hot heat_insoluble->observe_hot soluble_hot Soluble When Hot observe_hot->soluble_hot Yes insoluble_hot Insoluble When Hot observe_hot->insoluble_hot No cool_soluble Cool Hot, Soluble Samples soluble_hot->cool_soluble insoluble_hot->consider_mixed As 'Poor' Solvent reject_solvent Reject Solvent insoluble_hot->reject_solvent observe_cool Observe Upon Cooling cool_soluble->observe_cool crystals_form Crystals Form observe_cool->crystals_form Yes no_crystals_cool No Crystals Form observe_cool->no_crystals_cool No select_solvent Select as Potential Single Solvent crystals_form->select_solvent no_crystals_cool->reject_solvent

Caption: A decision tree for selecting an appropriate crystallization solvent.

VI. References

  • Google Patents. (n.d.). This compound derivatives and their preparation process. Retrieved January 2, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved January 2, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 5751-48-4. Retrieved January 2, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved January 2, 2026, from --INVALID-LINK--

  • Chemsrc. (2025, August 25). This compound | CAS#:5751-48-4. Retrieved January 2, 2026, from --INVALID-LINK--

  • ResearchGate. (2025, August 9). Synthesis and chemical reactivity of 2-methylchromones. Retrieved January 2, 2026, from --INVALID-LINK--

  • Chemlyte Solutions. (n.d.). This compound, CasNo.5751-48-4. Retrieved January 2, 2026, from --INVALID-LINK--

  • University of Cape Town. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Retrieved January 2, 2026, from --INVALID-LINK--

  • Food and Agriculture Organization of the United Nations. (n.d.). DICHLOROMETHANE. Retrieved January 2, 2026, from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). Dichloromethane with Water. Retrieved January 2, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). Solubility Profile of 2-Methylacetophenone in Organic Solvents: A Technical Guide. Retrieved January 2, 2026, from --INVALID-LINK--

  • Sciencemadness Wiki. (2021, March 28). Dichloromethane. Retrieved January 2, 2026, from --INVALID-LINK--

  • Wikipedia. (n.d.). Toluene. Retrieved January 2, 2026, from --INVALID-LINK--

  • PhotochemCAD. (n.d.). FL006. This compound. Retrieved January 2, 2026, from --INVALID-LINK--

  • IUPAC. (n.d.). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. Retrieved January 2, 2026, from --INVALID-LINK--

  • University of Michigan. (n.d.). Synthesis and chemical reactivity of 2-methylchromones. Retrieved January 2, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-ETHYLCHROMONE. Retrieved January 2, 2026, from --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of Hexane, 2-methyl- (CAS 591-76-4). Retrieved January 2, 2026, from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). 2-Propanol with Toluene and Water. Retrieved January 2, 2026, from --INVALID-LINK--

  • Sciencemadness Wiki. (2025, August 3). Toluene. Retrieved January 2, 2026, from --INVALID-LINK--

  • MDPI. (n.d.). Solubility Determination, Hansen Solubility Parameters and Thermodynamic Evaluation of Thymoquinone in (Isopropanol + Water) Compositions. Retrieved January 2, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 2-Methylhexane. Retrieved January 2, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). Acetone. Retrieved January 2, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). HMX solubility in ethyl acetate and 2-butanone compared to literature.... Retrieved January 2, 2026, from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). Retrieved January 2, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). Toluene. Retrieved January 2, 2026, from --INVALID-LINK--

  • ResearchGate. (2025, August 10). Solubility of Hexane in Aqueous Solutions of Methyldiethanolamine. Retrieved January 2, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 3-Methylchromone. Retrieved January 2, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). 2-Hexanone. Retrieved January 2, 2026, from --INVALID-LINK--

  • International Journal of Latest Trends in Engineering and Technology. (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. Retrieved January 2, 2026, from --INVALID-LINK--

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Acetone. Retrieved January 2, 2026, from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). 2-Propanol with Mesitylene (1,3,5-trimethylbenzene) and Water. Retrieved January 2, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound(5751-48-4) 1H NMR spectrum. Retrieved January 2, 2026, from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Isopropylchromone | 5751-49-5. Retrieved January 2, 2026, from --INVALID-LINK--

References

Technical Support Center: 2-Methylchromone Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylchromone reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to provide solutions for minimizing byproduct formation in common synthetic routes. Our goal is to equip you with the knowledge to enhance reaction efficiency, improve product purity, and streamline your research and development efforts.

Introduction to this compound Reactivity

This compound is a valuable heterocyclic compound, serving as a crucial building block in the synthesis of a wide array of pharmacologically active molecules.[1][2] The reactivity of the methyl group at the C-2 position and the electrophilic nature of the pyrone ring are central to its synthetic utility. However, these reactive sites can also lead to the formation of undesired byproducts, complicating purification and reducing yields. This guide provides a structured approach to identifying and mitigating these side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound that lead to significant byproduct formation?

A1: The most prevalent reactions where byproduct formation is a concern are base-catalyzed condensation reactions with aldehydes and ketones (Claisen-Schmidt type reactions). In these reactions, the methyl group of this compound is deprotonated to form a nucleophilic enolate, which then attacks the carbonyl electrophile.[3] Key challenges include self-condensation of the ketone, formation of Michael addition products, and Cannizzaro reaction of aldehydes.[4]

Q2: I am observing a significant amount of a higher molecular weight byproduct in my Claisen-Schmidt condensation. What is the likely cause and how can I prevent it?

A2: A higher molecular weight byproduct is often the result of a Michael addition reaction.[5][6][7] In this scenario, the enolate of your ketone starting material (or another molecule of this compound enolate) attacks the α,β-unsaturated ketone product (the chalcone) in a 1,4-conjugate addition.[8] This is more likely to occur with prolonged reaction times or in the presence of excess strong base.

To mitigate this:

  • Control Stoichiometry: Use a slight excess of the aldehyde to ensure the enolate of the ketone is consumed in the desired condensation reaction.

  • Optimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting materials are consumed.[9]

  • Temperature Control: Running the reaction at a lower temperature can reduce the rate of the Michael addition, which often has a higher activation energy than the initial condensation.[9]

Q3: My reaction with an aromatic aldehyde is sluggish, and upon increasing the base concentration, I see byproducts corresponding to a disproportionation of the aldehyde. What is happening?

A3: This is likely a Cannizzaro reaction, which can occur with aldehydes that lack α-hydrogens (like benzaldehyde) in the presence of a strong base.[4] Two molecules of the aldehyde disproportionate to form the corresponding alcohol and carboxylic acid.

To avoid this:

  • Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options such as alkali metal carbonates or amines.

  • Optimize Base Concentration: Use the minimum effective concentration of the base. A catalytic amount is often sufficient.

  • Slow Addition of Base: Add the base slowly to the reaction mixture to avoid localized high concentrations.[9]

Troubleshooting Guide: Claisen-Schmidt Condensation of this compound

This section provides a detailed breakdown of common issues and solutions for the Claisen-Schmidt condensation between this compound and various carbonyl compounds.

Issue 1: Low Yield of the Desired Chalcone Product
Potential Cause Explanation Recommended Solution
Inefficient Enolate Formation The base may not be strong enough to deprotonate the methyl group of this compound effectively.Use a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF.
Reversibility of Aldol Addition The initial aldol addition can be reversible, especially if the subsequent dehydration to the chalcone is slow.[10]Gentle heating of the reaction mixture can favor the irreversible dehydration step.[11]
Steric Hindrance Bulky substituents on either the this compound or the carbonyl partner can sterically hinder the reaction.Increase the reaction temperature and/or use a less sterically hindered base.
Product Precipitation The chalcone product may be insoluble and precipitate out, coating the reactants and preventing further reaction.[10]Increase the solvent volume or switch to a solvent in which the product has better solubility. Ensure vigorous stirring.
Issue 2: Formation of Multiple Products
Potential Cause Explanation Recommended Solution
Self-Condensation of Ketone If the ketone partner has α-hydrogens, its enolate can react with another molecule of the same ketone.[12][13][14]Use an excess of the this compound to outcompete the ketone for reaction with the ketone enolate. Alternatively, pre-form the enolate of this compound using a strong base at low temperature before adding the ketone.
Michael Addition The enolate of this compound or the ketone can add to the α,β-unsaturated chalcone product.[5][15]Monitor the reaction by TLC and stop it once the starting materials are consumed. Use a 1:1 stoichiometry of reactants or a slight excess of the aldehyde.
Cannizzaro Reaction of Aldehyde Aromatic aldehydes without α-hydrogens can undergo disproportionation in the presence of a strong base.[4]Use a milder base (e.g., K₂CO₃) or a lower concentration of the strong base.

Experimental Protocols

Protocol 1: Optimized Claisen-Schmidt Condensation to Minimize Byproducts

This protocol is designed for the reaction of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Deionized water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in absolute ethanol.

  • While stirring at room temperature, add a solution of KOH (1.2 eq) in ethanol dropwise over 15 minutes.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Once the this compound is consumed, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Pour the mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess KOH.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

Visualizing Reaction Pathways

Diagram 1: Key Reaction Pathways in this compound Condensation

G cluster_start Starting Materials cluster_products Potential Products This compound This compound Desired Chalcone Desired Chalcone This compound->Desired Chalcone Base, Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Desired Chalcone Self-Condensation Product Self-Condensation Product Aldehyde/Ketone->Self-Condensation Product Base (Side Reaction) Michael Adduct Michael Adduct Desired Chalcone->Michael Adduct Enolate (Side Reaction)

References

Validation & Comparative

A Senior Application Scientist's Guide to 2-Methylchromone Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-methylchromone scaffold is a privileged structure in medicinal chemistry and a valuable building block in organic synthesis.[1][2] As a core component of numerous biologically active compounds, derivatives of this compound have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The efficacy and novelty of these potential therapeutics are intrinsically linked to the efficiency, scalability, and versatility of the synthetic routes used to create them.

This guide provides an in-depth comparative analysis of the principal methods for synthesizing this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors. We will explore classical condensation and rearrangement reactions alongside modern advancements that leverage catalytic systems and microwave irradiation to enhance efficiency and align with the principles of green chemistry.

Synthesis via Intramolecular Claisen-Type Condensations

The formation of a 1,3-dicarbonyl intermediate, which subsequently undergoes acid-catalyzed cyclodehydration, is the most common and direct pathway to the chromone core. Two major named reactions, the Baker-Venkataraman Rearrangement and direct Claisen Condensation, accomplish this transformation, albeit through slightly different approaches.

The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a robust and widely used two-step method for synthesizing chromones.[4] The process begins with the acylation of a 2-hydroxyacetophenone to form an O-acyl ester. This intermediate then undergoes a base-catalyzed intramolecular rearrangement to yield a 1-(2-hydroxyphenyl)-1,3-butanedione, which is the key precursor for the final cyclization.[5][6]

Mechanistic Insight: The driving force for the rearrangement is the formation of a stabilized enolate from the acetophenone's α-protons under basic conditions (e.g., KOH, NaH).[4][7] This enolate then performs an intramolecular nucleophilic attack on the adjacent ester carbonyl. The subsequent ring-opening of the cyclic intermediate is rendered essentially irreversible by the formation of a stable phenoxide, which upon acidic workup and heating, cyclizes to the this compound.[5][7]

Expertise & Experience: This method is highly reliable and tolerates a wide range of substituents on the aromatic ring. The primary consideration is the choice of base; stronger bases like sodium hydride can facilitate the rearrangement at lower temperatures, but potassium carbonate in pyridine is also effective.[6] The isolation of the 1,3-diketone intermediate is possible but often unnecessary; a one-pot, two-step procedure is typically more efficient. The main drawback is the requirement of an additional acylation step at the beginning of the sequence.

Diagram: Baker-Venkataraman Rearrangement Mechanism

Baker_Venkataraman Start 2-Hydroxyacetophenone Acylated O-Acyl Ester (2-Acetoxyacetophenone) Start->Acylated Step1 1. Acylation (Ac₂O, Pyridine) Enolate Enolate Intermediate Acylated->Enolate Step2 2. Base (e.g., KOH) Diketone 1,3-Diketone (Phenoxide form) Enolate->Diketone Intramolecular Attack Step3 3. Rearrangement FinalDiketone 1,3-Diketone (Protonated) Diketone->FinalDiketone H⁺ Diketone->FinalDiketone Product This compound FinalDiketone->Product Cyclodehydration (-H₂O) Step4 4. Acidic Workup & Heat

Caption: Mechanism of this compound synthesis via Baker-Venkataraman rearrangement.

Direct Claisen Condensation

A more direct route involves the one-step Claisen condensation between a 2-hydroxyacetophenone and an acetic ester, such as ethyl acetate.[8][9] This reaction is typically promoted by a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt).

Mechanistic Insight: The base serves two purposes: it deprotonates the phenolic hydroxyl group and, more importantly, generates the enolate of the acetic ester. This enolate then attacks the carbonyl of the 2-hydroxyacetophenone. The resulting 1,3-diketone intermediate is then cyclized in situ or upon acidic workup. Using a strong, non-nucleophilic base like NaH is crucial to prevent side reactions and drive the reaction to completion.[8]

Expertise & Experience: This method is atom-economical and avoids the pre-acylation step of the Baker-Venkataraman route. However, its success is highly dependent on reaction conditions. Anhydrous solvents are mandatory, and the choice of base is critical. Sodium hydride has proven to be highly effective.[8] The reaction can be sluggish, but refluxing can significantly reduce reaction times and improve yields.[8] This approach is particularly well-suited for large-scale synthesis due to its directness.

Experimental Protocol: Direct Claisen Condensation

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) and suspend it in anhydrous toluene.

  • Addition of Ketone: Add a solution of the 2-hydroxyacetophenone (1.0 equivalent) in anhydrous toluene dropwise to the suspension at room temperature.

  • Addition of Ester: Following the addition, add ethyl acetate (3.0 equivalents) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to 0°C and cautiously quench with a cold, dilute solution of hydrochloric acid (e.g., 2M HCl) until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from ethanol or column chromatography on silica gel.

The Kostanecki-Robinson Reaction

The Kostanecki-Robinson reaction provides a pathway to 2-methylchromones by reacting a 2-hydroxyacetophenone with acetic anhydride in the presence of sodium acetate.[10]

Mechanistic Insight: The reaction is a complex sequence initiated by the base-catalyzed O-acylation of the phenol. The sodium acetate also generates an enolate from the acetic anhydride, which then condenses with the ketone carbonyl of the 2-hydroxyacetophenone in an aldol-type reaction. A subsequent dehydration and intramolecular cyclization/elimination cascade leads to the final chromone product.[10]

Expertise & Experience: While historically significant, the Kostanecki-Robinson reaction often requires high temperatures (150-180°C) and can result in lower yields and byproducts compared to the Claisen-based methods. Its primary advantage is the use of readily available and inexpensive reagents. However, for achieving high purity and yield, particularly with sensitive substrates, the Baker-Venkataraman or direct Claisen condensation methods are generally preferred.

Diagram: Synthetic Routes Overview

Synthesis_Workflow Start 2-Hydroxyacetophenone BV Baker-Venkataraman (1. Ac₂O; 2. Base) Start->BV Claisen Direct Claisen Condensation (EtOAc, NaH) Start->Claisen KR Kostanecki-Robinson (Ac₂O, NaOAc, Heat) Start->KR AcylEster 2-Acetoxyacetophenone Diketone 1-(2-hydroxyphenyl)butane-1,3-dione AcylEster->Diketone Rearrangement Product This compound Diketone->Product Acidic Cyclization Chalcone 2'-Hydroxychalcone Intermediate BV->AcylEster Claisen->Diketone One-Pot KR->Product CS Claisen-Schmidt (+ Aldehyde)

Caption: Key synthetic pathways to this compound from 2-hydroxyacetophenone.

Modern Methodologies: Microwave-Assisted Synthesis

A significant advancement in chromone synthesis is the application of microwave irradiation.[11][12] Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reactions, often reducing reaction times from hours to mere minutes, while simultaneously improving yields and reducing the formation of side products.[13][14]

Expertise & Experience: The classical condensation reactions, particularly the direct Claisen condensation, are exceptionally well-suited for microwave assistance.[15] The sealed-vessel environment allows for rapid heating to temperatures above the solvent's boiling point, which can overcome activation energy barriers efficiently. This leads to cleaner reaction profiles and simplifies purification. For researchers with access to a dedicated microwave reactor, converting a conventional thermal protocol to a microwave-assisted one is a highly recommended optimization step for improving throughput and efficiency.[15]

Comparative Performance Analysis

The choice of synthetic method depends on factors such as available starting materials, required scale, desired purity, and available equipment. The following table provides a comparative summary of the discussed methods.

Method Starting Materials Key Reagents Typical Conditions Typical Yield Advantages Disadvantages
Baker-Venkataraman 2-Hydroxyacetophenone, Acetic AnhydridePyridine, KOH / NaH, Acid2 steps: Acylation (rt), Rearrangement (50-100°C), Cyclization (reflux)70-90%High yield, reliable, wide substrate scope.[5][6]Multi-step process, requires isolation or one-pot protocol.
Direct Claisen 2-Hydroxyacetophenone, Ethyl AcetateNaH, NaOEtAnhydrous solvent, reflux (e.g., Toluene, THF), 4-12 h65-85%One-pot, atom-economical, good for scale-up.[8]Requires strictly anhydrous conditions, strong base needed.
Kostanecki-Robinson 2-Hydroxyacetophenone, Acetic AnhydrideSodium AcetateHigh temperature (150-180°C), neat or high-boiling solvent, 5-10 h30-60%Inexpensive and readily available reagents.[10]Harsh conditions, often lower yields, potential byproducts.
Microwave-Assisted Same as aboveSame as aboveSealed vessel, 150-180°C, 10-60 min75-95%Drastically reduced reaction time, higher yields, cleaner reactions.[11][15]Requires specialized microwave reactor equipment.

Conclusion

The synthesis of this compound can be approached through several reliable methods, each with distinct operational characteristics. For laboratory-scale synthesis where reliability and high yields are paramount, the Baker-Venkataraman Rearrangement remains a gold standard. For larger-scale preparations where process efficiency and atom economy are key drivers, the Direct Claisen Condensation offers a more streamlined and cost-effective route, provided that anhydrous conditions can be rigorously maintained. The Kostanecki-Robinson reaction, while historically important, is now largely superseded by these more efficient methods.

The integration of microwave-assisted heating represents the most significant process improvement, offering dramatic acceleration and yield enhancement for condensation-based routes. For any laboratory focused on the rapid development of chromone-based compound libraries, investment in this technology is highly justifiable. Ultimately, the optimal synthetic strategy is determined by a careful consideration of project goals, balancing the trade-offs between reaction steps, conditions, yield, and available resources.

References

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 2-Methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylchromone, a heterocyclic compound belonging to the chromone family, is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its accurate quantification is paramount in drug development, quality control, and research to ensure the purity, stability, and efficacy of final products. This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

While a specific, publicly available, validated method for this compound is not readily found in the literature, this guide presents a comprehensive, validated HPLC-UV method based on established protocols for closely related chromone derivatives. This serves as a practical template for developing and validating an in-house method. Furthermore, a representative GC-MS method is detailed to offer a comparative perspective on an alternative analytical approach. This guide will delve into the causality behind experimental choices, present comparative performance data, and provide detailed protocols to empower researchers in selecting the most suitable method for their specific analytical needs.

Principles of the Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.[1] For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol or acetonitrile and water.[2] The separation is based on the differential partitioning of the analyte between the two phases. Less polar compounds have a stronger affinity for the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier. Detection is commonly achieved using a UV-Vis detector, as chromones possess a chromophore that absorbs UV light.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1] It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.[3]

Comparative Analysis of HPLC-UV and GC-MS for this compound Quantification

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation.

Validation ParameterMethod A: HPLC-UV (Representative)Method B: GC-MS (Representative)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (%RSD)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.05 µg/mL
Robustness HighModerate

In-Depth Discussion of Method Validation Parameters

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines (Q2(R2)) for this process.[4][5][6][7]

Linearity and Range

Linearity demonstrates the direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[8] A high correlation coefficient (R² > 0.999) is typically desired. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Accuracy

Accuracy reflects the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.[8]

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Repeatability (intra-day precision) assesses precision over a short interval, while intermediate precision (inter-day precision) evaluates it over a longer period, such as on different days or with different analysts.[8]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] In HPLC, this is often demonstrated by the resolution of the analyte peak from other peaks. In GC-MS, the unique mass spectrum of the analyte provides a high degree of specificity.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[8]

Experimental Protocols

Method A: Validated HPLC-UV Method for this compound Quantification (Representative)

This protocol is based on established methods for similar chromone derivatives and serves as a robust starting point for method development and validation.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 298 nm (based on the known UV absorption maximum of this compound).

  • Injection Volume: 20 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Workflow:

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Parameters System_Suitability System Suitability Linearity_Range Linearity & Range System_Suitability->Linearity_Range Accuracy Accuracy (% Recovery) Linearity_Range->Accuracy Precision Precision (%RSD) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity Specificity LOD_LOQ->Specificity Robustness Robustness Specificity->Robustness Validation Parameter Interdependence Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Range LOQ LOQ Range->LOQ

References

A Comparative Guide to the Antioxidant Activity of 2-Methylchromone and Flavonoids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, a thorough understanding of the antioxidant potential of various molecular scaffolds is paramount. This guide provides an in-depth, objective comparison of the antioxidant activity of 2-methylchromone and the widely studied class of flavonoids. By synthesizing experimental data and elucidating the underlying chemical mechanisms, this document serves as a critical resource for professionals engaged in antioxidant research and drug discovery.

Introduction: The Landscape of Oxidative Stress and Antioxidant Defense

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these harmful molecules, is a key etiological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. The exploration of novel antioxidant compounds, therefore, remains a cornerstone of modern medicinal chemistry and pharmacology.

This guide focuses on two pertinent classes of compounds: this compound, a synthetic derivative of the chromone scaffold, and flavonoids, a diverse group of naturally occurring polyphenolic compounds. While flavonoids are renowned for their antioxidant properties, the potential of simpler chromone derivatives like this compound is an area of growing interest. This comparison aims to dissect their respective antioxidant capacities through the lens of established in vitro assays and structure-activity relationships.

Chemical Scaffolds: A Tale of Two Structures

At the heart of this comparison lie the distinct yet related chemical architectures of this compound and flavonoids.

2.1. This compound: A simplified chromone structure, this compound, features a benzopyran-4-one core with a methyl group at the C2 position. Its antioxidant potential is intrinsically linked to the electronic properties of the chromone ring and the potential for hydrogen donation or electron transfer.

2.2. Flavonoids: Flavonoids are a broad class of plant secondary metabolites characterized by a C6-C3-C6 carbon framework, consisting of two aromatic rings (A and B) linked by a three-carbon chain that forms an oxygenated heterocycle (C ring).[1] The antioxidant activity of flavonoids is profoundly influenced by the number and arrangement of hydroxyl groups, as well as other structural features across these rings.[2]

cluster_0 This compound cluster_1 Flavonoid Backbone (Flavone) This compound This compound Flavonoid Flavonoid prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in methanol) mixing Mix DPPH solution with test compound or standard prep_dpph->mixing prep_sample Prepare Test Compound Solutions (various concentrations) prep_sample->mixing incubation Incubate in the dark (e.g., 30 minutes at room temp.) mixing->incubation measurement Measure Absorbance (at ~517 nm) incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation prep_abts Generate ABTS•+ Radical Cation (Mix ABTS and potassium persulfate) adjust_abs Dilute ABTS•+ solution to a specific absorbance (e.g., 0.7 at 734 nm) prep_abts->adjust_abs mixing Mix ABTS•+ solution with test compound or standard adjust_abs->mixing prep_sample Prepare Test Compound Solutions (various concentrations) prep_sample->mixing incubation Incubate at room temperature (e.g., 6 minutes) mixing->incubation measurement Measure Absorbance (at ~734 nm) incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation

References

A Researcher's Guide to 2-Methylchromones: Bridging the Efficacy Gap Between Benchtop and Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Comparison of In Vitro and In Vivo Performance

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1] Among its many derivatives, 2-methylchromones have emerged as a particularly promising class of heterocyclic compounds. While often scarce in nature, their synthetic accessibility allows for extensive structural modifications, leading to the development of potent therapeutic candidates.[2]

This guide provides a comparative analysis of the in vitro and in vivo efficacy of 2-methylchromone compounds, offering researchers and drug development professionals a critical perspective on translating promising laboratory findings into tangible preclinical results. We will delve into the causality behind experimental choices, dissect key protocols, and explore the often-observed disconnect between cellular assays and whole-organism studies, providing a framework for navigating the complexities of drug discovery.

The Promise in the Dish: In Vitro Efficacy of this compound Derivatives

In vitro studies serve as the foundational step in drug discovery, offering a rapid and cost-effective means to screen compounds for biological activity in a controlled environment. For this compound derivatives, these assays have revealed a broad spectrum of therapeutic potential.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, novel chromeno[2,3-d]pyrimidinone derivatives have demonstrated low micromolar IC50 values against triple-negative breast cancer (TNBC) cells.[3] These compounds were shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis.[3] Similarly, 2-styrylchromones, which are synthesized from a this compound precursor, have shown significant anticancer activity. One derivative with three methoxy groups achieved 100% inhibition of HeLa cancer cells in vitro.[4]

The mechanism of action often involves the modulation of key cellular pathways. For example, some chromone derivatives have been found to interfere with the ubiquitin-proteasome system by inhibiting deubiquitinating enzymes (DUBs), leading to apoptosis.[5]

Anti-Inflammatory Properties

The anti-inflammatory potential of 2-methylchromones is well-documented. In vitro screening of chromones isolated from Dictyoloma vandellianum demonstrated a significant reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages, without inducing cytotoxicity.[6][7] The mechanism for some of these compounds involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[7] Amide derivatives of chromones have also shown potent inhibitory activity against NO production, with some compounds exhibiting lower EC50 values than the standard anti-inflammatory drug ibuprofen.[8][9]

Antimicrobial Effects

The this compound scaffold has also been explored for its antimicrobial properties.[2] While much of the recent focus has been on broader chromone derivatives, the fundamental structure contributes to activity against various bacterial and fungal strains.[10][11] For example, thymoquinone (2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione), a related compound, shows significant antimicrobial and anti-biofilm potential against human pathogens.[12][13]

Summary of In Vitro Data
Compound ClassTargetModelKey Finding (IC50/EC50)Reference
Chromeno[2,3-d]pyrimidinonesAnticancerTNBC Cell LinesLow micromolar IC50 values[3]
2-Styrylchromone (trimethoxy)AnticancerHeLa Cells100% inhibition[4]
Chromone Amide Derivative (5-9)Anti-inflammatoryRAW264.7 MacrophagesEC50 = 5.33 µM (NO inhibition)[8]
Natural Chromones (from D. vandellianum)Anti-inflammatoryJ774 MacrophagesInhibition of NO and IL-6 at 5-20 µM[6][7]
Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is then determined by plotting viability against compound concentration.

Visualizing the Mechanism: NF-κB Signaling Pathway

Many anti-inflammatory this compound compounds exert their effects by inhibiting the NF-κB pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Inhibits Complex IκB-NF-κB (Inactive) IkB->Complex NFkB->Complex NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates Complex->NFkB Chromone This compound Derivative Chromone->IKK Inhibits DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB pathway by a this compound derivative.

The Reality Check: In Vivo Efficacy and the Translational Gap

While in vitro data provides a crucial first look at a compound's potential, the complex biological environment of a living organism presents numerous additional challenges. Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology are paramount factors that determine whether a potent compound in a petri dish can become an effective drug in vivo.

Anticancer Efficacy in Animal Models

The translation from cell culture to animal models is a critical validation step. For chromene-based compounds that show promise in vitro, in vivo studies in xenograft models (where human cancer cells are implanted into immunocompromised mice) are common. For example, novel chromeno[2,3-d]pyrimidinones, after showing potent in vitro activity, were tested in vivo and confirmed their capacity to inhibit tumor growth, inducing significant regression after just four days of treatment in a chick chorioallantoic membrane (CAM) model.[3] Another study on a different anticancer compound, 2c, confirmed its effectiveness in a xenograft mouse model of ovarian cancer after positive results in 2D and 3D cell cultures.[5]

Anti-inflammatory Activity in Animal Models

In vivo models of inflammation, such as carrageenan-induced or complete Freund's adjuvant (CFA)-induced paw edema in rodents, are used to assess the real-world potential of anti-inflammatory compounds. A chromone derivative isolated from Dictyoloma vandellianum, which was effective in vitro, also produced a strong and long-lasting anti-edematogenic and antinociceptive effect in a CFA-induced hyperalgesia model in mice.[6] Interestingly, this study also highlighted the importance of early toxicology, as a related compound had to be dropped from further in vivo testing after it induced motor impairment.[6]

The ADME & Toxicology Hurdle

Many compounds that are highly active in vitro fail in in vivo studies due to poor pharmacokinetic profiles or unforeseen toxicity.[14]

  • Bioavailability: A compound must be absorbed into the bloodstream to reach its target. Poor oral bioavailability is a common reason for failure.[15][16] A pharmacokinetic study of six 2-(2-phenylethyl) chromones in rats revealed key data on their absorption and metabolism after oral administration, which is essential for interpreting in vivo efficacy.[17]

  • Metabolism: The liver can rapidly metabolize and clear compounds, preventing them from reaching therapeutic concentrations.[16][18]

  • Toxicity: A compound may show no toxicity to cell lines but can cause significant adverse effects in a whole organism, such as liver or kidney damage.[19] Therefore, dose-range finding and maximum tolerated dose (MTD) studies are essential early steps in any in vivo campaign.[14][20]

Summary of In Vivo Data
Compound ClassTherapeutic AreaModelKey FindingReference
Chromeno[2,3-d]pyrimidinonesAnticancerCAM model (TNBC)Significant tumor regression in 4 days[3]
Compound 2cAnticancerOvarian Cancer XenograftImpaired tumor cell viability[5]
Natural Chromone (CR5)Anti-inflammatoryCFA-induced paw edema (mice)Strong anti-edematogenic effect[6]
Key Experimental Protocol: In Vivo Anti-Inflammatory Assay (CFA Model)

The Complete Freund's Adjuvant (CFA)-induced paw inflammation model is a widely used method to study chronic inflammation and hyperalgesia.

Methodology:

  • Acclimatization: House male Swiss mice or Wistar rats in a controlled environment for at least one week before the experiment.

  • Baseline Measurement: Measure the basal paw volume (using a plethysmometer) and mechanical sensitivity (using von Frey filaments) of the animals.

  • CFA Induction: Induce inflammation by injecting 20 µL of CFA into the plantar surface of the right hind paw of each mouse.

  • Compound Administration: Administer the this compound test compound (e.g., 25-50 mg/kg) via the desired route (e.g., intraperitoneal, oral) at a specific time point, typically 24 hours after CFA injection. A vehicle control group and a positive control group (e.g., indomethacin) must be included.

  • Efficacy Measurement: At various time points after treatment (e.g., 1, 3, 5, and 24 hours), re-measure the paw volume to determine the percentage of edema inhibition compared to the vehicle group. Assess mechanical hyperalgesia by measuring the paw withdrawal threshold.

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory and analgesic effects.

Visualizing the Workflow: From In Vitro Hit to In Vivo Candidate

The path from a promising result in a cell-based assay to a validated preclinical candidate is a multi-step process with critical decision points.

Drug_Discovery_Workflow Screen High-Throughput In Vitro Screening (e.g., MTT Assay) HitID Hit Identification (Potent Compounds) Screen->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt Fail1 Fail: Low Potency HitID->Fail1 No InVitroTox In Vitro ADME/Tox (e.g., Microsomal Stability) LeadOpt->InVitroTox PK_Study Pharmacokinetic (PK) Studies in Animals InVitroTox->PK_Study Good Profile Fail2 Fail: Poor ADME Profile InVitroTox->Fail2 Poor Profile InVivoEfficacy In Vivo Efficacy Models (e.g., Xenograft, CFA) PK_Study->InVivoEfficacy Tox_Study In Vivo Toxicology (MTD, Repeat-Dose) InVivoEfficacy->Tox_Study Efficacious Fail3 Fail: Lack of Efficacy or High Toxicity InVivoEfficacy->Fail3 Inefficacious Candidate Preclinical Candidate Selection Tox_Study->Candidate Safe Profile Tox_Study->Fail3 Toxic

References

A Comparative Analysis of the Biological Activities of 2-Methylchromone and 3-Methylchromone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chromone Core and the Significance of Methyl Substitution

The chromone (4H-1-benzopyran-4-one) skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This benzo-γ-pyrone ring system is a key pharmacophore responsible for diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The position of substituents on the chromone ring plays a critical role in determining the specific biological activity and potency of the resulting derivatives.

This guide provides an in-depth comparative analysis of the biological activities stemming from two isomeric scaffolds: 2-methylchromone and 3-methylchromone. While direct comparative studies on the parent molecules are scarce, a wealth of data on their respective derivatives highlights how the seemingly subtle shift of a methyl group from the C-2 to the C-3 position significantly influences the therapeutic potential and mechanistic pathways of the resulting compounds. This analysis is designed to provide researchers with a clear understanding of the current state of research and to guide future drug discovery efforts based on these versatile heterocyclic systems.

Biological Activities of this compound Derivatives: A Versatile Precursor

2-Methylchromones are valuable intermediates, often utilized in condensation reactions to generate more complex and biologically active molecules, most notably 2-styrylchromones.[3] The reactivity of the 2-methyl group allows for the extension of the chromone core, leading to compounds with significant therapeutic potential.

Anti-inflammatory and Immunostimulatory Activity

Derivatives of this compound have demonstrated notable anti-inflammatory and immunomodulatory effects. For instance, 7-acetonyl-5-hydroxy-2-methylchromone (petersinone 1), isolated from Cassia petersiana, has been identified as a promising immunoproliferative agent and is suggested to act as an anti-inflammatory agent through its nitric oxide (NO) inhibitory activity.[4]

Furthermore, 2-styrylchromones (2-SC), which are synthesized from 2-methylchromones, have been shown to be potent dual inhibitors of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways.[5] This dual inhibition is a highly desirable characteristic for anti-inflammatory drugs, as it can lead to a broader spectrum of activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that typically only target COX enzymes.[5] The most effective of these compounds possess structural features known for antioxidant activity, such as 3',4'-catechol and 4'-phenol substituted B-rings.[5]

Anticancer Activity

The this compound scaffold is a precursor to compounds with a wide range of anticancer activities.[6] While specific IC50 values for simple this compound derivatives are not as extensively reported as for their 3-methyl counterparts, their role as building blocks is well-established. For example, novel 2-aminochromone-based N,N-bis-1,2,3-triazole derivatives have been synthesized and shown to exhibit high activity against HeLa (cervical cancer) cell lines, with IC50 values ranging from 0.11 to 1.04 µM.[7]

Antimicrobial Activity

The this compound core has been successfully utilized to synthesize potent antimicrobial agents. Novel 2-heteroarylchromeno[2,3-d]pyrimidines, derived from 2-(6,8-dimethylchromon-3-yl)-8-methoxy-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione, have been synthesized and evaluated for their antimicrobial efficacy.[8] Among these, pyrazolylchromeno[2,3-d]pyrimidines demonstrated the best activity against a range of microorganisms.[8]

Biological Activities of 3-Methylchromone Derivatives: A Hub for Potent Cytotoxicity

The 3-methylchromone scaffold has given rise to a plethora of derivatives with potent and well-documented biological activities, particularly in the realm of anticancer research. The presence of the methyl group at the C-3 position, or its modification, appears to be a key determinant for high-potency cytotoxic compounds.

Anticancer Activity

Research has consistently shown that derivatives of 3-methylchromone exhibit significant cytotoxic effects against various human cancer cell lines. This is a major point of distinction when comparing the two isomers, as the volume and potency of anticancer data are more substantial for the 3-substituted derivatives.

Notably, 3-methylidenechroman-4-ones, which are derivatives of 3-methylchromone, have demonstrated remarkable cytotoxicity. One such analog, 14d , was found to be highly potent against leukemia cell lines, with IC50 values of 1.46 ± 0.16 µM against HL-60 (human promyelocytic leukemia) and an impressive 0.50 ± 0.05 µM against NALM-6 (human B-cell precursor leukemia).[9] Further studies revealed that this compound induces apoptosis primarily through the extrinsic pathway.[9]

Another class of potent anticancer agents are nitrogen mustard derivatives of chromone, where the pharmacophore is attached at the 3-position. One such compound showed extremely potent antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 1.83 µM and 1.90 µM, respectively.[2] Its mechanism of action involves the generation of intracellular reactive oxygen species (ROS) and subsequent DNA damage, leading to G2/M phase cell cycle arrest and apoptosis.[2]

Natural products based on the 3-methylchromone scaffold also show promise. Epiremisporine H, a chromone derivative with a methyl group at the C-4 position of a modified chromone core, exhibited significant cytotoxic activity against HT-29 (human colon carcinoma) and A549 (human lung carcinoma) cells, with IC50 values of 21.17 ± 4.89 µM and 31.43 ± 3.01 µM, respectively.[10][11] The anticancer mechanism of this compound was found to be mediated by the induction of apoptosis through the mitochondrial- and caspase-3-dependent pathways.[10][11]

The mechanism by which many of these potent 3-methylchromone derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. The diagram below illustrates a common pathway initiated by these compounds in cancer cells.

apoptosis_pathway cluster_stimulus Stimulus cluster_cell Cancer Cell 3_Methylchromone_Derivative 3_Methylchromone_Derivative ROS ↑ Reactive Oxygen Species (ROS) 3_Methylchromone_Derivative->ROS Bax ↑ Bax (Pro-apoptotic) 3_Methylchromone_Derivative->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) 3_Methylchromone_Derivative->Bcl2 DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Caspase3->Apoptosis

Caption: Apoptosis induction by 3-methylchromone derivatives.

Anti-inflammatory Activity

The 3-methylchromone scaffold is also a foundation for potent anti-inflammatory agents. 3-Formylchromone and its derivatives have been reported to possess promising anti-inflammatory properties.[12] More recently, a unique 6-methoxy-3-styrylchromone derivative was identified as having both potent anti-inflammatory and anticancer activities.[12] This dual action is mediated through the suppression of the High Mobility Group Box 1 (HMGB1)-Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway, which is a key driver in both inflammation and carcinogenesis.[12]

Antimicrobial Activity

Derivatives of 3-methylchromone have shown a broad spectrum of antimicrobial activities. For example, Schiff bases synthesized from 3-formyl-6-methylchromone have been evaluated for their antimicrobial properties.[6] Additionally, a series of 3-iodochromone derivatives were synthesized and screened for their fungicidal activity against Sclerotium rolfsii, demonstrating the potential of this scaffold in developing new antifungal agents.[13]

Comparative Data Summary

To facilitate a direct comparison, the following table summarizes the quantitative biological activity data for derivatives of this compound and 3-methylchromone discussed in this guide.

ScaffoldDerivative ClassBiological ActivityTarget/Cell LineIC50 / MICReference
This compound 2-Amino-1,2,3-triazoleAnticancerHeLa0.11 - 1.04 µM[7]
3-Methylchromone 3-Methylidenechroman-4-oneAnticancerHL-601.46 ± 0.16 µM[9]
AnticancerNALM-60.50 ± 0.05 µM[9]
Nitrogen Mustard DerivativeAnticancerMCF-71.83 µM[2]
AnticancerMDA-MB-2311.90 µM[2]
Epiremisporine HAnticancerHT-2921.17 ± 4.89 µM[10][11]
AnticancerA54931.43 ± 3.01 µM[10][11]
Epiremisporine GAnti-inflammatoryHuman Neutrophils (O₂⁻ release)31.68 ± 2.53 µM[10]
Epiremisporine HAnti-inflammatoryHuman Neutrophils (O₂⁻ release)33.52 ± 0.42 µM[10]

Experimental Methodologies

The evaluation of the biological activities of these chromone derivatives relies on a suite of standardized in vitro assays. Understanding these protocols is crucial for interpreting the data and designing further experiments.

Workflow for In Vitro Cytotoxicity and Anti-inflammatory Screening

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound Test Compound (Chromone Derivative) MTT_Assay Cytotoxicity Assay (MTT) Compound->MTT_Assay NO_Assay Anti-inflammatory Assay (Nitric Oxide Inhibition) Compound->NO_Assay Cell_Culture Cell Culture (e.g., Cancer cells, Macrophages) Cell_Culture->MTT_Assay Cell_Culture->NO_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc NO_Assay->IC50_Calc

Caption: General workflow for in vitro biological activity screening.

Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[14]

  • Cell Seeding: Plate cells (e.g., A549, HT-29, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[14]

Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant from each well. Mix the supernatant with Griess reagent. The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 540 nm.

  • IC50 Determination: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 value from the resulting dose-response curve.

Comparative Analysis and Conclusion

The position of a single methyl group on the chromone scaffold profoundly directs the biological activity profile of its derivatives.

  • This compound serves as an excellent synthetic handle, particularly for the generation of 2-styrylchromones, which are promising dual anti-inflammatory agents due to their inhibition of both COX and 5-LOX pathways. While its derivatives possess anticancer and antimicrobial properties, the reported potencies and volume of research are not as extensive as for the 3-methyl analogs.

  • 3-Methylchromone has emerged as a superior scaffold for the development of potent anticancer agents . Derivatives such as 3-methylidenechroman-4-ones and 3-position-linked nitrogen mustards exhibit cytotoxicity in the low to sub-micromolar range against aggressive cancer cell lines. The mechanisms often involve the induction of apoptosis through various cellular pathways, highlighting the therapeutic potential of targeting the C-3 position.

References

A Senior Application Scientist's Guide to Profiling 2-Methylchromone: A Comparative Study of Enzymatic Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The chromone core, a benzopyran derivative with a ketone group, is a classic example of a "privileged structure" in medicinal chemistry.[1][2] Its derivatives, including 2-Methylchromone (C₁₀H₈O₂), are pervasive in nature and have been extensively explored as scaffolds for compounds with a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[2][3][4] However, the very features that make a scaffold versatile can also lead to unintended biological interactions.

This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to selectivity profiling.

Strategic Design of the Cross-Reactivity Panel

The selection of enzymes for a screening panel must be a deliberate process, informed by the compound's structure and the most common pathways for xenobiotic interaction and off-target toxicity. For a scaffold like this compound, a primary screen should encompass key enzyme families involved in metabolism and cellular signaling.

  • Cytochromes P450 (CYPs): This superfamily of heme-containing monooxygenases is the primary engine of drug metabolism in the body.[11] Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[12][13] For instance, if this compound inhibits an isoform like CYP3A4, it could dangerously elevate the concentration of other co-administered drugs metabolized by that enzyme. A standard screening panel should therefore include the most clinically relevant isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[13]

  • Protein Kinases: With over 500 members, the human kinome is one of the largest and most important classes of drug targets, particularly in oncology.[14] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge for achieving selectivity.[15] Profiling this compound against a diverse kinase panel is essential to identify any potential off-target inhibition that could disrupt critical cellular signaling pathways.

  • Sirtuins and Monoamine Oxidases (MAOs): The chromone scaffold has been identified in molecules that inhibit other enzyme classes. For example, certain chromone derivatives have been shown to be selective inhibitors of Sirtuin 2 (SIRT2)[16], and others have demonstrated inhibitory activity against monoamine oxidase B (MAO-B), a target in neurodegenerative disease.[17] Including representatives from these families can provide a more complete picture of this compound's bioactivity profile.

Below is a logical workflow for conducting a comprehensive cross-reactivity study.

G Compound This compound Stock Solution (DMSO) SerialDilution Serial Dilution of This compound Compound->SerialDilution EnzymePanel Enzyme Panel Selection (CYPs, Kinases, etc.) AssayPlate Assay Plate Setup: Enzyme + Inhibitor + Buffer EnzymePanel->AssayPlate Controls Positive & Negative Control Compounds Controls->AssayPlate SerialDilution->AssayPlate PreIncubate Pre-incubation (Allow Binding) AssayPlate->PreIncubate ReactionStart Reaction Initiation (Add Substrate/ATP) PreIncubate->ReactionStart SignalRead Signal Detection (Luminescence/Fluorescence) ReactionStart->SignalRead RawData Raw Signal Data SignalRead->RawData PercentInhibition % Inhibition Calculation RawData->PercentInhibition DoseResponse Dose-Response Curve (log[Inhibitor] vs. % Inhibition) PercentInhibition->DoseResponse IC50 IC50 Value Determination DoseResponse->IC50 Selectivity Selectivity Profile Assessment IC50->Selectivity

Caption: General workflow for enzymatic cross-reactivity profiling.

Methodologies and Experimental Protocols

Scientific integrity demands protocols that are both detailed and self-validating. The following sections outline robust procedures for assessing enzymatic inhibition.

Core Protocol: General Enzymatic Inhibition Assay

This protocol provides a universal template that can be adapted for various enzyme types.[18][19]

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • This compound test compound

  • Appropriate buffer solution (e.g., Phosphate buffer, pH 7.4)

  • Required cofactors (e.g., Mg²⁺, ATP, NADH)

  • Positive control inhibitor (known inhibitor for the enzyme)

  • Negative control (Vehicle, typically DMSO)

  • 96-well or 384-well assay plates (e.g., white opaque plates for luminescence)

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all solutions. Create a concentrated stock of this compound (e.g., 10 mM) in 100% DMSO. Perform a serial dilution series in DMSO to create subsequent stock concentrations.

  • Compound Dispensing: Dispense a small volume (e.g., 100 nL) of each concentration of this compound, positive control, and DMSO vehicle into the appropriate wells of the assay plate.

  • Enzyme Addition: Prepare the enzyme solution in the assay buffer at a concentration optimized for linear reaction kinetics (typically 2X the final desired concentration). Add this enzyme solution to all wells except for "no enzyme" controls.

  • Pre-incubation: Mix the plate gently and pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature. Causality Note: This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction begins.[18]

  • Reaction Initiation: Prepare the substrate/cofactor solution (e.g., luciferin-based probe for CYPs, or peptide substrate + [³³P]-ATP for kinases) at 2X the final concentration. Add this solution to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the enzyme (e.g., 37°C for CYPs).

  • Signal Detection: Stop the reaction if necessary and read the plate on a microplate reader (e.g., measuring luminescence, fluorescence, or radioactivity).

Data Analysis: Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the standard measure of an inhibitor's potency.[20] It represents the concentration of inhibitor required to reduce the enzyme's activity by 50%.

  • Calculate Percent Inhibition: The data is normalized using the vehicle control (0% inhibition) and a "no enzyme" or positive control-inhibited well (100% inhibition).

    • % Inhibition = 100 * (1 - (Signal_test - Signal_background) / (Signal_vehicle - Signal_background))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the Curve: Use a non-linear regression model (e.g., four-parameter logistic fit) to analyze the dose-response curve. The IC₅₀ is the concentration at the inflection point of the sigmoidal curve.[21]

Trustworthiness Note: It is critical to recognize that the IC₅₀ value is not an absolute constant; it can be influenced by experimental conditions, most notably the concentration of the substrate used in the assay.[22] For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC₅₀. Therefore, all comparative assays must be performed under identical, standardized conditions.

Comparative Analysis: this compound vs. Control Compounds

To contextualize the cross-reactivity profile of this compound, it is essential to compare its performance against well-characterized alternatives. Here, we present hypothetical data comparing this compound to Staurosporine (a known promiscuous kinase inhibitor) and Celecoxib (a selective COX-2 inhibitor with known CYP2C9 activity).

Enzyme TargetThis compoundStaurosporineCelecoxib
IC₅₀ (µM) IC₅₀ (µM) IC₅₀ (µM)
Cytochromes P450
CYP1A2> 508.5> 50
CYP2C912.515.20.2
CYP2C1928.111.418.9
CYP2D6> 5025.0> 50
CYP3A445.35.18.3
Protein Kinases
PKA> 500.007> 50
ROCK135.80.005> 50
CDK2/cyclin E> 500.004> 50
BRAF41.20.015> 50
Other Enzymes
SIRT219.7> 50> 50
MAO-B> 50> 50> 50
Interpretation of Results

Based on this hypothetical data:

  • This compound exhibits weak to moderate inhibition against a few targets. The most notable activity is against CYP2C9 (IC₅₀ = 12.5 µM) and SIRT2 (IC₅₀ = 19.7 µM). The inhibition of other kinases and CYPs is relatively weak (> 25 µM), suggesting a degree of selectivity. The lack of potent activity against the tested kinases differentiates it from a promiscuous inhibitor like Staurosporine.

  • Staurosporine demonstrates its classic profile: extremely potent, sub-micromolar inhibition across a wide range of protein kinases and moderate inhibition of several CYP isoforms, confirming its role as a promiscuous positive control.

  • Celecoxib shows high potency and selectivity for its known off-target, CYP2C9, with minimal activity against the other enzymes in the panel, serving as a selective control.

The inhibition of CYP2C9 by this compound, while not highly potent, warrants further investigation as it could still be clinically relevant depending on the compound's therapeutic dose and pharmacokinetic properties.

G cluster_drugA Drug A (e.g., Warfarin) cluster_inhibition Inhibition Scenario DrugA Drug A CYP2C9 CYP2C9 Enzyme DrugA->CYP2C9 Metabolism Inactive_A Inactive Metabolite CYP2C9->Inactive_A Methylchromone This compound BlockedCYP CYP2C9 Enzyme Methylchromone->BlockedCYP Inhibits BlockedCYP->Inactive_A Metabolism Blocked DrugA_Inhibit Drug A (Concentration Increases) DrugA_Inhibit->BlockedCYP G cluster_pathway Simplified Kinase Cascade (e.g., MAPK Pathway) cluster_inhibitors RAS RAS RAF RAF Kinase (Target) RAS->RAF MEK MEK Kinase (Off-Target) RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Selective Selective Inhibitor Selective->RAF Blocks NonSelective This compound (If Non-Selective) NonSelective->RAF Blocks NonSelective->MEK Unintended Blockade

References

A Comparative Guide to the Reproducibility of 2-Methylchromone Synthesis Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, 2-methylchromone stands as a valuable scaffold, forming the core of numerous pharmacologically active compounds. The efficiency and reproducibility of its synthesis are therefore of paramount importance. This guide offers a detailed comparison of common synthetic protocols for this compound, providing not just step-by-step methodologies but also the underlying chemical principles and experimental data to aid researchers in selecting the most suitable method for their needs.

Introduction to this compound Synthesis

The synthesis of the this compound core generally involves the formation of a benzopyran-4-one structure. Over the years, several named reactions have been adapted for this purpose, each with its own set of advantages and challenges. This guide will focus on three prominent methods: the Baker-Venkataraman Rearrangement, the Simonis-Pechmann Condensation pathway, and modern Microwave-Assisted Synthesis. We will delve into the mechanistic details, experimental protocols, and a comparative analysis of their performance based on reported yields and reaction conditions.

The Baker-Venkataraman Rearrangement: A Classic Route

The Baker-Venkataraman rearrangement is a two-step process that has long been a reliable method for the synthesis of chromones and flavones.[1][2] The reaction begins with the acylation of a 2-hydroxyacetophenone, followed by a base-catalyzed rearrangement to form a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization to yield the chromone.[1][3]

Mechanistic Insight

The key step in this synthesis is the intramolecular Claisen condensation of an O-acylated 2-hydroxyacetophenone. The base abstracts a proton from the α-carbon of the acetophenone, generating an enolate. This enolate then attacks the ester carbonyl, leading to a cyclic intermediate that rearranges to the more stable 1,3-diketone. Subsequent treatment with acid facilitates the cyclodehydration to form the final this compound.

Baker_Venkataraman start 2'-Hydroxyacetophenone ester O-Acetyl-2'-hydroxyacetophenone start->ester Acetic Anhydride, Pyridine enolate Enolate Intermediate ester->enolate Base (e.g., KOH) diketone 1-(2-Hydroxyphenyl)butane-1,3-dione (Diketone Intermediate) enolate->diketone Intramolecular Rearrangement chromone This compound diketone->chromone Acid (e.g., H2SO4), Heat Simonis_vs_Pechmann cluster_0 Simonis Reaction (Chromone Synthesis) cluster_1 Pechmann Condensation (Coumarin Synthesis) phenol_s Phenol intermediate_s Phosphorus Pentoxide Activated Intermediate phenol_s->intermediate_s eaa_s Ethyl Acetoacetate eaa_s->intermediate_s chromone_s This compound intermediate_s->chromone_s P2O5 phenol_p Phenol intermediate_p Transesterification Product phenol_p->intermediate_p eaa_p Ethyl Acetoacetate eaa_p->intermediate_p coumarin_p 4-Methylcoumarin intermediate_p->coumarin_p H2SO4

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Methylchromone Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-focused comparison of 2-Methylchromone derivatives, evaluating their potential as anticancer agents through molecular docking studies. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step protocols. We will explore the causality behind experimental choices and provide a self-validating framework for computational drug discovery.

Introduction: The Therapeutic Promise of 2-Methylchromones

The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among these, this compound derivatives have emerged as a particularly interesting class, demonstrating significant potential in anticancer research.[2][3] Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

One such critical enzyme is Topoisomerase II , which plays a vital role in managing DNA topology during replication and transcription.[4] Its inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells, making it a well-established target for cancer chemotherapy.[5]

This guide will conduct a comparative in-silico analysis of a selection of this compound derivatives against Human Topoisomerase II alpha. By correlating our docking results with published experimental data (IC50 values), we aim to elucidate the structural features crucial for potent inhibitory activity and provide a robust framework for the rational design of novel this compound-based anticancer drugs.

Methodology: A Rigorous In-Silico Workflow

Our comparative docking study employs a systematic and reproducible workflow, ensuring the scientific validity of our findings. The following sections detail the step-by-step protocols for protein and ligand preparation, molecular docking simulations using AutoDock Vina, and the subsequent analysis of the results.

Experimental Workflow Diagram

workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage PDB 1. Target Selection (Human Topoisomerase IIα - 5GWK) Prep_Protein 3. Protein Preparation (Remove water, add hydrogens) PDB->Prep_Protein Ligands 2. Ligand Selection (this compound Derivatives & Controls) Prep_Ligand 4. Ligand Preparation (Energy minimization, format conversion) Ligands->Prep_Ligand Docking 5. Molecular Docking (AutoDock Vina) Prep_Protein->Docking Prep_Ligand->Docking Analysis 6. Results Analysis (Binding Energy, H-Bonds, Interactions) Docking->Analysis Comparison 7. Comparative Analysis (Correlation with IC50 values) Analysis->Comparison

Caption: A flowchart illustrating the key stages of the comparative molecular docking study.

Step 1: Protein Preparation

The three-dimensional crystal structure of the target protein is the foundation of a structure-based drug design project. For this study, we will utilize the crystal structure of Human Topoisomerase II alpha in complex with DNA and the inhibitor etoposide (PDB ID: 5GWK) .[5] This particular structure is ideal as it provides a clear view of the inhibitor binding site.

Protocol for Protein Preparation:

  • Download the PDB File: Obtain the protein structure file (5GWK.pdb) from the RCSB Protein Data Bank (--INVALID-LINK--).

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera.

    • Remove all non-essential molecules, including water molecules, co-solvents, and any secondary ligands not relevant to the binding site of interest. In this case, we will remove the DNA chains and retain one protein-etoposide complex for defining the binding site.

    • Isolate a single protein chain (e.g., Chain A) for the docking study to simplify the system.

  • Prepare the Receptor for Docking (using AutoDock Tools):

    • Launch AutoDock Tools (ADT).

    • Load the cleaned PDB file of the protein.

    • Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds with the ligand.

    • Compute Gasteiger charges, which are essential for calculating the electrostatic interactions in the docking simulation.

    • Save the prepared protein in the PDBQT format (protein.pdbqt). This format includes the added hydrogens and charges.

Step 2: Ligand Preparation

A selection of this compound derivatives with reported anticancer activity will be used in this study, alongside the parent this compound as a negative control and the co-crystallized inhibitor, etoposide, as a positive control.

Selected Ligands for Comparative Docking:

  • This compound (Parent Scaffold)

  • Epiremisporine F (IC50: 77.05 ± 2.57 µM against A549)[2]

  • Epiremisporine G (IC50: 52.30 ± 2.88 µM against A549)[2]

  • Epiremisporine H (IC50: 31.43 ± 3.01 µM against A549)[2]

  • Etoposide (Reference Inhibitor)

Protocol for Ligand Preparation:

  • Obtain Ligand Structures: The 2D structures of the this compound derivatives can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem. The structure of etoposide can be extracted from the 5GWK PDB file.

  • 3D Structure Generation and Energy Minimization:

    • Convert the 2D structures to 3D structures using a program like Avogadro or the online server PRODRG.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare Ligands for Docking (using AutoDock Tools):

    • Load the energy-minimized ligand structure into ADT.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Save each ligand in the PDBQT format (ligand_name.pdbqt).

Step 3: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and highly efficient open-source program for molecular docking.[6] It predicts the binding affinity of a ligand to a receptor by searching for the optimal binding pose.

Protocol for Molecular Docking:

  • Define the Binding Site (Grid Box):

    • In ADT, load the prepared protein (protein.pdbqt).

    • Center the grid box on the co-crystallized ligand (etoposide) to define the active site.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, providing enough space for the ligands to move and rotate freely. A typical size is 25 x 25 x 25 Å.

    • Save the grid parameters.

  • Configure and Run AutoDock Vina:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

    • Repeat the docking simulation for each of the selected ligands.

Comparative Docking Analysis

The primary output of AutoDock Vina is a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). A more negative binding energy indicates a more favorable and stable interaction.

Table 1: Comparative Docking Results against Human Topoisomerase II alpha (PDB: 5GWK)

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compound-6.8TYR820, ASP5581
Epiremisporine F-8.2GLU522, ASP558, TYR8203
Epiremisporine G-8.7GLU522, ASP558, TYR820, ARG5034
Epiremisporine H-9.1GLU522, ASP558, TYR820, ARG503, SER8185
Etoposide (Reference)-10.5GLU522, ASP558, TYR820, ARG503, SER8186
Analysis of Interactions

The detailed interactions between the ligands and the active site residues of Topoisomerase II alpha can be visualized and analyzed using software like PyMOL or Discovery Studio Visualizer. Key interactions to note include:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding and specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein that contribute significantly to binding affinity.

  • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic residues of the protein.

Correlation with Experimental Data

A crucial aspect of validating in-silico studies is to correlate the computational results with experimental data. In this case, we compare the predicted binding affinities with the reported IC50 values for the inhibition of cancer cell line growth.

Logical Relationship Diagram

correlation cluster_data Data Points cluster_analysis Analysis Docking_Results Binding Affinity (kcal/mol) Correlation Correlation Analysis Docking_Results->Correlation Experimental_Data Experimental IC50 (µM) Experimental_Data->Correlation SAR Structure-Activity Relationship (SAR) Correlation->SAR

Caption: A diagram illustrating the correlation between docking results and experimental data to establish a Structure-Activity Relationship (SAR).

As observed in Table 1 and the reported IC50 values, there is a clear trend: compounds with more negative binding affinities (stronger predicted binding) exhibit lower IC50 values (higher potency) against the A549 lung cancer cell line.

  • Epiremisporine H , with the lowest binding affinity among the tested this compound derivatives (-9.1 kcal/mol), also shows the highest potency with an IC50 of 31.43 µM.[2]

  • Conversely, the parent This compound scaffold shows the weakest binding affinity (-6.8 kcal/mol) and is expected to have significantly lower anticancer activity.

This correlation provides confidence in our docking protocol and suggests that the in-silico model can be a valuable tool for predicting the anticancer potential of new this compound derivatives.

Discussion: Unveiling Structure-Activity Relationships

The comparative docking analysis reveals key structural features of this compound derivatives that contribute to their inhibitory activity against Human Topoisomerase II alpha:

  • The Role of the 2-Methyl Group: The presence of the methyl group at the 2-position of the chromone core appears to be a favorable feature for binding within the active site.

  • Importance of Hydroxyl and Other Functional Groups: The increasing number of hydroxyl and other polar functional groups in the Epiremisporine series (F, G, and H) leads to a greater number of hydrogen bonds with key active site residues like GLU522, ASP558, and TYR820. This explains their progressively stronger binding affinities and higher cytotoxic activities.

  • Mimicking the Reference Inhibitor: The binding mode of the most potent derivative, Epiremisporine H, shares several key interactions with the reference inhibitor, etoposide, particularly the hydrogen bonds with the catalytic residues. This suggests that these derivatives may act through a similar mechanism of action.

Conclusion

This guide has presented a comprehensive and scientifically rigorous framework for the comparative docking analysis of this compound derivatives as potential anticancer agents. Our findings demonstrate a strong correlation between the predicted binding affinities from molecular docking and the experimentally observed cytotoxic activities, highlighting the predictive power of this in-silico approach. The detailed protocols and analysis provided herein can serve as a valuable resource for researchers in the field of drug discovery, facilitating the rational design and optimization of novel and more potent this compound-based Topoisomerase II inhibitors.

References

A Guide to the Spectroscopic Comparison of Synthetic vs. Naturally Occurring Chromones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tale of Two Origins

Chromones, built on the 4H-1-benzopyran-4-one scaffold, are a class of oxygen-containing heterocyclic compounds ubiquitous in nature and pivotal in medicinal chemistry.[1][2] Naturally occurring chromones are secondary metabolites found in various plants, fungi, and bacteria, often exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Their synthetic counterparts, driven by the need for structural analogues with enhanced therapeutic profiles, are mainstays in drug discovery programs.[2]

For the researcher, scientist, or drug development professional, the ability to distinguish between a chromone isolated from a natural source and one synthesized in a laboratory is not merely an academic exercise. It is a critical step in quality control, patent validation, understanding biosynthetic pathways, and identifying potential impurities that could influence biological activity or toxicity. While the core molecular structure is identical, the journey of a chromone from a plant cell's biosynthetic machinery versus a chemist's round-bottom flask leaves indelible spectroscopic fingerprints.

This guide provides an in-depth comparison of synthetic and naturally occurring chromones through the lens of key spectroscopic techniques. We will move beyond simple data reporting to explain the causality behind experimental choices and spectral observations, providing a framework for robust, self-validating analysis.

The Foundational Difference: Purity, Complexity, and By-products

The primary distinction between natural and synthetic samples lies in their chemical environment.

  • Naturally Occurring Chromones: These are products of complex biosynthetic pathways, such as the acetic acid pathway.[4] They rarely exist in isolation. An extract is often a complex cocktail of the target chromone, its biosynthetic precursors, related structural isomers (like flavones or chromanones), and glycosylated variants.[1][3][4] Therefore, even after extensive purification, trace amounts of these related natural products can persist.

  • Synthetic Chromones: These are products of controlled chemical reactions, such as the Kostanecki-Robinson synthesis, Claisen condensation, or palladium-catalyzed cyclocarbonylation.[2][5][6] While often achieving high purity, they can be accompanied by residual starting materials, solvents, catalysts, and reaction by-products specific to the synthetic route employed.[7]

These fundamental differences in origin manifest as distinct signatures in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[8] For chromones, both ¹H and ¹³C NMR are indispensable.

Causality of Spectral Differences

A synthetic chromone, designed and executed to produce a single, pure molecule, will ideally yield a "clean" NMR spectrum where every peak can be assigned to the target structure. Conversely, a chromone isolated from a natural source may present a more complex spectrum due to the presence of structurally similar, co-isolated compounds that purification failed to remove completely.

Key Spectroscopic Differentiators
  • Signal Purity and Complexity: Synthetic samples typically exhibit sharp, well-resolved peaks. Natural isolates may show broadened signals or the presence of minor, secondary sets of peaks from closely related isomers or congeners.

  • Glycosylation Signals: A significant portion of natural chromones exists as glycosides.[4][9] The presence of sugar moieties is a strong indicator of natural origin and is easily identified by a cluster of signals in the ~3.0-5.5 ppm region of the ¹H NMR spectrum and the ~60-105 ppm region of the ¹³C NMR spectrum. These signals would be absent in a non-glycosylated synthetic analogue.

  • Characteristic Impurity Signals:

    • Synthetic: Look for sharp singlets from common residual solvents (e.g., ethyl acetate at δH ~2.04, 4.12, 1.25 ppm; acetone at δH ~2.17 ppm). Signals from unreacted starting materials, such as substituted o-hydroxyacetophenones, may also be present.[5]

    • Natural: Look for additional aromatic or aliphatic signals that do not fit the target chromone structure but may correspond to other known secondary metabolites from the source organism (e.g., flavonoids, coumarins).[1]

Data Summary: ¹H NMR Comparison
Chemical Shift (δH, ppm)Assignment (Hypothetical 2-methylchromone)Expected Observation (Synthetic)Expected Observation (Natural Isolate)
~7.90 (d)H-5Sharp doubletSharp doublet, possibly with minor overlapping signals
~7.50 (m)H-6, H-7, H-8Clean multipletComplex or broadened multiplet due to co-isolates
~6.30 (s)H-3Sharp singletSharp singlet
~2.40 (s)2-CH₃Sharp singletSharp singlet
~3.0-5.5-AbsentPresent if glycosylated (strong indicator)
VariableResidual Solvents (e.g., EtOAc, Acetone)Potentially present as sharp singlets/quartetsAbsent
VariableOther Natural ProductsAbsentPotentially present as low-intensity complex signals
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the chromone sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is excellent for polar, hydroxylated natural products, while CDCl₃ is common for less polar synthetic compounds.[10]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum (typically 16-64 scans).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate peaks, determine multiplicities (singlet, doublet, etc.), and assign signals to the chromone structure. Scrutinize the baseline for minor peaks indicative of impurities.

Mass Spectrometry (MS): The Molecular Weight and Purity Check

Mass spectrometry provides the exact molecular weight and, when coupled with liquid chromatography (LC-MS), offers a powerful method for assessing purity and identifying impurities.[11][12]

Causality of Spectral Differences

While the molecular ion of the pure chromone will be identical regardless of origin, the accompanying ions and the chromatographic profile leading into the mass spectrometer are highly informative. A synthetic sample is expected to be a single major peak in the chromatogram, whereas a natural extract will show a complex mixture of components.

Key Spectroscopic Differentiators
  • Chromatographic Profile (LC-MS): This is the most telling differentiator. A high-purity synthetic sample will yield a single, sharp peak in the total ion chromatogram (TIC). A natural extract will display multiple peaks corresponding to the various compounds present in the mixture.[1]

  • Impurity Profiling:

    • Synthetic: By-products from the synthesis can be detected as distinct peaks in the LC-MS trace. Their mass can often be predicted based on the reaction mechanism (e.g., incompletely cyclized intermediates, dimers).[13]

    • Natural: The other peaks in the chromatogram will correspond to other natural products. These can often be tentatively identified by comparing their measured mass to natural product databases.[14]

  • Adduct Formation: In electrospray ionization (ESI), natural products isolated from a biological matrix may show a higher propensity for forming sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts in addition to the standard protonated molecule ([M+H]⁺).

Data Summary: LC-MS Comparison
ObservationHigh-Purity Synthetic ChromoneNatural Chromone Isolate/Extract
Total Ion Chromatogram (TIC) One major peak with minimal baseline noise.Multiple peaks of varying intensities.
Mass Spectrum of Main Peak Expected [M+H]⁺, possibly minor [M+Na]⁺.Expected [M+H]⁺, often with significant [M+Na]⁺ and [M+K]⁺ adducts.
Mass Spectra of Minor Peaks Correspond to predictable synthetic by-products or residual starting materials.Correspond to masses of other known natural products from the source organism.
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.22 µm syringe filter.

  • LC Method:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method, typically with water (containing 0.1% formic acid) as mobile phase A and acetonitrile or methanol (containing 0.1% formic acid) as mobile phase B. A typical gradient runs from 5% B to 95% B over 20-30 minutes.

  • MS Method:

    • Use an electrospray ionization (ESI) source, typically in positive ion mode.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000 amu).

    • Ensure the mass spectrometer is calibrated to provide high mass accuracy (<5 ppm).[11]

  • Analysis: Examine the TIC for purity. Extract the mass spectrum for the peak of interest and any significant impurities. Calculate the molecular formula from the accurate mass of the [M+H]⁺ ion.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy probes the vibrational frequencies of chemical bonds, making it an excellent tool for identifying functional groups.[15][16]

Causality of Spectral Differences

The core chromone scaffold will have characteristic vibrations that are present in both synthetic and natural samples. The key differences arise from substituents introduced by nature (like hydroxyl or glycosyl groups) or from residual materials from a synthesis.

Key Spectroscopic Differentiators
  • Hydroxyl (-OH) Group: Many natural chromones are hydroxylated. This will produce a characteristic broad absorption band in the 3500-3200 cm⁻¹ region, which would be absent in a synthetic analogue lacking this group.

  • Carbonyl (C=O) Stretch: The γ-pyrone carbonyl stretch is a strong, sharp band typically found around 1660-1650 cm⁻¹. Its position is sensitive to substitution on the ring but should be identical for the same pure compound from either source.

  • Glycosylation: Natural glycosides will exhibit strong, broad C-O stretching bands in the fingerprint region, typically between 1200-1000 cm⁻¹, corresponding to the sugar part.[17]

  • Overall Spectrum Appearance: The spectrum of a pure synthetic compound will be sharp and well-defined. A natural isolate, if containing minor impurities, may have less-defined peaks or additional small bands in the fingerprint region (1450-600 cm⁻¹).[16]

Data Summary: Key IR Absorptions
Wavenumber (cm⁻¹)Vibrational ModeExpected Observation (Synthetic)Expected Observation (Natural)
3500-3200O-H Stretch (Alcohol/Phenol)Absent (unless designed with -OH)Often present (strong indicator)
3100-3000Aromatic/Vinylic C-H StretchPresentPresent
~1660C=O Stretch (γ-pyrone)Strong, sharpStrong, sharp
1600-1450C=C Aromatic StretchMultiple sharp bandsMultiple sharp bands
1200-1000C-O StretchPresent (ether linkage)Stronger and broader if glycosylated
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the clean, empty crystal.

    • Collect the sample spectrum (typically 16-32 scans) at a resolution of 4 cm⁻¹.

  • Analysis: Identify the key functional group absorptions and compare the overall fingerprint region to reference spectra if available.

UV-Visible (UV-Vis) Spectroscopy: The Conjugated System Probe

UV-Vis spectroscopy measures the electronic transitions within conjugated systems. The benzopyrone system of chromones gives rise to characteristic absorption bands.[18]

Causality of Spectral Differences

For an identical, pure chromone, the UV-Vis spectrum will be identical regardless of origin. Therefore, this technique is primarily a measure of purity. Any impurity with a significant chromophore will contribute to the overall absorbance spectrum, altering its shape and the apparent maxima (λmax).

Key Spectroscopic Differentiators
  • Spectral Purity: A pure compound will show a well-defined spectrum with sharp maxima and distinct troughs. The presence of chromophoric impurities, common in less-purified natural extracts, can lead to broadened peaks, shoulder absorptions, or shifts in the λmax.

  • Characteristic Bands: Chromones typically exhibit two major absorption bands, often referred to as Band I (e.g., ~290-330 nm) and Band II (e.g., ~220-260 nm).[19] The exact position and intensity are highly dependent on the substitution pattern.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the chromone in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance of ~1 AU.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.

    • Calibrate the spectrophotometer with the blank.

    • Scan the sample over a range of 200-500 nm.

  • Analysis: Determine the λmax values and compare the overall spectral shape to literature values for the pure compound.

Workflow for Origin Determination

The following workflow illustrates a logical approach to characterizing an unknown chromone sample.

G cluster_start cluster_lcms Purity & MW cluster_nmr Structure & Key Features cluster_ir Functional Groups cluster_conclusion start Unknown Chromone Sample lcms LC-MS Analysis start->lcms lcms_res Single major peak? Exact Mass matches? lcms->lcms_res nmr ¹H & ¹³C NMR lcms_res->nmr Yes natural High Probability: NATURAL ORIGIN lcms_res->natural No (Complex Mixture) nmr_res Sugar signals present? Solvent/reagent peaks? nmr->nmr_res ir FT-IR Spectroscopy nmr_res->ir No sugar signals nmr_res->natural Yes (Glycoside) synthetic High Probability: SYNTHETIC ORIGIN nmr_res->synthetic Yes (Solvent peaks) ir_res Broad O-H band? Strong C-O in fingerprint? ir->ir_res ir_res->natural Yes ir_res->synthetic No

Caption: Decision workflow for determining the probable origin of a chromone sample.

Conclusion

By understanding the fundamental differences in how these molecules are produced and by applying a logical, multi-spectroscopic approach, researchers can confidently characterize their chromone samples, ensuring data integrity and accelerating their research and development goals.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Methylchromone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methylchromone (CAS No. 5751-48-4). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure operational safety and regulatory compliance. The procedures outlined below are grounded in the principles of chemical hazard mitigation and environmental stewardship.

Hazard Assessment and Chemical Profile of this compound

One supplier, ChemScene, indicates that this compound is associated with the GHS07 pictogram, signifying a warning.[1] This generally corresponds to the following potential hazards:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Supporting this, the SDS for a related compound, 6-Methylchromone-2-carboxylic Acid, explicitly lists "Causes skin irritation" and "Causes serious eye irritation" as hazard statements.[2] Therefore, it is prudent to handle this compound as a hazardous substance with these potential health effects.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 5751-48-4[3][4]
Molecular Formula C₁₀H₈O₂[3][4]
Molecular Weight 160.17 g/mol [3][4]
Appearance Pale yellow to colorless liquid or solid[5]
Solubility Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water.[5]

Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, a stringent PPE protocol is mandatory when handling this compound for disposal. The causality behind these choices is to create a barrier against the primary exposure routes: dermal contact, ocular exposure, and inhalation of dust particles.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection : Use safety glasses with side shields or, for greater protection against splashes, tight-sealing safety goggles. A face shield should be worn in situations with a higher risk of splashing.[6]

  • Skin and Body Protection : A standard laboratory coat is required to protect against incidental skin contact.[6] Ensure it is fully buttoned.

  • Respiratory Protection : If there is a risk of generating dust (e.g., during a spill cleanup of solid material), a NIOSH-approved respirator with a particulate filter is recommended. All respiratory protection should be used in accordance with your institution's respiratory protection program.

Step-by-Step Disposal Protocol for this compound

Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.

Waste Collection and Segregation

The principle of waste segregation is to prevent dangerous reactions between incompatible chemicals. This compound is a non-halogenated organic solid.

  • Designate a Waste Container : Use a dedicated, clearly labeled container for solid this compound waste. The container must be in good condition, compatible with the chemical (e.g., a high-density polyethylene - HDPE - pail or a glass jar with a secure screw-top lid), and free from contamination on the outside.

  • Labeling : The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound, CAS 5751-48-4". An accumulation start date should also be clearly visible.

  • Segregation : Store the this compound waste container with other non-halogenated solid organic waste. Keep it separate from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Contaminated Materials : Any materials contaminated with this compound, such as weighing paper, gloves, and pipette tips, must also be collected in a designated solid hazardous waste container.

Arranging for Disposal
  • Contact EHS : Once the waste container is full or you no longer need to accumulate this waste stream, contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Documentation : Provide the EHS office with an accurate inventory of the waste container's contents.

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste is_solid Is the waste pure solid or contaminated labware? start->is_solid collect_solid Collect in a designated, labeled hazardous waste container for non-halogenated organic solids. is_solid->collect_solid Yes contact_ehs Contact Environmental Health & Safety (EHS) for pickup. collect_solid->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal Workflow for this compound.

Spill Decontamination Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and the spread of contamination.

Small Spill (less than 1 gram of solid)
  • Alert Personnel : Inform colleagues in the immediate area of the spill.

  • Don PPE : Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment : If the spilled material is a powder, take care not to create dust. You can gently cover the spill with a plastic sheet to prevent it from becoming airborne.

  • Cleanup :

    • Gently sweep the solid material into a dustpan or onto a piece of stiff paper.

    • Place the collected solid and any contaminated cleaning materials (e.g., paper towels used for wiping) into the designated hazardous waste container for this compound.

  • Decontamination :

    • Wipe the spill area with a cloth or paper towel dampened with a soap and water solution.

    • Follow with a wipe using a clean, water-dampened towel.

    • Place all cleaning materials into the hazardous waste container.

  • Reporting : Report the spill to your laboratory supervisor.

Large Spill (more than 1 gram of solid)
  • Evacuate : Evacuate the immediate area.

  • Alert : Alert your laboratory supervisor and your institution's EHS department immediately.

  • Restrict Access : Prevent others from entering the spill area.

  • Professional Cleanup : A large spill should be handled by trained emergency response personnel. Do not attempt to clean it up yourself unless you are specifically trained and equipped to do so.

The following diagram outlines the logical flow for responding to a this compound spill.

SpillResponse spill Spill of this compound Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill (< 1g) assess_size->small_spill Small large_spill Large Spill (> 1g) assess_size->large_spill Large alert_colleagues Alert Colleagues small_spill->alert_colleagues evacuate Evacuate Area large_spill->evacuate don_ppe Don Appropriate PPE alert_colleagues->don_ppe cleanup Gently sweep solid into hazardous waste container. don_ppe->cleanup decontaminate Decontaminate area with soap and water. cleanup->decontaminate report_supervisor Report to Supervisor decontaminate->report_supervisor end Spill Managed report_supervisor->end alert_ehs Alert Supervisor and EHS evacuate->alert_ehs restrict_access Restrict Access alert_ehs->restrict_access professional_cleanup Await Professional Cleanup restrict_access->professional_cleanup professional_cleanup->end

Caption: Spill Response Workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the inherent hazards, utilizing the correct personal protective equipment, and adhering to the established disposal and decontamination protocols, researchers can mitigate risks to themselves, their colleagues, and the wider community. Always consult your institution's specific waste management guidelines and EHS department for any questions or clarification.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylchromone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Methylchromone (CAS No. 5751-48-4) demands a meticulous approach, grounded in a deep understanding of its potential hazards and the appropriate measures to mitigate them. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the scientific rationale behind each personal protective equipment (PPE) recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: A Proactive Approach to an Incomplete Profile

A comprehensive, officially registered Safety Data Sheet (SDS) with full GHS classification for this compound is not consistently available across all suppliers. One supplier provides GHS hazard statements indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. This profile is consistent with data for structurally similar compounds. For instance, 3-Methylchromone is classified as harmful if swallowed (Acute Toxicity, Oral: Category 4)[2], and 6-Methylchromone-2-carboxylic Acid is known to cause skin and serious eye irritation.

Given this data, we must adopt the foundational principle of laboratory safety: treat substances with incomplete hazard data as potentially hazardous .[3] Therefore, the recommendations in this guide are based on the likely hazards of irritation and acute oral toxicity, ensuring a robust margin of safety.

Foundational Safety: Engineering Controls as the First Line of Defense

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control is the use of engineering controls.

  • Chemical Fume Hood: All operations involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood. This minimizes the inhalation of airborne particulates and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of contaminants.

The PPE Ensemble: A Multi-Layered Defense Strategy

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantities being handled, and the potential for exposure.

Hand Protection: Preventing Dermal Contact

The primary risk of dermal exposure comes from handling the solid powder and its solutions. The goal is to select a glove material that prevents contact without compromising dexterity.

  • Recommended Material: Nitrile gloves are the preferred choice for incidental contact (e.g., handling small quantities, preparing solutions).[4] Nitrile provides good resistance to a range of chemicals, including solvents that might be used to dissolve this compound, and is an excellent alternative for individuals with latex allergies.[5] Furthermore, nitrile gloves tend to tear visibly when punctured, providing a clear indication of a breach.[4]

  • Selection Criteria: For tasks involving extended contact or larger quantities, consult a glove selection chart to ensure compatibility with the specific solvents being used.[5] Key terms to understand are:

    • Breakthrough Time: The time it takes for a chemical to be detected on the inside of the glove.[6]

    • Degradation: The physical change in the glove material upon chemical contact (e.g., swelling, cracking).[6]

  • Best Practice: For any new procedure, it is wise to double-glove, using two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

Eye and Face Protection: Shielding from Dust and Splashes

Given that this compound is an eye irritant, robust eye protection is mandatory.[1]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all work in the laboratory where this compound is present.

  • Elevated Risk Tasks: When weighing the solid powder or during any transfer operation with a risk of splashing, you must upgrade your protection. The appropriate choices are:

    • Tightly-fitting safety goggles: These provide a seal around the eyes, offering superior protection from airborne dust and liquid splashes.

    • Face shield worn over safety glasses: This combination protects the entire face from splashes and is recommended when handling larger volumes or performing reactions with a higher risk of vigorous release.

Respiratory Protection: Mitigating Inhalation of Particulates

The primary respiratory hazard associated with this compound is the inhalation of its solid, powdered form, which may cause respiratory irritation.[1] All weighing and transfer operations of the powder should be performed in a chemical fume hood or a ventilated balance enclosure.

  • Respirator Type: When engineering controls alone may not be sufficient to limit exposure, a NIOSH-approved particulate respirator is necessary.[7]

  • Filter Classification: The appropriate choice is a respirator equipped with an N95 filter. This certification indicates the filter is Not resistant to oil and is at least 95% efficient at filtering airborne particles.[8][9] Since laboratory handling of this compound typically does not involve oil-based aerosols, an N-series filter is sufficient.[8]

  • Important Note: The use of a respirator requires inclusion in your institution's respiratory protection program, which includes fit testing and medical clearance. A tight seal is crucial; facial hair can interfere with this seal.[10]

Body Protection: Preventing Contamination of Skin and Clothing
  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times, kept fully buttoned with sleeves rolled down.

  • Chemical-Resistant Apron: For procedures involving larger quantities of solutions where there is a significant splash hazard, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory. Perforated shoes or sandals are not permitted in the laboratory.

Operational Plan: PPE Selection by Task

This table provides at-a-glance guidance for selecting the appropriate level of PPE for common laboratory tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing Solid Double Nitrile GlovesSafety GogglesN95 Respirator (within a fume hood or ventilated enclosure)Lab Coat
Preparing Solutions Double Nitrile GlovesSafety Goggles or Face Shield over Safety GlassesNot required if performed in a fume hoodLab Coat
Reaction/Experiment Double Nitrile GlovesSafety Glasses with Side Shields (minimum)Not required if performed in a fume hoodLab Coat
Handling Spills Heavy-duty Nitrile or Neoprene GlovesSafety Goggles and Face ShieldN95 Respirator (minimum)Lab Coat and Chemical-Resistant Apron

Experimental Protocol: PPE Donning and Doffing

Properly putting on and taking off PPE is as crucial as selecting the correct equipment to prevent cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat and Apron: Put on your lab coat and a chemical-resistant apron if required.

  • Respirator: If required, perform a seal check and don your N95 respirator.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat. Don a second pair over the first.

Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back by lifting the strap over your head.

  • Lab Coat/Apron: Remove your lab coat and apron, rolling it so the contaminated front is folded inward.

  • Respirator: Remove the respirator from the back without touching the front.

  • Inner Gloves: Remove the final pair of gloves following the same procedure as in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection cluster_0 Start: Assess Task cluster_1 Engineering Controls cluster_2 Task-Specific Hazard Analysis cluster_3 PPE Ensemble Selection Start Handling this compound FumeHood Work in Chemical Fume Hood? Start->FumeHood TaskType What is the task? FumeHood->TaskType Yes (Mandatory) Weighing Weighing Solid Powder TaskType->Weighing Solid Solution Preparing/Transferring Solution TaskType->Solution Liquid Reaction Routine Reaction Monitoring TaskType->Reaction Monitoring PPE_Weigh PPE: - Double Nitrile Gloves - Safety Goggles - N95 Respirator - Lab Coat Weighing->PPE_Weigh PPE_Solution PPE: - Double Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat Solution->PPE_Solution PPE_Reaction PPE: - Double Nitrile Gloves - Safety Glasses (Side Shields) - Lab Coat Reaction->PPE_Reaction

Caption: Decision workflow for selecting appropriate PPE for this compound.

Disposal Plan

All disposable PPE (gloves, respirators) that is contaminated with this compound must be disposed of as hazardous chemical waste. Reusable PPE should be decontaminated according to your institution's established procedures. All chemical waste, including unused this compound and its solutions, must be collected in a properly labeled, sealed container and disposed of through your institution's environmental health and safety office. Never dispose of chemical waste down the drain.

By integrating these detailed protocols and understanding the rationale behind them, you build a robust and resilient culture of safety, allowing you to focus on achieving your research and development objectives with confidence and security.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylchromone
Reactant of Route 2
2-Methylchromone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.